Methyl 4-(2-bromoethoxy)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-bromoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJPYYTGUCVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365504 | |
| Record name | methyl 4-(2-bromoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56850-91-0 | |
| Record name | methyl 4-(2-bromoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(2-bromoethoxy)benzoate
CAS Number: 56850-91-0
Introduction
Methyl 4-(2-bromoethoxy)benzoate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a methyl benzoate group and a terminal bromoethoxy chain, offers two distinct points for chemical modification. This allows for its use as a versatile linker or building block in the synthesis of more complex molecules with tailored properties. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties, sourced from the PubChem database, provide essential information for handling, reaction setup, and analytical characterization.[1]
| Property | Value | Source |
| Molecular Formula | C10H11BrO3 | PubChem[1] |
| Molecular Weight | 259.10 g/mol | PubChem[1] |
| CAS Number | 56850-91-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2] In this case, the synthesis proceeds by the reaction of methyl 4-hydroxybenzoate with an excess of 1,2-dibromoethane in the presence of a suitable base.
Reaction Rationale
The hydroxyl group of methyl 4-hydroxybenzoate is weakly acidic and can be deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. 1,2-dibromoethane serves as the electrophile. Using an excess of 1,2-dibromoethane is crucial to favor the mono-alkylation product and minimize the formation of the di-substituted byproduct where the phenoxide reacts with both ends of the dibromoethane. The primary alkyl bromide is a good substrate for S(_N)2 reactions, leading to the formation of the desired ether linkage.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from a similar mono-alkylation of a phenol with 1,2-dibromoethane.[3]
-
Reaction Setup:
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in acetone (10 mL per gram of phenol), add anhydrous potassium carbonate (3.0 eq).
-
Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
-
-
Reaction:
-
Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The exact ratio should be determined by TLC analysis.
-
Characterization
Due to the lack of publicly available spectra for this compound, the following characterization data is predicted based on the analysis of its structural components and data from similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring, the methyl ester protons, and the two methylene groups of the bromoethoxy chain. The aromatic protons will likely appear as two doublets in the region of δ 7.0-8.0 ppm. The methyl ester protons will be a singlet around δ 3.9 ppm. The two methylene groups will appear as triplets, with the one adjacent to the oxygen being more downfield (around δ 4.4 ppm) than the one adjacent to the bromine (around δ 3.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (between 114-162 ppm), the methyl carbon of the ester (around 52 ppm), and the two methylene carbons of the bromoethoxy chain (one around 68 ppm and the other around 28 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.
-
C-O stretch (aromatic ether): Two bands are expected, one around 1250 cm⁻¹ and another around 1040 cm⁻¹.[4]
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.[5]
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C-Br stretch: An absorption in the fingerprint region, typically between 690-515 cm⁻¹.[6]
Applications in Drug Discovery and Materials Science
This compound is a valuable intermediate due to its bifunctional nature, allowing for sequential or orthogonal chemical transformations.
As a Bifunctional Linker
The molecule can act as a linker to connect two different molecular entities. The bromoethoxy group provides a reactive handle for nucleophilic substitution, while the methyl ester can be hydrolyzed to a carboxylic acid for amide bond formation or other derivatizations. This is particularly useful in the construction of:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras): These molecules require a linker to connect a protein-binding ligand and an E3 ligase-binding ligand.
-
Functionalized Polymers and Surfaces: The molecule can be used to modify the surface of materials to introduce specific functionalities.
Logical Flow of Application
Caption: Potential synthetic pathways for utilizing this compound as a bifunctional linker.
Precursor for Biologically Active Molecules
The structural motif of an alkoxy-substituted benzene ring is common in many pharmaceutically active compounds.[7] The bromoethoxy side chain can be further elaborated to introduce other functional groups, making this compound a useful starting material for the synthesis of novel drug candidates. For instance, similar bromoethoxy-containing compounds have been used in the synthesis of CNS agents.[8]
Safety and Handling
Based on data for similar compounds, this compound is expected to be an irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound, with its CAS number 56850-91-0, is a valuable and versatile chemical intermediate. Its synthesis via the Williamson ether reaction is a robust and scalable method. The presence of two distinct reactive sites makes it an ideal candidate for use as a bifunctional linker in the development of targeted therapeutics and advanced materials. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their work.
References
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The Royal Society of Chemistry. Supplementary Information for... [Link]
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Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]
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Utah Tech University. Williamson Ether Synthesis. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
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PubChem. [4-(2-Bromoethoxy)phenyl]-cyclohexylmethanone. [Link]
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"Methyl 4-(2-bromoethoxy)benzoate" chemical properties
An In-depth Technical Guide to Methyl 4-(2-bromoethoxy)benzoate for Advanced Synthesis
Introduction and Strategic Overview
This compound (CAS No. 56850-91-0) is a bifunctional organic intermediate of significant interest to researchers in pharmaceutical drug discovery and materials science. Its structure incorporates two key reactive sites: a methyl ester on an aromatic ring and a primary alkyl bromide at the terminus of an ether chain. This arrangement allows for sequential and orthogonal chemical modifications, positioning it as a valuable linker and scaffold component.
The para-substituted aromatic core provides rigidity, while the ethoxy linkage offers a degree of conformational flexibility. The terminal bromide is a versatile handle for nucleophilic substitution, enabling covalent attachment to a wide range of substrates, while the ester can be readily hydrolyzed to a carboxylic acid for subsequent amide bond formation or other derivatizations. This guide provides a senior application scientist's perspective on the core properties, synthesis, characterization, and strategic application of this compound.
Physicochemical and Structural Properties
The fundamental properties of a reagent dictate its handling, reactivity, and purification. The data for this compound are summarized below. These values are primarily sourced from chemical databases and supplier specifications and should be confirmed by in-house analysis for critical applications.
Chemical Structure
The molecular structure of this compound is depicted below, illustrating the key functional groups.
Caption: Chemical structure of this compound.
Core Properties
| Property | Value | Source |
| CAS Number | 56850-91-0 | |
| Molecular Formula | C₁₀H₁₁BrO₃ | |
| Molecular Weight | 259.10 g/mol | |
| IUPAC Name | This compound | |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Melting Point | 93 - 97 °C | Supplier Data |
| Boiling Point | ~350 °C (Predicted) | |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetone. Insoluble in water. |
Synthesis and Purification
The most logical and field-proven method for synthesizing this compound is the Williamson ether synthesis. This reaction pathway involves the deprotonation of a phenol followed by an Sₙ2 reaction with a primary alkyl halide.
Synthetic Rationale and Strategy
The synthesis starts from two readily available commercial precursors: Methyl 4-hydroxybenzoate (also known as methylparaben) and 1,2-dibromoethane.
-
Nucleophile Formation: Methyl 4-hydroxybenzoate possesses a weakly acidic phenolic hydroxyl group (pKa ~8.5). A moderately strong, non-nucleophilic base is required to deprotonate it to form the corresponding phenoxide. Potassium carbonate (K₂CO₃) is an ideal choice; it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing unwanted side reactions like ester hydrolysis.[1]
-
Electrophile and Reaction Conditions: 1,2-dibromoethane serves as the electrophile. Using a large excess of this reagent is a critical strategic choice. It leverages Le Châtelier's principle to drive the reaction towards the desired mono-alkylation product and statistically minimizes the formation of the dimeric byproduct, 1,2-bis(4-(methoxycarbonyl)phenoxy)ethane.
-
Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the potassium cation, leaving the phenoxide nucleophile relatively "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.[1][2]
Detailed Experimental Protocol
This protocol is adapted from a well-established Williamson etherification procedure for a structurally similar substrate and is presented as a self-validating workflow.[1]
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq., e.g., 10.0 g, 65.7 mmol).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (2.5 eq., 22.7 g, 164.3 mmol) and N,N-Dimethylformamide (DMF, 100 mL).
-
Electrophile Addition: Add 1,2-dibromoethane (5.0 eq., 28.5 mL, 328.5 mmol). Causality: The large excess is crucial to prevent dimerization.
-
Reaction: Heat the stirred mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting phenol spot is consumed (typically 6-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into 500 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts. b. Stir the resulting slurry for 30 minutes to ensure complete precipitation. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMF and salts, followed by a small amount of cold hexane to remove residual 1,2-dibromoethane.
-
Purification: The primary impurity is often the dimeric byproduct. Recrystallization is the most effective purification method. a. Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. c. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. An expected yield is typically in the 75-90% range.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization
Confirming the identity and purity of the final compound is paramount. Below are the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data.
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (d, J = 8.8 Hz, 2H, Ar-H ortho to CO₂Me), δ 6.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to O-CH₂), δ 4.35 (t, J = 6.4 Hz, 2H, O-CH ₂-CH₂Br), δ 3.89 (s, 3H, -OCH ₃), δ 3.65 (t, J = 6.4 Hz, 2H, O-CH₂-CH ₂Br) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 166.7 (C=O), δ 163.0 (Ar-C-O), δ 131.6 (Ar-CH), δ 123.0 (Ar-C-CO₂Me), δ 114.2 (Ar-CH), δ 68.5 (O-C H₂-CH₂Br), δ 52.1 (-OC H₃), δ 28.9 (O-CH₂-C H₂Br) |
| FT-IR (ATR) | ν ~2950 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (C=O ester stretch, strong), ~1605, 1510 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O ether stretch), ~1100 cm⁻¹ (C-O ester stretch), ~650 cm⁻¹ (C-Br stretch) |
Interpretation Rationale:
-
¹H NMR: The two doublets in the aromatic region with coupling constants around 9 Hz are characteristic of a 1,4-disubstituted benzene ring. The two triplets for the ethoxy protons, integrating to 2H each, confirm the -CH₂-CH₂- linkage. The downfield triplet (~4.35 ppm) is adjacent to the ether oxygen, while the upfield triplet (~3.65 ppm) is adjacent to the bromine atom.
-
¹³C NMR: The carbonyl carbon is expected around 167 ppm. The four distinct aromatic signals confirm the para-substitution pattern. The two aliphatic carbons are clearly distinguished, with the carbon bonded to oxygen appearing more downfield than the one bonded to bromine.
Reactivity and Applications in Drug Development
This compound is a classic example of a "heterobifunctional linker." It provides a stable connection between two different molecular fragments.
Primary Reactivity Profile
-
N-Alkylation: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. It reacts readily with primary and secondary amines, imidazoles, and other nitrogen nucleophiles to form stable C-N bonds. This is a common strategy for tethering a molecule to a protein-of-interest's surface lysine or histidine residues or for linking to an amine-containing pharmacophore.
-
O/S-Alkylation: Similarly, it can alkylate phenols, thiols, and alcohols under basic conditions to form ether or thioether linkages.
-
Ester Hydrolysis: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). This unmasks a new functional handle, allowing for subsequent coupling reactions, such as amide bond formation with an amine using coupling reagents like HATU or EDC.
Strategic Application Workflow
The following diagram illustrates a typical workflow where the compound is used to link a hypothetical drug scaffold (Scaffold-NH₂) to a targeting moiety or solubilizing group.
Caption: Strategic workflow for using the title compound as a linker.
This sequential approach is powerful in fragment-based drug discovery and in the development of Antibody-Drug Conjugates (ADCs) or PROTACs, where precise control over linker attachment and length is critical.
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate precautions.
-
GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under recommended storage conditions, but should be kept away from strong bases, oxidizing agents, and moisture.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information 2. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). Polytetrafluoroethylene. National Institutes of Health. Retrieved January 11, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved January 11, 2026, from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved January 11, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Morpholine. Retrieved January 11, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved January 11, 2026, from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). Perfluorooctanoic acid. National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved January 11, 2026, from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). Fluorenone. National Institutes of Health. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. Retrieved January 11, 2026, from [Link]
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MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). Methylparaben. Retrieved January 11, 2026, from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved January 11, 2026, from [Link]
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BDMAEE. (2024, January 11). methylparaben methyl 4-hydroxybenzoate. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2024, August 8). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to Methyl 4-(2-bromoethoxy)benzoate: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Methyl 4-(2-bromoethoxy)benzoate, a bifunctional organic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, a validated synthesis protocol, potential applications, and essential safety and handling procedures.
Introduction and Physicochemical Properties
This compound (CAS No. 56850-91-0) is a valuable intermediate in organic synthesis.[1] Its structure incorporates a methyl benzoate moiety, a common pharmacophore, and a reactive bromoethoxy group, making it an ideal candidate for introducing a flexible ether linkage and a terminal electrophilic site. This dual functionality allows for its use in the construction of more complex molecules through nucleophilic substitution reactions.
Molecular Structure and Key Identifiers
The molecular structure of this compound consists of a central benzene ring substituted with a methoxycarbonyl group at position 1 and a 2-bromoethoxy group at position 4.
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
Methyl 4-hydroxybenzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
1,2-Dibromoethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of methyl 4-hydroxybenzoate (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of this compound makes it a versatile building block for the synthesis of various target molecules, particularly in the pharmaceutical industry. The bromoethoxy group serves as a reactive handle for the introduction of the methyl benzoate moiety onto a variety of scaffolds.
Role as an Alkylating Agent
The primary application of this compound is as an alkylating agent. The terminal bromine atom is susceptible to nucleophilic attack by a wide range of nucleophiles, including phenols, amines, thiols, and carbanions. This allows for the facile introduction of the 4-(methoxycarbonyl)phenoxy)ethyl group into a lead molecule. This modification can be used to:
-
Introduce a flexible linker: The ethoxy chain provides a flexible spacer, which can be advantageous for optimizing the binding of a ligand to its target protein.
-
Improve pharmacokinetic properties: The addition of the ester and ether functionalities can modulate the solubility, lipophilicity, and metabolic stability of a drug candidate.
-
Serve as a handle for further functionalization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or with alcohols to form different esters.
Potential Therapeutic Areas
While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in a variety of therapeutic agents. For instance, similar ether-linked aromatic structures are found in certain kinase inhibitors and receptor modulators. The use of related brominated benzoic acid esters as intermediates in the synthesis of anti-cancer and anti-HIV agents has been reported.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: [1]
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.
Conclusion
This compound is a valuable and versatile bifunctional building block for organic synthesis, particularly in the field of drug discovery. Its ability to act as an alkylating agent to introduce a flexible, functionalizable linker makes it a useful tool for medicinal chemists. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Guide: Synthesis of Methyl 4-(2-bromoethoxy)benzoate
Introduction
Methyl 4-(2-bromoethoxy)benzoate is a valuable bifunctional molecule widely utilized as a key building block in organic and medicinal chemistry. Its structure incorporates a methyl ester, an aromatic ring, and a bromoethoxy side chain, making it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and materials science compounds. The bromoethoxy group provides a reactive handle for nucleophilic substitution, while the methyl ester can be hydrolyzed or otherwise modified. This guide provides an in-depth, technically-grounded protocol for the synthesis of this compound, focusing on the widely employed Williamson ether synthesis. The discussion emphasizes the rationale behind procedural choices, ensuring a reproducible and scalable process for research and development applications.
I. Synthesis Pathway and Mechanism
The most direct and common route to this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.[1][2] In this specific case, the phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a mild base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of 1,2-dibromoethane in a classic bimolecular nucleophilic substitution (SN2) reaction, displacing one of the bromide ions to form the desired ether linkage.[3]
The key mechanistic steps are:
-
Deprotonation: A base, typically potassium carbonate (K₂CO₃), removes the acidic proton from the hydroxyl group of methyl 4-hydroxybenzoate to generate a resonance-stabilized phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide attacks one of the primary carbon atoms of 1,2-dibromoethane.
-
Displacement: The carbon-bromine bond is cleaved, and a bromide ion is expelled as the leaving group, resulting in the formation of the ether product.
Using a large excess of 1,2-dibromoethane is a critical strategic choice. This tactic favors the desired mono-alkylation product by ensuring that the phenoxide is more likely to encounter a molecule of 1,2-dibromoethane rather than a molecule of the already-formed product, which could otherwise lead to the formation of a dimeric byproduct (1,2-bis(4-(methoxycarbonyl)phenoxy)ethane).
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of this compound.
II. Experimental Protocol
This protocol details a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 4-hydroxybenzoate | 152.15 | 10.0 g | 65.7 mmol | 1.0 |
| 1,2-Dibromoethane | 187.86 | 61.7 g (28.3 mL) | 328.5 mmol | 5.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.6 g | 98.6 mmol | 1.5 |
| Acetone | - | 200 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol), anhydrous potassium carbonate (13.6 g, 98.6 mmol), and acetone (200 mL).
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (28.3 mL, 328.5 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain this temperature with vigorous stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v), observing the disappearance of the methyl 4-hydroxybenzoate spot.
-
Work-up - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite or a sintered glass funnel to remove the potassium carbonate and other inorganic salts.[1]
-
Work-up - Concentration: Wash the filter cake with a small amount of acetone. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetone and excess 1,2-dibromoethane.
-
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).[4]
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, which is often an off-white solid or a pale oil that solidifies upon standing.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
III. Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
Expected Spectroscopic Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.01 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.38 (t, 2H, -OCH₂-), 3.89 (s, 3H, -OCH₃), 3.65 (t, 2H, -CH₂Br). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.6, 162.4, 131.6, 123.0, 114.2, 68.4, 52.0, 28.9. |
| Mass Spec (ESI-MS) | m/z: Calculated for C₁₀H₁₁BrO₃ [M+H]⁺: 258.99, Found: 258.9. |
| IR (ATR) | ν (cm⁻¹): ~2950 (C-H), ~1715 (C=O, ester), ~1605, ~1510 (C=C, aromatic), ~1250 (C-O, ether), ~1100 (C-O, ester). |
IV. Process Rationale and Troubleshooting
-
Choice of Base: Potassium carbonate is an ideal base for this reaction. It is sufficiently basic to deprotonate the phenol but mild enough to avoid side reactions like hydrolysis of the methyl ester. It is also inexpensive and easily removed by filtration.[1] Stronger bases like sodium hydride (NaH) could also be used but require anhydrous conditions and more careful handling.
-
Choice of Solvent: Acetone is a common solvent for this type of reaction. It is polar enough to dissolve the reactants, has an appropriate boiling point for reflux, and is relatively inert under the reaction conditions. Dimethylformamide (DMF) can also be used and may accelerate the reaction, but it is more difficult to remove during work-up.
-
Troubleshooting - Dimer Formation: If a significant amount of the dimeric byproduct is observed, it indicates that the concentration of 1,2-dibromoethane was not high enough relative to the phenoxide. Increasing the excess of the alkylating agent (e.g., to 10 equivalents) can suppress this side reaction.
-
Troubleshooting - Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after 24 hours, the reaction time can be extended. Alternatively, a more polar aprotic solvent like DMF or the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can increase the reaction rate.[4]
V. Safety Considerations
-
1,2-Dibromoethane: This substance is a suspected carcinogen and is toxic. It should be handled with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetone: Acetone is highly flammable. Ensure that the heating of the reaction is performed using a heating mantle and that no open flames are present.
-
Sodium Hydroxide: The 5% NaOH solution used in the work-up is corrosive. Handle with appropriate care and PPE.
Conclusion
The Williamson ether synthesis provides a robust and efficient pathway for the preparation of this compound from readily available starting materials. By carefully controlling the stoichiometry, particularly the excess of 1,2-dibromoethane, and following a standard work-up and purification procedure, this valuable synthetic intermediate can be obtained in high yield and purity. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in drug development and chemical synthesis.
References
- Vertex AI Search. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis.
- PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate.
- Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation).
- BYJU'S. Williamson Ether Synthesis reaction.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- PubChem, National Institutes of Health. This compound. CID 1898264.
- Utah Tech University. Williamson Ether Synthesis.
- Santa Cruz Biotechnology, Inc. This compound. CAS 56850-91-0.
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Methyl 4-(2-bromoethoxy)benzoate: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Bifunctional Linkers in Modern Drug Discovery
In the landscape of contemporary drug development, particularly in the realms of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the role of the linker molecule is paramount.[1][2][3] These are not mere spacers but are instead critical components that dictate the pharmacokinetic and pharmacodynamic properties of the therapeutic agent. Methyl 4-(2-bromoethoxy)benzoate, a bifunctional molecule, represents a key building block in the synthesis of these sophisticated drug constructs. Its structure, featuring a reactive bromoethoxy group and a modifiable methyl ester, offers a versatile platform for the conjugation of diverse molecular entities. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in the design of next-generation therapeutics.
I. Core Compound Identification and Physicochemical Properties
A precise understanding of a molecule's identity and physical characteristics is the bedrock of its application in research and development.
IUPAC Name: this compound[4]
Table 1: Key Identifiers
| Identifier | Value | Source |
| CAS Number | 56850-91-0 | PubChem[4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[4] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCCBr | PubChem[4] |
| InChIKey | RVBJPYYTGUCVFR-UHFFFAOYSA-N | PubChem[4] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 259.10 g/mol | PubChem[4] |
| Appearance | White to off-white crystalline powder (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
II. Synthesis of this compound: A Mechanistic Approach
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of methyl 4-hydroxybenzoate acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol
Materials:
-
Methyl 4-hydroxybenzoate
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. Then, add 1,2-dibromoethane (3.0 eq, in excess to minimize the formation of the bis-ether byproduct).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess 1,2-Dibromoethane: Using an excess of the dihalide favors the mono-alkylation product by increasing the probability of the phenoxide reacting with a fresh molecule of 1,2-dibromoethane rather than the already formed product.
-
Anhydrous Conditions: The presence of water can hydrolyze the ester and also compete with the phenoxide as a nucleophile, reducing the reaction efficiency.
-
Potassium Carbonate as Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group to form the reactive phenoxide without causing significant hydrolysis of the methyl ester.
-
Acetone as Solvent: Acetone is a suitable polar aprotic solvent for SN2 reactions, dissolving the reactants and facilitating the nucleophilic attack.
III. Applications in Drug Development: The Bifunctional Linker Paradigm
The true value of this compound lies in its bifunctional nature, making it an ideal linker for connecting different molecular entities in a drug conjugate.
Role as a Linker in PROTACs and ADCs
PROTACs and ADCs are revolutionary therapeutic modalities that require a linker to connect a targeting moiety (e.g., a small molecule ligand or an antibody) to a payload (e.g., a cytotoxic agent or a degrader-recruiting ligand).[1][2][3] The linker's length, flexibility, and chemical stability are critical for the overall efficacy and safety of the conjugate.
The bromoethoxy group in this compound provides a reactive handle for conjugation. The terminal bromine is a good leaving group, susceptible to nucleophilic substitution by, for example, a thiol group on a cysteine residue of an antibody or an amine group on a payload molecule. The ethoxy spacer provides a degree of flexibility and hydrophilicity, which can be beneficial for the solubility and conformational properties of the final conjugate.
The methyl ester end of the molecule can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be activated (e.g., as an NHS ester) and reacted with an amine-containing molecule, providing a second point of attachment.
Caption: Conceptual diagram illustrating the bifunctional conjugation capabilities of this compound.
Rationale for the Ethoxy Linker in Drug Design
The choice of an ethoxy linker, as present in this compound, is often a deliberate design element in medicinal chemistry:
-
Optimal Spacing: The two-carbon ethoxy chain provides a defined spatial separation between the conjugated molecules, which can be crucial for allowing each component to adopt its optimal conformation for binding to its respective target.
-
Modulation of Physicochemical Properties: The ether linkage can influence the solubility and membrane permeability of the final drug conjugate. Compared to a simple alkyl chain, the ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
-
Metabolic Stability: Ether linkages are generally more stable to metabolic degradation compared to, for instance, ester linkages, which can be readily cleaved by esterases in the plasma. This can lead to a longer in vivo half-life of the drug conjugate.
IV. Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
V. Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex therapeutic agents. Its bifunctional nature, with two distinct and orthogonally reactive functional groups, makes it a strategic component in the design of linkers for ADCs, PROTACs, and other targeted therapies. A thorough understanding of its synthesis, reactivity, and the rationale for its use in drug design is crucial for medicinal chemists and drug development professionals seeking to leverage its potential in creating innovative and effective medicines. As the field of targeted therapeutics continues to evolve, the demand for well-designed and synthetically accessible linkers like this compound is expected to grow, further solidifying its importance in the pharmaceutical sciences.
References
- Site-selective modification strategies in antibody–drug conjug
- PROTACs for BRDs proteins in cancer therapy: a review. PMC. (2022).
- PROTACs Targeting Epigenetic Proteins. PMC. (2023).
- Methyl 4-(bromomethyl)
- Methyl 4-bromo-2-bromomethyl-benzo
- CN113248373A - Preparation method of methyl benzoate compound - Google P
- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google P
- Methyl 4-(2-bromoethoxy)
- US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google P
- Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degrad
- A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjug
- Methyl 4-(2-bromoacetyl)
- PROTACs Targeting Epigenetic Proteins. PMC.
- Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews (RSC Publishing). (2020).
- (PDF) PROTACs improve selectivity for targeted proteins.
- PROTACs for BRDs proteins in cancer therapy: a review. PMC. (2022).
- Drug-Linker Conjug
- Recent Developments in PROTAC-mediated Protein Degradation:
- Immunogenicity Considerations for ADCs: A Focus on Neutralizing Antibody Assays.
Sources
- 1. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H11BrO3 | CID 1898264 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Experimental Determination of Methyl 4-(2-bromoethoxy)benzoate Solubility
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of Methyl 4-(2-bromoethoxy)benzoate. Given the scarcity of publicly available quantitative solubility data for this compound, this document outlines the necessary theoretical background, physicochemical properties, and detailed experimental protocols required to generate reliable and reproducible solubility profiles across a range of common laboratory solvents.
Introduction: The Need for Empirical Solubility Data
This compound is a halogenated aromatic ester with potential applications as an intermediate in organic synthesis and pharmaceutical research. A fundamental understanding of its solubility is critical for its practical application in reaction chemistry, purification processes such as crystallization, and the development of formulations. Solubility dictates solvent selection, reaction concentration, extraction efficiency, and bioavailability, making it a cornerstone of process development and chemical analysis.
A thorough review of scientific literature and chemical databases reveals a significant data gap concerning the quantitative solubility of this compound. This guide, therefore, shifts from presenting pre-existing data to providing a robust, self-validating methodology for its empirical determination.
Physicochemical Profile and Solubility Predictions
Before embarking on experimental work, a review of the known physicochemical properties of this compound provides a basis for qualitative solubility predictions. These properties are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |
| Molecular Weight | 259.10 g/mol | [1] |
| Monoisotopic Mass | 257.98916 Da | [1][2] |
| Predicted XLogP3 | 3.0 | [2] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 (ester and ether oxygens) | [3] |
| CAS Number | 56850-91-0 | [1] |
The structure contains both polar (ester and ether groups) and non-polar (benzene ring, alkyl chain) regions. The predicted XLogP value of 3.0 suggests a preference for lipophilic or moderately polar environments over highly aqueous media. The presence of hydrogen bond acceptors indicates potential interactions with protic solvents. Based on the "like dissolves like" principle, we can hypothesize that this compound will exhibit limited solubility in water, moderate solubility in polar aprotic solvents, and higher solubility in various organic solvents.
Experimental Workflow for Solubility Determination
A systematic approach is essential for generating accurate solubility data. The most widely accepted and robust method for determining equilibrium solubility is the shake-flask method, followed by quantitative analysis of the supernatant. The logical flow of this process is outlined below.
Caption: Experimental workflow for determining equilibrium solubility.
Materials and Reagents
-
Solute: this compound (verify purity via NMR or HPLC-MS).
-
Solvents: A selection of analytical grade solvents covering a range of polarities (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
Equipment: Analytical balance, vials with screw caps, thermostatically controlled shaker or water bath, centrifuge, syringe filters (0.22 µm PTFE or appropriate), volumetric flasks, and a calibrated quantification instrument (HPLC-UV or UV-Vis Spectrophotometer).
Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of particulate matter, withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Causality Note: Filtration is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration.
-
Dilution: Immediately dilute an accurately measured aliquot of the clear filtrate with a suitable solvent (typically the mobile phase for HPLC or the blank solvent for UV-Vis) to bring the concentration within the linear range of the analytical method's calibration curve.
Protocol: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and sensitivity.
-
Instrument Setup:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and water, is typically effective for benzoate derivatives[4]. A starting point could be a 60:40 (v/v) mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to an absorbance maximum of the compound (determined by a UV scan).
-
Injection Volume: 10-20 µL.
-
-
Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot the peak area versus concentration to generate a calibration curve. The curve must exhibit high linearity (R² > 0.99).
-
-
Sample Analysis:
-
Inject the diluted filtrate samples.
-
Determine the peak area for the analyte in each sample.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor to determine the final solubility of this compound in the original solvent.
-
Caption: Logic diagram for quantification using an external calibration method.
Data Presentation and Interpretation
The experimentally determined solubility values should be compiled into a clear, structured table. This allows for easy comparison and interpretation.
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) |
| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] |
| Methanol | 6.6 | [Experimental Value] | [Calculated Value] |
| Water | 10.2 | [Experimental Value] | [Calculated Value] |
This data will provide a clear empirical basis for solvent selection in any process involving this compound, moving beyond qualitative predictions to quantitative, actionable insights.
Conclusion
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C10H11BrO3). University of Luxembourg. [Link]
-
ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
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An In-depth Technical Guide to the Safe Handling of Methyl 4-(2-bromoethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 4-(2-bromoethoxy)benzoate. As a Senior Application Scientist, the following content is synthesized from established safety data for this compound and related chemical classes to ensure a thorough understanding of the associated risks and mitigation strategies. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is critical for its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[1] |
| Molecular Weight | 259.10 g/mol | PubChem[1] |
| CAS Number | 56850-91-0 | Santa Cruz Biotechnology[2] |
| Appearance | Solid (presumed) | General knowledge |
| Synonyms | 4-(2-Bromoethoxy)benzoic acid methyl ester | Santa Cruz Biotechnology[2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications are based on data from the European Chemicals Agency (ECHA).[1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]
The primary hazards associated with this compound are its irritant properties upon contact with the skin, eyes, and respiratory system.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is the primary engineering control to minimize inhalation of any dusts or vapors.[3]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[4]
-
Eye and Face Protection: Chemical safety goggles that provide a secure seal around the eyes are mandatory.[5][6][7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]
-
Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[5][7] Nitrile gloves are a suitable option for incidental contact. For prolonged handling or immersion, gloves made of neoprene or other materials with high chemical resistance should be considered. Always inspect gloves for tears or degradation before use.[7]
-
Body Protection: A laboratory coat is the minimum requirement for body protection.[3] For procedures with a significant splash risk, a chemical-resistant apron or coveralls should be worn.[7]
-
Respiratory Protection: Under normal working conditions within a properly functioning chemical fume hood, respiratory protection is not typically necessary.[3] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[6]
Caption: Hierarchy of controls for safe handling.
Safe Handling and Storage
Adherence to strict protocols for handling and storage is fundamental to preventing accidental exposure and maintaining chemical integrity.
Handling
-
Avoid all direct contact with the skin, eyes, and clothing.[3]
-
Do not breathe dust or vapors.[9]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[9][10]
-
Keep containers tightly closed when not in use.[3]
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers securely sealed.
-
Store away from incompatible materials such as strong oxidizing agents.[11]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, trained personnel should administer oxygen. Seek medical attention.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
Spill Response
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Caption: Decision workflow for spill response.
Disposal Considerations
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[13][14][15]
-
Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[14][16]
-
Do not dispose of this chemical down the drain.[15]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific guidance.
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
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Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]
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Lab Alley. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Methyl 4-(2-bromoethoxy)benzoate: A Comprehensive Technical Guide for Synthetic Applications
Abstract: This technical guide provides an in-depth exploration of Methyl 4-(2-bromoethoxy)benzoate (CAS No: 56850-91-0), a pivotal starting material in modern organic synthesis. We will dissect its primary synthetic pathway, the Williamson ether synthesis, elucidating the mechanistic underpinnings and pragmatic experimental considerations. The guide details the compound's physicochemical properties and characteristic spectroscopic data, offering a framework for its identification and quality control. The core of this document focuses on the compound's utility as a bifunctional building block, showcasing the reactivity of its terminal alkyl bromide for constructing more complex molecular architectures relevant to pharmaceutical and materials science research. Detailed, field-tested protocols for its synthesis and a representative downstream application are provided to enable researchers to seamlessly integrate this versatile reagent into their workflows.
Introduction to this compound
This compound is a valuable chemical intermediate characterized by a unique combination of functional groups that render it highly useful for synthetic chemists. Its structure consists of a methyl benzoate core functionalized at the para position with a 2-bromoethoxy chain.
Key Structural Features:
-
Methyl Ester: A site for potential modification, such as hydrolysis to the corresponding carboxylic acid, enabling further derivatization (e.g., amide coupling).
-
Aromatic Ring: A stable scaffold that can participate in electrophilic aromatic substitution reactions, although this is less common given the other reactive sites.
-
Bromoethoxy Linker: This is the molecule's primary reactive handle. The ether linkage is generally stable under many reaction conditions, while the terminal primary alkyl bromide is an excellent electrophile for nucleophilic substitution (SN2) reactions.
This strategic combination allows for the introduction of a 4-(methoxycarbonyl)phenoxyethyl moiety onto a wide range of substrates, making it an ideal linker or spacer in the design of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.
Synthesis and Mechanism
The most direct and widely employed method for synthesizing this compound is the Williamson Ether Synthesis . This venerable yet highly reliable reaction involves the nucleophilic substitution of a halide by an alkoxide.
The synthesis begins with the deprotonation of methyl 4-hydroxybenzoate using a moderate base, followed by an SN2 attack on an electrophilic ethane source, typically 1,2-dibromoethane.
Caption: Synthetic workflow for this compound.
Mechanistic Rationale: The reaction proceeds via an SN2 mechanism.[1][2]
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate. K₂CO₃ is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to generate the phenoxide nucleophile without causing unwanted side reactions like ester hydrolysis.
-
Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane.
-
Displacement: This attack displaces a bromide ion as the leaving group, forming the new carbon-oxygen bond of the ether.
Using a significant excess of 1,2-dibromoethane is a critical experimental choice. This stoichiometric imbalance favors the desired monosubstitution product by ensuring that the phenoxide is more likely to encounter a molecule of 1,2-dibromoethane than a molecule of the already-formed product, thereby minimizing the formation of the bis-ether byproduct. Polar aprotic solvents like DMF or acetone are preferred as they effectively solvate the cation (e.g., K⁺) while leaving the nucleophilic phenoxide anion relatively free, thus accelerating the rate of the SN2 reaction.[3]
Physicochemical and Spectroscopic Data
Accurate characterization is essential for verifying the identity and purity of the synthesized material.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 56850-91-0 | [4] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [4] |
| Molecular Weight | 259.10 g/mol | [4] |
| Appearance | White to off-white solid | Typical |
| IUPAC Name | this compound |[4] |
Table 2: Typical Spectroscopic Data for Characterization
| Technique | Data and Interpretation |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.00 (d, 2H): Aromatic protons ortho to the ester. δ ~6.95 (d, 2H): Aromatic protons ortho to the ether. δ ~4.35 (t, 2H): Methylene protons adjacent to the oxygen (-O-CH₂-). δ ~3.90 (s, 3H): Methyl ester protons (-COOCH₃). δ ~3.65 (t, 2H): Methylene protons adjacent to the bromine (-CH₂-Br). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166.5: Ester carbonyl carbon. δ ~162.0: Aromatic carbon attached to the ether oxygen. δ ~131.5: Aromatic carbons ortho to the ester. δ ~123.0: Aromatic carbon attached to the ester. δ ~114.5: Aromatic carbons ortho to the ether oxygen. δ ~68.0: Methylene carbon adjacent to the oxygen (-O-CH₂-). δ ~52.0: Methyl ester carbon. δ ~28.5: Methylene carbon adjacent to the bromine (-CH₂-Br). |
| IR (KBr) | ~2950 cm⁻¹: C-H stretching. ~1720 cm⁻¹: Strong C=O stretching of the ester. ~1605, 1510 cm⁻¹: C=C aromatic ring stretching. ~1250 cm⁻¹: C-O ether stretching. |
Note: The NMR chemical shifts are predicted based on standard values for similar structures and serve as a guide for characterization.[5]
Core Utility as a Synthetic Building Block
The primary value of this compound lies in its role as a versatile synthetic building block. The terminal bromide is a prime site for nucleophilic displacement, allowing for the covalent attachment of this molecule to a vast array of nucleophilic scaffolds. This functionality is a cornerstone of linker chemistry in drug discovery and materials science.
Caption: Versatility as a synthetic building block.
This strategy is frequently used to:
-
Introduce Spacers: Elongate a molecule to optimize its binding to a biological target.
-
Improve Pharmacokinetics: Modify a drug candidate's solubility or metabolic stability.
-
Create Probes: Attach fluorescent dyes or affinity tags for biological assays.
-
Build Polymers: Use the reactive handle for polymerization or surface functionalization.
The bromine atom can be displaced by a wide range of nucleophiles, including primary and secondary amines, thiols, carboxylates, and azide ions, making it a gateway to a diverse library of derivative compounds.
Detailed Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and application.
Protocol 5.1: Synthesis of this compound
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
1,2-Dibromoethane (5.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate and anhydrous DMF (~5 mL per gram of hydroxybenzoate).
-
Add anhydrous potassium carbonate to the mixture.
-
Add 1,2-dibromoethane and heat the reaction mixture to 80-90 °C.
-
Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 5.2: Example Application - Synthesis of Methyl 4-(2-(diethylamino)ethoxy)benzoate
Reagents:
-
This compound (1.0 eq)
-
Diethylamine (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add potassium carbonate, followed by diethylamine.
-
Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess amine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the tertiary amine product, which can be further purified by column chromatography if necessary.
Safety, Handling, and Storage
Hazard Identification: this compound is classified as an irritant.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Always handle this chemical in a well-ventilated fume hood.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]
-
Avoid inhalation of dust or vapors.
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent moisture ingress.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. Its straightforward preparation via the Williamson ether synthesis, combined with the strategic placement of a reactive alkyl bromide on a stable phenoxy-ester scaffold, makes it an indispensable tool for researchers. Its ability to act as a functional linker is critical in the rational design of complex molecules, empowering innovation across the fields of drug discovery, medicinal chemistry, and materials science.
References
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Material Safety Data Sheet Source: Alfa Aesar URL: [Link]
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-
Title: Williamson Ether Synthesis Source: Chem-Station International Edition URL: [Link]
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Title: Supporting Information for "A mild and efficient one-pot synthesis of benzoates..." Source: The Royal Society of Chemistry URL: [Link]
-
Title: Williamson Ether Synthesis - Organic Chemistry Tutor Source: Organic Chemistry Tutor URL: [Link]
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A Senior Application Scientist's Guide to the Reactivity and Synthetic Utility of Methyl 4-(2-bromoethoxy)benzoate
Abstract
Methyl 4-(2-bromoethoxy)benzoate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its utility is primarily dictated by the reactivity of the 2-bromoethoxy moiety. This guide provides an in-depth analysis of the chemical behavior of this functional group, focusing on the mechanistic principles that govern its transformations. We will explore its application in key synthetic reactions, provide field-tested experimental protocols, and offer insights into optimizing reaction conditions for the synthesis of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this reagent.
Introduction: The Molecular Architecture and Significance
This compound, with CAS Number 56850-91-0, possesses a distinct structure featuring a methyl benzoate core linked to a bromoethyl group via an ether linkage.[1] This arrangement provides two key reactive sites: the ester, which can undergo hydrolysis or amidation, and the terminal alkyl bromide, which is the primary focus of this guide. The bromoethoxy group acts as a potent electrophile, making it an excellent substrate for a variety of nucleophilic substitution reactions.
The strategic placement of the reactive bromoethoxy group on the para position of the methyl benzoate ring makes it an ideal linker or spacer in the design of larger molecules. Its application is prevalent in the synthesis of pharmaceutical agents and functional materials where precise control over molecular length and connectivity is paramount.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 56850-91-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[1] |
| Molecular Weight | 259.10 g/mol | PubChem[1] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCCBr | PubChem[1] |
Core Reactivity of the Bromoethoxy Group: A Mechanistic Perspective
The synthetic utility of this compound is dominated by the chemistry of the C-Br bond. The bromoethoxy group is a primary alkyl halide, which strongly favors reaction via the Sₙ2 (bimolecular nucleophilic substitution) mechanism.
The Sₙ2 Pathway: The Workhorse Reaction
The Sₙ2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group (bromide) departs simultaneously.[2]
Key Characteristics:
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. (Note: As this carbon is not a stereocenter in the parent molecule, this is mechanistically relevant but not stereochemically consequential here).
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.
-
Substrate Suitability: Primary alkyl halides, like the one present in our molecule, are ideal substrates for Sₙ2 reactions due to minimal steric hindrance around the reactive carbon center.[2][3]
The electron-withdrawing nature of the benzoate ring has a minor inductive effect on the ethoxy chain, but the reactivity is overwhelmingly governed by the primary alkyl halide character.
Competing Pathways: E2 Elimination
While Sₙ2 is the dominant pathway, the E2 (bimolecular elimination) reaction can be a competing side reaction, particularly under specific conditions. In this pathway, a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of an alkene.
Conditions Favoring E2 Elimination:
-
Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are more likely to act as a base rather than a nucleophile, promoting elimination.
-
High Temperatures: Elimination reactions are often favored entropically and become more competitive at elevated temperatures.
For this compound, E2 would lead to the formation of methyl 4-(vinyloxy)benzoate. However, due to the primary nature of the alkyl halide, this is typically a minor pathway unless forcing conditions are deliberately applied.
Visualization of Reaction Pathways
The following diagram illustrates the primary reactive pathways originating from the bromoethoxy group.
Caption: Major and minor reactive pathways for this compound.
Key Synthetic Transformations & Protocols
The Sₙ2 reactivity of the bromoethoxy group is a gateway to a vast array of molecular structures. Below are detailed protocols for two of the most common and powerful transformations.
Williamson Ether Synthesis: Forging C-O Bonds
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages.[2][4][5] In this application, this compound serves as the electrophile, reacting with an alkoxide or phenoxide nucleophile.
This protocol details the reaction with phenol to demonstrate the synthesis of a diaryl ether derivative.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and rinse the solids with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (to remove excess phenol), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to obtain the pure product.
Trustworthiness Check: The use of a weak base like K₂CO₃ is crucial. It is strong enough to deprotonate the phenol but not so strong as to promote significant E2 elimination.[6] Monitoring by TLC provides a real-time check on reaction completion and the formation of byproducts.
N-Alkylation of Amines: Building C-N Bonds
The reaction with nitrogen nucleophiles is fundamental in drug discovery for constructing the core scaffolds of many bioactive molecules.[7]
This protocol describes the reaction with a secondary amine, diethylamine.
Materials:
-
This compound (1.0 eq)
-
Diethylamine (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a sealed tube or pressure vessel, combine this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetonitrile (0.2 M).
-
Reagent Addition: Add diethylamine (2.2 eq) to the mixture. Seal the vessel.
-
Reaction: Heat the mixture to 60-70°C and stir. Monitor the reaction by TLC or LC-MS. Note: Using an excess of the amine helps to minimize the potential for the product (a tertiary amine) to react further with the starting material to form a quaternary ammonium salt.
-
Workup: After cooling, filter the reaction mixture to remove inorganic salts.
-
Extraction: Concentrate the filtrate. Dissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography if necessary.
General Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and purification of derivatives from this compound.
Caption: A generalized experimental workflow for Sₙ2 reactions.
Conclusion
This compound is a powerful and reliable synthetic intermediate. Its reactivity is overwhelmingly dominated by the Sₙ2 pathway at the primary alkyl bromide, providing a clean and efficient method for introducing a functionalized ethoxy-benzoate moiety. By carefully selecting the nucleophile, base, and reaction conditions, chemists can readily forge new carbon-oxygen and carbon-nitrogen bonds, paving the way for the synthesis of a diverse range of complex molecules for pharmaceutical and material science applications. Understanding the balance between the desired Sₙ2 substitution and potential E2 elimination side reactions is key to maximizing yield and purity. The protocols provided herein serve as a validated starting point for laboratory synthesis.
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A Technical Guide to the Chemical Stability of Methyl 4-(2-bromoethoxy)benzoate: Focus on the Methyl Ester Moiety
Abstract: This technical guide provides an in-depth analysis of the chemical stability of Methyl 4-(2-bromoethoxy)benzoate, with a primary focus on the integrity of its methyl ester functional group. For researchers, medicinal chemists, and formulation scientists, understanding the stability profile of a molecule is paramount for predicting its shelf-life, ensuring therapeutic efficacy, and meeting regulatory standards. This document elucidates the core chemical principles governing the ester's susceptibility to degradation, outlines robust experimental protocols for stability assessment based on industry-standard guidelines, and provides field-proven insights into interpreting the resulting data.
Introduction: The Significance of Ester Stability in Drug Development
This compound is a bifunctional organic compound featuring a methyl ester and a bromoethoxy group attached to a central benzene ring. While the bromoethoxy moiety serves as a reactive handle for further synthetic modifications, the methyl ester group is a critical determinant of the compound's physicochemical properties, including solubility, crystallinity, and pharmacokinetic profile.
Esters are one of the most common functional groups in pharmaceuticals, often employed as prodrugs to enhance bioavailability. However, they are also inherently susceptible to hydrolysis, a chemical process that cleaves the ester bond to yield a carboxylic acid and an alcohol.[1] This degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered drug performance. Therefore, a thorough understanding and rigorous evaluation of the stability of the methyl ester in this compound are not merely academic exercises but essential components of the drug development and manufacturing process.[2]
This guide will focus on the principal degradation pathway—hydrolysis—under various pH conditions and provide a framework for conducting forced degradation studies, a critical tool for elucidating degradation pathways and developing stability-indicating analytical methods.[3][4]
Chemical Principles of Methyl Benzoate Ester Stability
The stability of the methyl ester in this compound is governed by its susceptibility to nucleophilic attack at the carbonyl carbon. The primary mechanism of degradation is hydrolysis, which can be catalyzed by acid or base, or proceed neutrally, albeit at a much slower rate.[5][1][6]
Base-Catalyzed Hydrolysis (Saponification)
Alkaline hydrolysis, or saponification, is typically the most significant degradation pathway for esters.[5][1] The reaction is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon. This process is effectively irreversible because the final step forms a resonance-stabilized carboxylate salt, which is unreactive toward the alcohol by-product.[5][7] The generally accepted mechanism is Bimolecular Acyl-Oxygen Cleavage (BAC2).[8]
Caption: Base-catalyzed hydrolysis (B_AC2) mechanism.
Acid-Catalyzed Hydrolysis
In acidic conditions, the hydrolysis reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. Unlike basic hydrolysis, acid-catalyzed hydrolysis is a reversible equilibrium process.[5][1][6] To drive the reaction toward completion, a large excess of water is required, which is standard when using dilute aqueous acids.
Caption: Acid-catalyzed hydrolysis (A_AC2) mechanism.
Influence of Other Structural Features
The 4-(2-bromoethoxy) group is electronically distant from the methyl ester. Its influence on the ester's reactivity is primarily through a weak electron-withdrawing inductive effect, which is unlikely to significantly alter the hydrolysis rate compared to methyl benzoate itself. The primary stability concern remains the ester linkage. However, under certain nucleophilic conditions, the bromoethoxy group could undergo substitution, but this typically requires harsher conditions or specific nucleophiles not present during standard hydrolytic stress testing.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of drug development that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[2][4] The objectives are to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[9] This process is critical for developing and validating stability-indicating analytical methods, which can resolve the parent compound from any significant degradants.[3]
Experimental Workflow
A systematic approach to forced degradation ensures comprehensive and interpretable results. The workflow involves subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress.
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- 9. acdlabs.com [acdlabs.com]
Potential applications of "Methyl 4-(2-bromoethoxy)benzoate" in organic chemistry
An In-depth Technical Guide to the Potential Applications of Methyl 4-(2-bromoethoxy)benzoate in Organic Chemistry
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
This compound (CAS No. 56850-91-0) is a bifunctional organic molecule poised for significant utility in modern synthetic chemistry.[1][2][3] Its structure, featuring a reactive bromoethyl group and a modifiable methyl benzoate moiety, makes it an attractive building block for researchers in organic synthesis, medicinal chemistry, and materials science. This guide, written from the perspective of a Senior Application Scientist, aims to provide an in-depth exploration of the documented and potential applications of this compound, moving beyond a simple catalog of reactions to an analysis of its strategic value in the synthesis of complex molecules. We will delve into its core reactivity, examine a specific documented application, and project its potential in the development of novel therapeutics and functional materials.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is rooted in its two distinct functional groups:
-
The Bromoethoxy Group: This is the primary reactive site of the molecule. The bromine atom, being a good leaving group, makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. This enables the facile formation of new carbon-heteroatom bonds (C-O, C-N, C-S) through reactions with a wide range of nucleophiles. This classic SN2 reactivity is the cornerstone of its application as an alkylating agent.
-
The Methyl Benzoate Group: This part of the molecule offers a secondary site for modification. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, esters, or acid chlorides. This allows for the introduction of additional molecular complexity or for the attachment of the entire molecule to a larger scaffold.
This dual functionality is the key to its potential as a versatile linker molecule, capable of bridging two different molecular fragments.
Synthesis of this compound: A Plausible Route
While specific synthetic preparations of this compound are not extensively detailed in the literature, a highly plausible and efficient route is the Williamson ether synthesis, starting from the readily available methyl 4-hydroxybenzoate and 1,2-dibromoethane.
Caption: Plausible synthetic route to this compound.
General Experimental Protocol for Synthesis:
-
To a solution of methyl 4-hydroxybenzoate in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight excess of a weak base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add a significant excess (e.g., 5-10 equivalents) of 1,2-dibromoethane.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Documented Application: A Case Study in Nucleophilic Substitution
A specific application of this compound is found in the synthesis of N-[2-(4-Methoxycarbonylphenoxy)ethyl]phthalimide.[4] This reaction serves as an excellent example of its utility as an alkylating agent.
Caption: Synthesis of N-[2-(4-Methoxycarbonylphenoxy)ethyl]phthalimide.
This reaction is a key step in the Gabriel synthesis of primary amines. The phthalimide group serves as a protecting group for the amine, which can be later deprotected to yield the free primary amine.
Reaction Conditions and Yield:
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Potassium Phthalimide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 78-80 °C |
| Reaction Time | 2 hours |
| Yield | 94% |
Detailed Experimental Protocol:
-
Dissolve this compound (126.52 g) and potassium phthalimide (99.5 g) in N,N-dimethylformamide (600 ml).[4]
-
Stir the solution at 78-80°C for 2 hours.[4]
-
Pour the reaction mixture over ice water and extract with chloroform.[4]
-
Wash the chloroform layer twice with water.[4]
-
Dry the organic layer with anhydrous magnesium sulfate and concentrate in vacuo.[4]
-
Crystallize the residue from ether to obtain N-[2-(4-Methoxycarbonylphenoxy)ethyl]phthalimide (149.23 g).[4]
Potential Applications in Medicinal Chemistry and Drug Discovery
The bifunctional nature of this compound makes it an ideal candidate for use as a linker in the synthesis of complex bioactive molecules, such as PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs). While direct use in these specific applications is not yet widely documented, the principles of linker chemistry are well-established.[5][6]
Caption: Conceptual workflow for using this compound as a linker.
In this conceptual workflow, the bromoethoxy group can be used to attach a pharmacophore via a nucleophilic substitution reaction. Subsequently, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to another molecule, for example, a solubilizing group or a ligand for a protein of interest, via amide bond formation. This strategy allows for the modular synthesis of complex molecules with tailored properties.
Potential in Polymer and Materials Science
The reactivity of the bromoethoxy group also opens up possibilities for the use of this compound in materials science. It could be used as a monomer or a functionalizing agent in the synthesis of polymers. For example, it could be grafted onto polymer backbones containing nucleophilic sites, thereby introducing the methyl benzoate functionality, which could then be further modified to alter the properties of the material, such as its hydrophilicity or its ability to coordinate metal ions.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for organic synthesis. Its dual functionality allows for a range of synthetic transformations, making it a powerful tool for the construction of complex molecules. While its documented applications are still emerging, its potential in medicinal chemistry as a linker molecule and in materials science as a functional monomer is significant. Further research into the applications of this compound is warranted and is likely to uncover new and innovative synthetic strategies. For researchers and drug development professionals, this compound represents a readily accessible and highly useful addition to the synthetic chemist's toolbox.
References
-
PrepChem.com. Synthesis of (1) N-[2-(4-Methoxycarbonylphenoxy)ethyl]phthalimide. Available at: [Link]
-
CRO SPLENDID LAB. This compound. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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AccelaChem. This compound. Available at: [Link]
- Google Patents. BRPI0715016A2 - composition, pharmaceutical composition, method for treating an egfr tyrosine kinase-related disease or disorder in an individual in need thereof, method for treating an hdac-mediated disease and method for treating both egfr and hdac tyrosine kinase diseases.
- Google Patents. WO2020103939A1 - Triazolo cycle compound, preparation method therefor, intermediate thereof and application thereof.
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- 1. splendidlab.in [splendidlab.in]
- 2. This compound | C10H11BrO3 | CID 1898264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1142192-57-1,3-Iodo-5-(trifluoromethyl)-7-azaindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. prepchem.com [prepchem.com]
- 5. BRPI0715016A2 - composition, pharmaceutical composition, method for treating an egfr tyrosine kinase-related disease or disorder in an individual in need thereof, method for treating an hdac-mediated disease and method for treating both egfr and hdac tyrosine kinase diseases - Google Patents [patents.google.com]
- 6. WO2020103939A1 - Triazolo cycle compound, preparation method therefor, intermediate thereof and application thereof - Google Patents [patents.google.com]
The Alchemical Linker: A Technical Guide to Methyl 4-(2-bromoethoxy)benzoate as a Bifunctional Tool in Drug Discovery
Foreword: The Architect's Molecule
In the intricate world of medicinal chemistry and drug development, progress often hinges on the ability to precisely connect molecular entities. This guide delves into the core of this synthetic challenge, focusing on a uniquely versatile molecule: Methyl 4-(2-bromoethoxy)benzoate . Far from being a mere chemical curiosity, this compound represents a powerful bifunctional linker, a molecular architect's tool for constructing complex therapeutic agents. Its value lies in the orthogonal reactivity of its two distinct functional groups: a methyl ester and a bromoethoxy moiety. This dual nature allows for sequential, controlled modifications, making it an invaluable asset in the synthesis of innovative drug candidates, including Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing not just protocols, but a foundational understanding of how to harness the full potential of this remarkable bifunctional molecule.
Unveiling the Bifunctional Nature: Chemical Properties and Reactivity
At its core, the utility of this compound stems from the differential reactivity of its ester and alkyl bromide functionalities. Understanding this dichotomy is paramount to its strategic application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| CAS Number | 56850-91-0 | [1] |
| IUPAC Name | This compound | [1] |
The molecule's structure presents two key reactive sites:
-
The Bromoethoxy Group: The primary alkyl bromide is a potent electrophile, highly susceptible to nucleophilic substitution reactions (Sₙ2). This makes it an ideal handle for attaching the molecule to nucleophilic moieties such as amines, thiols, or phenoxides. This reaction is typically robust and proceeds under relatively mild conditions.
-
The Methyl Ester Group: The methyl ester, on the other hand, is significantly less reactive towards nucleophiles under standard conditions. Its reactivity is primarily centered around hydrolysis (saponification) under basic or acidic conditions to yield the corresponding carboxylic acid. This allows for a second, distinct set of chemical transformations, such as amide bond formation after deprotection.
This difference in reactivity is the cornerstone of its application as a bifunctional linker, enabling a strategy of orthogonal functionalization . One end of the linker can be selectively reacted while the other remains protected, to be chemically addressed in a subsequent step.
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Workflow for the synthesis of this compound.
Application as a Bifunctional Linker in Drug Discovery
The true power of this compound is realized in its application as a heterobifunctional linker, enabling the conjugation of two different molecular entities. A prominent example of this is in the construction of PROTACs.[2] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They are composed of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them.
Exemplary Workflow: PROTAC Synthesis
In a hypothetical PROTAC synthesis, this compound can be used to link a target protein ligand (e.g., containing a phenolic hydroxyl group) and an E3 ligase ligand (e.g., containing a primary or secondary amine).
Step 1: Attachment of the First Ligand
The phenolic hydroxyl group of the target protein ligand is deprotonated with a mild base (e.g., K₂CO₃) and reacted with this compound. The nucleophilic phenoxide displaces the bromide in an Sₙ2 reaction, forming an ether linkage. The methyl ester remains intact under these conditions.
Step 2: Hydrolysis of the Ester
The resulting intermediate is then subjected to hydrolysis, typically using a base such as lithium hydroxide (LiOH) in a mixture of THF and water, to convert the methyl ester into a carboxylic acid.
Step 3: Amide Coupling with the Second Ligand
Finally, the carboxylic acid is activated using a standard peptide coupling reagent (e.g., HATU, HOBt) and reacted with an amine-containing E3 ligase ligand to form a stable amide bond, completing the synthesis of the PROTAC.
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Sources
An In-Depth Technical Guide to Methyl 4-(2-bromoethoxy)benzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-bromoethoxy)benzoate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, incorporating a methyl ester, a stable aromatic ring, and a reactive bromoethoxy group, makes it a versatile building block and linker for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and key applications, with a focus on providing actionable insights for laboratory and research settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in chemical synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 56850-91-0 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. | General chemical knowledge |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is a two-step process commencing with the readily available methyl 4-hydroxybenzoate. The first step involves a Williamson ether synthesis, a robust and widely used method for forming ethers.
Reaction Scheme
Detailed Experimental Protocol
Materials:
-
Methyl 4-hydroxybenzoate
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 equivalent) in anhydrous acetone.
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.0 equivalents) followed by 1,2-dibromoethane (3.0-5.0 equivalents). The excess 1,2-dibromoethane helps to drive the reaction to completion and minimize the formation of the bis-ether byproduct.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.[2]
Causality Behind Experimental Choices:
-
Excess 1,2-Dibromoethane: Using an excess of the dihaloalkane is crucial to favor the mono-alkylation product. A stoichiometric amount could lead to a significant amount of the symmetrical diether byproduct where two molecules of methyl 4-hydroxybenzoate react with one molecule of 1,2-dibromoethane.
-
Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, which can hydrolyze the reagents and reduce the yield. Therefore, using anhydrous solvents and reagents is essential for optimal results.
-
Potassium Carbonate as Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic phenoxide. It is also easily removed by filtration.
-
Acetone as Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Its boiling point is suitable for refluxing conditions.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the ester group will appear downfield (around δ 7.9-8.0 ppm) due to the electron-withdrawing effect of the carbonyl group. The protons ortho to the ether linkage will appear upfield (around δ 6.9-7.0 ppm).
-
Methoxy Protons: A singlet corresponding to the three protons of the methyl ester group will be observed around δ 3.8-3.9 ppm.[3]
-
Ethoxy Protons: Two triplets are expected for the ethoxy chain. The methylene group attached to the oxygen (-OCH₂-) will appear as a triplet around δ 4.2-4.3 ppm. The methylene group attached to the bromine (-CH₂Br) will be further downfield, appearing as a triplet around δ 3.6-3.7 ppm, due to the deshielding effect of the bromine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet at approximately δ 166-167 ppm.
-
Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 114-163 ppm). The carbon attached to the ether oxygen will be the most upfield, while the carbon ipso to the ester group will be downfield.
-
Methoxy Carbon: The carbon of the methyl ester will be observed around δ 52 ppm.
-
Ethoxy Carbons: The carbon of the -OCH₂- group will appear around δ 68 ppm, and the carbon of the -CH₂Br group will be further upfield at approximately δ 29 ppm.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The expected m/z values would be around 258 and 260.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group will be present around 1720 cm⁻¹.[2]
-
C-O Stretch: Bands corresponding to the C-O stretching of the ether and ester groups will be observed in the region of 1250-1000 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption band for the C-Br stretch is expected in the fingerprint region, typically around 600-500 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by two key functional groups: the bromoethoxy chain and the methyl ester.
Reactivity of the Bromoethoxy Group
The primary alkyl bromide in the bromoethoxy group is an excellent electrophile and is highly susceptible to nucleophilic substitution reactions (Sₙ2). This makes it a valuable handle for introducing the rest of the molecule onto a variety of substrates. Common nucleophiles that can react at this site include:
-
Amines: To form secondary or tertiary amines.
-
Thiols: To form thioethers.
-
Azides: To form organic azides, which can be further functionalized, for example, via click chemistry.
-
Carboxylates: To form new ester linkages.
The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case).
Reactivity of the Methyl Ester Group
The methyl ester group can undergo nucleophilic acyl substitution. The most common reactions are:
-
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-bromoethoxy)benzoic acid.
-
Aminolysis/Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.
Applications in Drug Development and Materials Science
The bifunctional nature of this compound makes it a highly valuable linker molecule in the synthesis of complex chemical entities.
Role as a Bifunctional Linker
A bifunctional linker is a molecule that contains two reactive functional groups, allowing it to connect two different molecular fragments. In this compound:
-
The bromoethoxy group serves as a reactive handle for attachment to a substrate, such as a drug molecule, a peptide, or a polymer.
-
The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be coupled to another molecule, often an amine, to form a stable amide bond.
This dual reactivity allows for a stepwise and controlled assembly of complex architectures.
Applications in Drug Discovery
In the field of drug discovery, linkers are crucial components of many therapeutic modalities, including:
-
PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. This compound can serve as a building block for the linker that connects the target-binding ligand and the E3 ligase-binding ligand.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker plays a critical role in the stability and release of the drug. While more complex linkers are often used in approved ADCs, the fundamental chemistry provided by molecules like this compound is foundational to linker design.
-
Synthesis of Bioactive Molecules: This compound can be used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The bromoethoxy group allows for the introduction of an ether linkage, which is a common motif in many drug molecules.[4][5]
Workflow for Application as a Linker
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both academic research and industrial applications. Its straightforward synthesis, well-defined reactivity, and bifunctional nature make it an attractive building block for the construction of complex molecules, particularly in the development of novel therapeutics and advanced materials. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors.
References
- Methyl 4-bromo-2-methoxybenzoate: Your Trusted Supplier for Advanced Organic Synthesis. (2025). NINGBO INNO PHARMCHEM CO., LTD.
- METHYL 4-BROMO-2-HYDROXYBENZO
- Preparation method of methyl benzoate compound. (2021).
- METHYL 4-BROMO-2-BROMOMETHYL-BENZO
- Synthesis of methyl 4-bromo-2-methylbenzo
- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (1996).
- Methyl 4-methylbenzo
- Methyl 4-bromo-3-hydroxybenzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o115.
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (2019).
- Methyl 4-(2-bromoethoxy)
- Supplementary Information for: A metal-free, visible-light-induced oxidative esterification of aldehydes with alcohols. (2015). The Royal Society of Chemistry.
- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzo
- Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2016).
- The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO., LTD.
- Processes for producing 4-bromo-2-methoxybenzaldehyde. (2014).
- Methyl 4-bromobenzoate. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(Pt 3), o1192-o1193.
- Method for preparing 2-methyl-4-formaldoxime methyl benzoate. (2017).
- Methyl 4-bromo-2-methoxybenzo
- Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 143, 91-100.
- A benzylic linker promotes methyltransferase catalyzed norbornene transfer for rapid bioorthogonal tetrazine ligation. (2018).
- Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. (2012).
- Process for preparing methyl 4-(aminomethyl)benzoate. (2007).
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An In-Depth Technical Guide to Methyl 4-(2-bromoethoxy)benzoate: From Synthesis to its Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
Methyl 4-(2-bromoethoxy)benzoate is a bifunctional organic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a methyl ester and a bromoethoxy group on a benzene ring, provides two distinct reactive sites, making it a versatile scaffold for the construction of novel drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and, most notably, the pivotal role of this compound in the landscape of modern drug discovery. While the specific historical discovery of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader history of benzocaine derivatives and the strategic use of Williamson ether synthesis in medicinal chemistry.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 56850-91-0 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| Appearance | Not specified, likely a solid or oil | |
| IUPAC Name | This compound |
The Synthetic Pathway: A Two-Step Journey
The synthesis of this compound is a logical and efficient two-step process that begins with the readily available precursor, p-hydroxybenzoic acid. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Fischer Esterification of p-Hydroxybenzoic Acid
The initial step involves the protection of the carboxylic acid group of p-hydroxybenzoic acid as a methyl ester. This is a classic Fischer esterification reaction, which is crucial to prevent the acidic proton of the carboxylic acid from interfering with the subsequent etherification step.
Figure 2: Fischer Esterification of p-Hydroxybenzoic Acid.
Experimental Protocol: Synthesis of Methyl 4-hydroxybenzoate
This protocol is based on established methods for Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 4-hydroxybenzoate. Further purification can be achieved by recrystallization or column chromatography.
Step 2: Williamson Ether Synthesis
With the carboxylic acid group protected, the phenolic hydroxyl group of Methyl 4-hydroxybenzoate is then alkylated using 1,2-dibromoethane in a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ by a weak base like potassium carbonate, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.
Figure 3: Williamson Ether Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This generalized protocol is based on the principles of the Williamson ether synthesis.
-
Reaction Setup: To a solution of Methyl 4-hydroxybenzoate in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate.
-
Reagent Addition: Add 1,2-dibromoethane to the suspension. Using an excess of 1,2-dibromoethane can help to minimize the formation of the bis-ether byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to obtain pure this compound.
Application in Drug Discovery: A Linker for Potent Inhibitors
The true significance of this compound lies in its utility as a molecular linker in the synthesis of pharmacologically active molecules. The terminal bromine atom of the ethoxy chain provides a convenient handle for introducing the entire benzoate moiety into a larger molecular framework through nucleophilic substitution reactions.
A notable application is its use as an intermediate in the synthesis of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Histone Deacetylase (HDAC). In this context, the bromoethoxy group allows for the coupling of the benzoate fragment to a core scaffold that targets these enzymes, which are implicated in cancer progression.
Figure 4: Role of this compound in Drug Synthesis.
The methyl ester group on the benzoate ring can also be further functionalized. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, expanding the diversity of the synthesized compounds. This versatility makes this compound a valuable tool for medicinal chemists in the lead optimization phase of drug development.
Conclusion and Future Perspectives
This compound, while not a compound with a widely celebrated history of discovery, represents a quintessential example of a well-designed chemical intermediate that plays a crucial, albeit often behind-the-scenes, role in the advancement of pharmaceutical research. Its straightforward and high-yielding synthesis from inexpensive starting materials, combined with its bifunctional nature, ensures its continued relevance in the construction of complex and potentially life-saving therapeutics. As the quest for more potent and selective drug candidates continues, the strategic application of such versatile building blocks will undoubtedly remain a cornerstone of medicinal chemistry.
References
- Google Patents. (2013). Composition, pharmaceutical composition, method for treating an egfr tyrosine kinase-related disease or disorder in an individual in need thereof, method for treating an hdac-mediated disease and method for treating both egfr and hdac tyrosine kinase diseases. (BRPI0715016A2).
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Methodological & Application
Application Notes and Protocols for Ether Synthesis Utilizing Methyl 4-(2-bromoethoxy)benzoate
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis of ethers using Methyl 4-(2-bromoethoxy)benzoate. This versatile building block is particularly amenable to the Williamson ether synthesis, offering a reliable route to a diverse range of ether-containing molecules. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven laboratory protocol, discuss critical experimental parameters, and offer troubleshooting advice to ensure successful and reproducible outcomes. The protocols and insights presented herein are designed to be self-validating, empowering researchers to confidently apply this chemistry in their synthetic endeavors, particularly in the construction of complex intermediates for active pharmaceutical ingredients (APIs).
Introduction: The Strategic Importance of Ether Synthesis and this compound
The ether linkage (C-O-C) is a cornerstone in the architecture of countless biologically active molecules, including pharmaceuticals, natural products, and agrochemicals.[1][2][3] Its metabolic stability and ability to modulate physicochemical properties like solubility and lipophilicity make it a favored functional group in medicinal chemistry. The synthesis of ethers, therefore, remains a fundamental and highly relevant area of organic chemistry.
This compound emerges as a particularly strategic reagent for this purpose. Its structure incorporates three key features:
-
A Primary Alkyl Bromide: The bromoethoxy moiety is a primary alkyl halide, which is ideal for S_N2 reactions, minimizing the potential for competing elimination side-reactions.[4][5][6]
-
An Aromatic Scaffold: The benzene ring provides a rigid core that is common in drug molecules.
-
A Methyl Ester: This functional group offers a versatile handle for subsequent chemical transformations, such as hydrolysis to a carboxylic acid or amidation, expanding its utility as a synthetic intermediate.[7][8][9]
This guide focuses on the most robust method for employing this reagent: the Williamson ether synthesis.
The Core Mechanism: Williamson Ether Synthesis
Developed in 1850 by Alexander Williamson, this reaction remains one of the most reliable and versatile methods for preparing symmetrical and asymmetrical ethers.[6][10] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][6]
The overall process can be dissected into two fundamental steps:
-
Formation of the Nucleophile: An alcohol or, more commonly, a phenol is deprotonated by a suitable base to generate a highly nucleophilic alkoxide or phenoxide ion.[10][11] The choice of base is critical and depends on the acidity of the hydroxyl proton. For highly acidic phenols, milder bases like potassium carbonate (K₂CO₃) are sufficient. For less acidic aliphatic alcohols, stronger bases such as sodium hydride (NaH) are required.[12]
-
Nucleophilic Attack and Displacement: The generated alkoxide/phenoxide attacks the electrophilic carbon atom attached to the bromine in this compound. This occurs via a concerted "backside attack," inverting the stereochemistry if the carbon were chiral. The bromide ion, an excellent leaving group, is displaced, resulting in the formation of the new ether bond.[6]
The preference for a primary alkyl halide like this compound is rooted in the principles of S_N2 reactivity. Secondary and tertiary alkyl halides are more sterically hindered and significantly increase the likelihood of the competing E2 elimination reaction, which would lead to undesired alkene byproducts.[4][6]
Caption: Figure 1: Williamson Ether Synthesis Mechanism.
Detailed Experimental Protocol: O-Alkylation of a Phenolic Substrate
This protocol provides a generalized yet robust procedure for the synthesis of aryl ethers from a phenol derivative and this compound.
Objective: To synthesize an aryl ether via Williamson ether synthesis in high yield and purity.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Notes |
| This compound | C₁₀H₁₁BrO₃ | 259.10 | Key electrophile. Irritant.[13] |
| Phenol Derivative | Ar-OH | Varies | Nucleophile precursor. |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | Base. Ensure it is dry. |
| Acetonitrile (or Acetone) | CH₃CN | 41.05 | Reaction solvent. Polar aprotic. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Deionized Water | H₂O | 18.02 | For workup. |
| Brine (Saturated NaCl) | NaCl(aq) | - | For workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | For column chromatography. |
Equipment
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (e.g., silica gel on aluminum with UV254 indicator)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all steps of the reaction and workup in a well-ventilated fume hood.
-
Reagent Handling: this compound is a skin, eye, and respiratory irritant.[13] Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for all chemicals before use.[14][15]
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 eq.), this compound (1.1-1.2 eq.), and anhydrous potassium carbonate (2.0-3.0 eq.).
-
Add a suitable volume of acetonitrile or acetone to create a stirrable slurry (typically a 0.1-0.5 M concentration with respect to the limiting reagent).
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.
-
Allow the reaction to proceed for 6-24 hours. The progress can be conveniently monitored by Thin Layer Chromatography (TLC).[12] Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light. The reaction is complete when the starting phenol spot has been consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and its salts through a pad of celite or a sintered glass funnel, washing the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting crude residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).[12] This removes any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can then be purified.
-
-
Purification:
-
Purify the crude material using flash column chromatography on silica gel.[16][17] Elute with a gradient of ethyl acetate in hexanes (or another suitable solvent system determined by TLC analysis).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the final ether as a solid or oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Caption: Figure 2: Experimental Workflow.
Scope and Versatility: Representative Data
The described protocol is effective for a wide range of phenolic substrates. The electronic nature of the substituents on the phenol can influence reaction times but generally does not impede the reaction.
| Substrate (Ar-OH) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ (2.0) | Acetonitrile | 82 | 12 | >90% |
| 4-Methoxyphenol | K₂CO₃ (2.0) | Acetone | 56 | 18 | >95% |
| 4-Nitrophenol | K₂CO₃ (2.0) | Acetonitrile | 82 | 6 | >95% |
| 1-Naphthol | Cs₂CO₃ (1.5) | DMF | 80 | 8 | >90% |
| Methyl 4-hydroxybenzoate | K₂CO₃ (2.5) | Acetonitrile | 82 | 16 | >85% |
Note: This table presents representative, literature-informed data. Actual results may vary based on specific experimental conditions and substrate purity.
Field Insights: Best Practices and Troubleshooting
-
Causality of Reagent Choice:
-
Base: For phenols, K₂CO₃ is often sufficient and cost-effective. Cesium carbonate (Cs₂CO₃) can accelerate the reaction, especially for less reactive or sterically hindered phenols, due to the higher solubility of the cesium phenoxide. For aliphatic alcohols, a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF is mandatory to ensure complete deprotonation.[12]
-
Solvent: Polar aprotic solvents like acetonitrile, acetone, and DMF are ideal as they effectively solvate the cation of the base (e.g., K⁺) without solvating and deactivating the phenoxide nucleophile, thus promoting the S_N2 reaction rate.
-
-
Troubleshooting Guide:
-
Problem: Low or No Conversion.
-
Cause: Inactive base. Anhydrous K₂CO₃ can absorb moisture over time. Use freshly dried or new base.
-
Cause: Insufficient temperature. Ensure the reaction is truly at reflux.
-
Solution: Extend the reaction time. If no progress is observed, consider a more potent base (Cs₂CO₃) or a higher-boiling solvent (DMF).
-
-
Problem: Multiple Spots on TLC / Low Yield of Pure Product.
-
Cause: Impure starting materials. Verify the purity of your phenol and alkylating agent before starting.
-
Cause: Side reactions. Although unlikely with this primary bromide, overheating for extended periods could cause decomposition.
-
Solution: Optimize the purification. Adjust the solvent polarity for column chromatography to achieve better separation. A shallower gradient can often resolve closely-running spots.
-
-
Problem: Difficult Emulsion during Workup.
-
Cause: This can occur with certain substrates.
-
Solution: Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Conclusion: A Gateway to Complex Molecules
The Williamson ether synthesis using this compound is a powerful and reliable method for accessing a wide array of functionalized ethers. The resulting products are not merely final targets but are valuable intermediates themselves. The ester functionality can be readily hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, a critical transformation in the synthesis of many pharmaceutical agents. By understanding the mechanism and mastering the protocol detailed in this guide, researchers are well-equipped to leverage this chemistry for the efficient construction of complex molecular architectures essential for drug discovery and development.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from Organic Chemistry Tutor. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
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Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from Chemistry Notes. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
Pharmaffiliates. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. Retrieved from Pharmaffiliates. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Procedure. Retrieved from Utah Tech University. [Link]
-
UW-Madison Chemistry Department. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from UW-Madison. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from Organic Chemistry Portal. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026, January 6). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO., LTD. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from PrepChem.com. [Link]
-
MDPI. (2019, October 21). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Retrieved from MDPI. [Link]
-
PubMed. (1980, June). Synthesis and beta-adrenergic blocking activity of new aliphatic oxime ethers. Retrieved from PubMed. [Link]
-
MDPI. (n.d.). A Review of Biologically Active Oxime Ethers. Retrieved from MDPI. [Link]
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Application Notes and Protocols: Methyl 4-(2-bromoethoxy)benzoate as a Versatile Alkylating Agent for Phenols in Drug Discovery and Organic Synthesis
Introduction: A Strategic Reagent for Aryl Ether Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the formation of aryl ethers is a cornerstone transformation. These moieties are integral to the structure of numerous pharmaceuticals, agrochemicals, and materials. Methyl 4-(2-bromoethoxy)benzoate has emerged as a highly effective and versatile reagent for the O-alkylation of phenols. Its unique bifunctional nature, possessing both a reactive primary alkyl bromide for nucleophilic substitution and a methyl ester for further synthetic elaboration, makes it a strategic building block for creating complex molecular architectures.
This guide provides an in-depth exploration of the application of this compound as a premier alkylating agent for a diverse range of phenolic substrates. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| CAS Number | 56850-91-0 | [1] |
Core Mechanism: The Williamson Ether Synthesis
The alkylation of phenols with this compound proceeds via the classic Williamson ether synthesis, a reliable and well-understood Sₙ2 reaction.[2][3][4] The process involves two key steps:
-
Deprotonation of the Phenol: The acidic proton of the phenolic hydroxyl group is abstracted by a suitable base to form a highly nucleophilic phenoxide anion. The choice of base is critical and depends on the acidity of the phenol. For most phenols, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. For less acidic phenols, a stronger base such as sodium hydride (NaH) may be required.
-
Nucleophilic Attack: The generated phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in this compound. This concerted, single-step reaction results in the displacement of the bromide leaving group and the formation of the new carbon-oxygen bond, yielding the desired aryl ether.
Caption: Mechanism of the Williamson Ether Synthesis.
Safety and Handling
As a bromo-containing organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.
GHS Hazard Information:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dusts or vapors.
-
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles and a face shield.
-
Use nitrile or neoprene gloves.
-
A lab coat is mandatory.
-
-
Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate absorbent materials.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Detailed Experimental Protocol: Synthesis of Methyl 4-(2-(4-methylphenoxy)ethoxy)benzoate
This protocol provides a representative procedure for the alkylation of p-cresol with this compound.
Materials:
-
p-Cresol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Caption: Experimental workflow for phenol alkylation.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add p-cresol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the p-cresol.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 6-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Substrate Scope and Expected Outcomes
The following table illustrates the expected outcomes for the alkylation of various substituted phenols with this compound under the conditions described above. Note: These are representative yields based on typical Williamson ether syntheses and may vary.
| Phenolic Substrate | Electron-donating/withdrawing nature | Expected Yield (%) | Notes |
| Phenol | Neutral | 85-95 | Standard substrate, generally gives high yield. |
| p-Cresol | Electron-donating | 90-98 | The electron-donating methyl group increases the nucleophilicity of the phenoxide. |
| p-Methoxyphenol | Strongly Electron-donating | 90-98 | Increased nucleophilicity leads to efficient reaction. |
| p-Nitrophenol | Strongly Electron-withdrawing | 75-85 | The nitro group makes the phenol more acidic but the phenoxide less nucleophilic. Reaction may require slightly longer time or higher temperature. |
| p-Chlorophenol | Electron-withdrawing (inductive), Electron-donating (resonance) | 80-90 | Halogens can have a mixed effect, but generally good yields are obtained. |
| 2,6-Dimethylphenol | Sterically hindered | 60-75 | Steric hindrance around the hydroxyl group can slow down the Sₙ2 reaction, leading to lower yields. |
Product Characterization
Confirmation of the desired ether product structure is typically achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the newly formed ethoxy bridge protons, typically appearing as two triplets around 4.0-4.5 ppm. The disappearance of the phenolic -OH proton signal is also a key indicator.
-
¹³C NMR will show the appearance of new signals corresponding to the carbons of the ethoxy linker.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the 4-(methoxycarbonyl)ethoxy group.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting phenol (around 3200-3600 cm⁻¹) and the presence of a strong C-O-C ether stretch (around 1250 cm⁻¹) are indicative of a successful reaction.
Conclusion
This compound is a robust and reliable alkylating agent for the synthesis of a wide variety of aryl ethers from phenolic precursors. The reaction proceeds via the well-established Williamson ether synthesis, offering high yields and predictable outcomes. The presence of the methyl ester functionality provides a synthetic handle for further molecular diversification, making this reagent a valuable tool in the arsenal of medicinal and organic chemists. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently and efficiently incorporate this versatile building block into their synthetic strategies.
References
-
Organic Chemistry Portal. "Aryl ether synthesis by etherification (alkylation)." Available at: [Link]
-
University of Calgary. "Ch24: ArOH to ArOR." Available at: [Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis." Available at: [Link]
- Patents on Google. "US4700005A - Preparation of phenolic ethers.
- Patents on Google. "US4453004A - Process for the alkylation of phenolic compounds.
-
PubChem. "this compound." Available at: [Link]
-
BYJU'S. "Williamson Ether Synthesis reaction." Available at: [Link]
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Application Notes & Protocols: Strategic N-Alkylation of Primary and Secondary Amines with Methyl 4-(2-bromoethoxy)benzoate
Abstract and Introduction
Methyl 4-(2-bromoethoxy)benzoate is a highly versatile bifunctional reagent, prized in synthetic chemistry for its ability to introduce the (4-(methoxycarbonyl)phenoxy)ethyl moiety into a variety of molecular scaffolds. This linker is of significant interest in medicinal chemistry and drug development, serving as a key structural component in numerous bioactive molecules.[1][2] The reaction of this alkyl halide with primary and secondary amines represents a fundamental N-alkylation transformation for forging critical carbon-nitrogen bonds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic execution of this reaction. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering field-tested protocols and troubleshooting guidance to ensure reproducible, high-yield outcomes. We will explore the nuances of reacting with both primary and secondary amines, address the common challenge of over-alkylation, and provide robust methodologies for product purification and characterization.
Scientific Principles and Reaction Mechanism
The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction.[3] In this mechanism, the amine, acting as the nucleophile, attacks the electrophilic carbon atom adjacent to the bromine atom. The reaction proceeds via a backside attack, leading to the displacement of the bromide ion, which serves as the leaving group, and the formation of a new C-N bond.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the δ+ carbon of the C-Br bond.[4]
-
Transition State: A transient, high-energy state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.
-
Leaving Group Departure: The bromide ion is expelled, and the C-N bond is fully formed, resulting in an ammonium salt intermediate.[4]
-
Deprotonation: A base in the reaction mixture removes a proton from the positively charged nitrogen, yielding the final, neutral N-alkylated amine product. This step is crucial for regenerating the nucleophilicity of other amine molecules and driving the reaction to completion.[3]
A significant challenge in the N-alkylation of amines is the potential for over-alkylation .[3] The secondary amine product formed from a primary amine is itself a nucleophile and can react with another molecule of this compound. Similarly, a tertiary amine formed from a secondary amine can be further alkylated to form a quaternary ammonium salt.[4] Controlling this secondary reactivity is paramount for achieving high selectivity and yield of the desired mono-alkylated product. Strategies to mitigate this include using a large excess of the starting amine or employing specific base and solvent systems that favor mono-alkylation.[5][6]
Caption: SN2 reaction pathways and the challenge of over-alkylation.
Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step methodologies for the N-alkylation reaction. The choice of base and solvent is critical and depends on the nucleophilicity and steric properties of the amine.
General Experimental Workflow
The overall process from reaction setup to product characterization follows a standardized workflow, ensuring consistency and quality control at each stage.
Sources
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation using "Methyl 4-(2-bromoethoxy)benzoate"
Introduction: The Strategic Importance of N-Alkylation in Modern Drug Discovery
N-alkylation represents a cornerstone transformation in organic and medicinal chemistry, enabling the precise modification of molecular architecture to enhance pharmacological properties. The introduction of alkyl chains to nitrogen-containing moieties, such as amines, amides, and heterocycles, profoundly influences a compound's lipophilicity, metabolic stability, and target-binding affinity. "Methyl 4-(2-bromoethoxy)benzoate" has emerged as a versatile and valuable reagent in this context. Its bifunctional nature, featuring a reactive bromoethoxy group for N-alkylation and a methyl benzoate moiety, allows for the introduction of a functionalized side chain that can serve as a synthetic handle for further molecular elaboration or as a key pharmacophoric element.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of "this compound" for the N-alkylation of a broad range of nitrogen nucleophiles. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: A Classic SN2 Pathway
The N-alkylation of amines with "this compound" proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.
The presence of a base is crucial for the success of this reaction. The base serves two primary purposes: to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the hydrobromic acid (HBr) that is generated as a byproduct. The choice of base is critical and can significantly impact the reaction's efficiency and selectivity.
Safety and Handling of "this compound"
"this compound" is classified as an irritant. It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the N-alkylation of a representative secondary amine (piperidine) and a heterocyclic amine (imidazole) using "this compound". These protocols are intended as a starting point and may require optimization for different substrates.
Protocol 1: N-Alkylation of a Secondary Amine (Piperidine)
This protocol details the N-alkylation of piperidine, a common cyclic secondary amine, using "this compound" with potassium carbonate as the base in N,N-dimethylformamide (DMF).
Materials:
-
Piperidine
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents) to the stirred solution.
-
Addition of Alkylating Agent: To the resulting suspension, add "this compound" (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: N-Alkylation of a Heterocyclic Amine (Imidazole)
This protocol outlines the N-alkylation of imidazole, a common heterocyclic amine, employing similar conditions to the secondary amine protocol.
Materials:
-
Imidazole
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, combine imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Addition of Alkylating Agent: Add "this compound" (1.2 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired N-alkylated imidazole.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction parameters for the N-alkylation of various amine substrates with "this compound". Yields are representative and may vary depending on the specific substrate and reaction scale.
| Amine Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ (2.0) | DMF | 70-80 | 4-6 | 85-95 |
| Morpholine | K₂CO₃ (2.0) | DMF | 70-80 | 4-6 | 80-90 |
| Aniline | Cs₂CO₃ (1.5) | DMF | 90-100 | 8-12 | 70-80 |
| Imidazole | K₂CO₃ (2.0) | ACN | Reflux | 6-8 | 75-85 |
| Pyrrolidine | K₂CO₃ (2.0) | ACN | Reflux | 4-6 | 88-96 |
Mandatory Visualization
Caption: A generalized experimental workflow for the N-alkylation reaction.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective for deprotonating a wide range of secondary amines and heterocyclic N-H bonds. Its insolubility in many organic solvents can be advantageous as it simplifies work-up (filtration). For less nucleophilic amines, such as anilines, a stronger and more soluble base like cesium carbonate (Cs₂CO₃) may be required to achieve reasonable reaction rates.
-
Choice of Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal for SN2 reactions. They effectively solvate the cation of the base while leaving the anion (the deprotonated amine) relatively "naked" and highly nucleophilic. The choice between DMF and acetonitrile often depends on the required reaction temperature, as DMF has a higher boiling point.
-
Temperature and Reaction Time: The reaction temperature is a critical parameter that influences the rate of the SN2 reaction. Generally, heating is required to drive the reaction to completion in a reasonable timeframe. Reaction times are substrate-dependent and should be optimized by monitoring the reaction's progress.
-
Stoichiometry: A slight excess of the alkylating agent (1.1-1.2 equivalents) is typically used to ensure complete consumption of the often more valuable amine starting material. A larger excess should be avoided to minimize the risk of over-alkylation, particularly with primary amines.
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction is sluggish or does not proceed, consider using a stronger base (e.g., NaH), a more polar solvent (e.g., DMSO), or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the ester moiety of the product.
-
Formation of Side Products: The primary side reaction is often over-alkylation, especially when using primary amines. This can be minimized by using a 1:1 stoichiometry or a slight excess of the amine, as well as by the slow, portion-wise addition of the alkylating agent.
-
Difficult Purification: If the product is difficult to purify by column chromatography, consider an acidic work-up to extract the basic product into an aqueous layer, followed by basification and re-extraction into an organic solvent. Recrystallization can also be an effective purification technique for solid products.
Conclusion
"this compound" is a highly effective and versatile reagent for the N-alkylation of a diverse range of nitrogen-containing compounds. The protocols and insights provided in this application note offer a robust starting point for researchers to successfully employ this reagent in their synthetic endeavors. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, scientists can efficiently generate novel N-alkylated molecules with significant potential in drug discovery and materials science.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2021). How to Synthesize Ethers via the Williamson Ether Synthesis. Retrieved from [Link]
Sources
The Versatile Role of Methyl 4-(2-bromoethoxy)benzoate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials available to synthetic chemists, Methyl 4-(2-bromoethoxy)benzoate stands out as a highly versatile and valuable building block. Its unique bifunctional nature, possessing both an electrophilic bromoethoxy moiety and a modifiable benzoate group, opens a gateway to a diverse range of heterocyclic systems. This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic frameworks, offering detailed protocols and mechanistic insights for researchers and professionals in the field. The strategic placement of the bromoethoxy group ortho to a modifiable ester allows for a variety of cyclization strategies, making it an attractive starting point for the construction of complex molecular architectures.[1]
I. Synthesis of Substituted Benzofurans: A Gateway to Bioactive Scaffolds
Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2] The synthesis of substituted benzofurans from this compound can be elegantly achieved through a tandem O-alkylation and intramolecular cyclization strategy.
Mechanistic Rationale: The Intramolecular Heck-Type Cyclization Pathway
The proposed synthesis hinges on an initial Williamson ether synthesis between a substituted phenol and this compound. The resulting intermediate, a 2-(phenoxymethyl)benzoate derivative, is then poised for an intramolecular cyclization. While several cyclization methods exist for benzofuran synthesis, a palladium-catalyzed intramolecular Heck-type reaction offers a robust and high-yielding approach.[2][3]
Figure 1: Proposed workflow for the synthesis of substituted benzofurans.
Experimental Protocol: Synthesis of Methyl 5-Substituted-Benzofuran-2-carboxylates
This protocol details the synthesis of a generic methyl 5-substituted-benzofuran-2-carboxylate from a corresponding 4-substituted phenol.
Step 1: O-Alkylation of Substituted Phenol
-
To a stirred solution of the desired 4-substituted phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq.) at room temperature.
-
Stir the mixture for 15 minutes to ensure the formation of the phenoxide.
-
Add a solution of this compound (1.1 eq.) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate ether.
Step 2: Intramolecular Cyclization
-
In a flame-dried Schlenk flask, dissolve the intermediate ether (1.0 eq.) in anhydrous toluene (0.2 M).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq.), and a base such as triethylamine (Et₃N, 2.0 eq.).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 110 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture, filter through a pad of Celite®, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired methyl 5-substituted-benzofuran-2-carboxylate.
| Parameter | Condition | Rationale |
| Solvent (Alkylation) | Anhydrous DMF | A polar aprotic solvent that facilitates the Sₙ2 reaction. |
| Base (Alkylation) | K₂CO₃ | A mild base sufficient to deprotonate the phenol without causing side reactions. |
| Catalyst (Cyclization) | Pd(OAc)₂ | A common and effective palladium source for Heck-type reactions. |
| Ligand (Cyclization) | P(o-tolyl)₃ | A bulky electron-rich phosphine ligand that stabilizes the palladium catalyst. |
| Base (Cyclization) | Et₃N | Acts as a stoichiometric base to neutralize the HBr formed during the cyclization. |
| Temperature | 80 °C (Alkylation), 110 °C (Cyclization) | Provides the necessary activation energy for the respective reactions. |
Table 1: Summary of optimized reaction conditions for benzofuran synthesis.
II. Synthesis of N-Substituted Morpholine Derivatives: Building Blocks for Medicinal Chemistry
Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, known for their favorable physicochemical properties and diverse biological activities.[4] The synthesis of N-substituted morpholines can be readily achieved by reacting this compound with primary amines, followed by intramolecular cyclization.
Mechanistic Rationale: Tandem N-Alkylation and Intramolecular Cyclization
The synthesis initiates with the N-alkylation of a primary amine with this compound. The resulting secondary amine intermediate then undergoes an intramolecular nucleophilic substitution, where the nitrogen atom displaces the bromine, to form the morpholine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction.
Figure 2: General workflow for the synthesis of N-substituted morpholine derivatives.
Experimental Protocol: Synthesis of Methyl 4-(4-Substituted-morpholin-2-yl)benzoates
This protocol outlines a general procedure for the synthesis of N-substituted morpholine derivatives.
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) and this compound (1.05 eq.) in a suitable solvent such as acetonitrile or DMF (0.5 M).
-
Add a base, for example, potassium carbonate (K₂CO₃, 2.5 eq.).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC.
-
Once the starting materials are consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted morpholine derivative.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that facilitate the nucleophilic substitution reactions. |
| Base | K₂CO₃ | A common and effective base to neutralize the HBr formed. |
| Temperature | 80-100 °C | Provides sufficient energy for both the initial N-alkylation and the subsequent cyclization. |
Table 2: Key reaction parameters for morpholine synthesis.
III. Prospective Synthesis of Other Heterocyclic Systems
The reactivity of this compound is not limited to the synthesis of benzofurans and morpholines. By choosing appropriate nucleophilic partners, a variety of other valuable heterocyclic scaffolds can be accessed.
A. Synthesis of 1,4-Benzoxazine Derivatives
Reacting this compound with 2-aminophenols in the presence of a base can lead to the formation of 1,4-benzoxazine derivatives through a tandem N-alkylation followed by an intramolecular O-alkylation. These compounds are of interest due to their presence in various biologically active molecules.
B. Synthesis of Thiazolidine Derivatives
Treatment of this compound with a primary amine and elemental sulfur in the presence of a base could potentially lead to the formation of thiazolidine derivatives via an in-situ generation of a thioamide intermediate followed by cyclization.
Safety and Handling
This compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its bifunctional nature allows for the construction of complex molecular architectures through straightforward and efficient synthetic routes. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel heterocyclic molecules for applications in drug discovery and materials science. The continued exploration of the reactivity of this and similar building blocks will undoubtedly lead to the discovery of new and innovative synthetic methodologies.[1]
References
- Benchchem. Application Notes and Protocols for the High-Yield Synthesis of 4-Chloronaphtho[2,3-b]benzofuran.
- Organic Chemistry Portal. Benzofuran synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research.
- PubChem. This compound.
- MDPI. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones.
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
Sources
The Versatile Role of Methyl 4-(2-bromoethoxy)benzoate in Solid-Phase Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic assembly of molecular libraries on a solid support is a cornerstone of modern discovery. The choice of linker—the molecular bridge between the solid phase and the growing compound—is paramount to the success of any solid-phase organic synthesis (SPOS) campaign. This guide provides an in-depth exploration of Methyl 4-(2-bromoethoxy)benzoate, a versatile and strategically valuable linker precursor. We will delve into its application in the solid-phase synthesis of two important classes of compounds: phenoxyacetic acid derivatives and benzofurans.
Introduction to this compound as a Linker Precursor
This compound is a bifunctional molecule poised for application in SPOS. Its structure features a methyl ester, which can be saponified to a carboxylic acid for attachment to an appropriate resin, and a bromoethoxy group, which serves as a reactive handle for the immobilization of phenols or other nucleophiles. This dual functionality allows for the creation of an ether-based linkage to the solid support, a bond that is stable to a variety of reaction conditions yet can be cleaved under specific acidic conditions to release the final product.
| Property | Value | Source |
| Molecular Formula | C10H11BrO3 | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Primary Hazards | Irritant | [1] |
The primary utility of this linker lies in its ability to act as a "traceless" or near-traceless linker for certain synthetic targets. Upon cleavage, the remnant of the linker on the synthesized molecule is a simple hydroxyl group, a common functional group in many biologically active molecules. This minimizes the structural footprint of the linker on the final product, a desirable feature in drug discovery.
Application 1: Solid-Phase Synthesis of Phenoxyacetic Acid Derivatives
Phenoxyacetic acid derivatives are a class of compounds with diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3] The solid-phase synthesis of libraries of these compounds is a valuable strategy for lead discovery. Here, we outline a protocol for their synthesis using this compound as a key building block for the linker.
Workflow for Phenoxyacetic Acid Derivative Synthesis
Caption: Workflow for the solid-phase synthesis of phenoxyacetic acid derivatives.
Detailed Protocols
Protocol 1: Preparation and Immobilization of the Linker
This protocol describes the conversion of this compound to the corresponding carboxylic acid and its subsequent attachment to a hydroxymethyl-functionalized polystyrene resin (e.g., Wang resin).
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydroxymethyl polystyrene resin
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Saponification: Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1). Add LiOH (1.5 eq) and stir the mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-bromoethoxy)benzoic acid.
-
Resin Swelling: Swell the hydroxymethyl polystyrene resin (1.0 eq, based on loading capacity) in DMF for 1 hour in a peptide synthesis vessel.
-
Linker Attachment: Drain the DMF from the swollen resin. Add a solution of 4-(2-bromoethoxy)benzoic acid (3.0 eq), DCC (3.0 eq), and DMAP (0.1 eq) in a minimal amount of DMF/DCM (1:1).
-
Reaction and Washing: Agitate the reaction mixture at room temperature for 12-16 hours. Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
Protocol 2: Solid-Phase Synthesis of a Phenoxyacetic Acid Amide
This protocol details the immobilization of a phenol, followed by ester hydrolysis and amide bond formation.
Materials:
-
Immobilized linker resin from Protocol 1
-
Substituted phenol
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Phenol Immobilization: Swell the immobilized linker resin in DMF. In a separate flask, dissolve the substituted phenol (5.0 eq) in anhydrous DMF and add NaH (60% dispersion in mineral oil, 5.5 eq) portion-wise at 0°C. Stir for 30 minutes, then add this solution to the resin. Agitate the mixture at 50°C for 16 hours.
-
Washing: Cool the resin to room temperature, drain the solvent, and wash sequentially with DMF (3x), water (2x), DMF (3x), DCM (3x), and MeOH (3x).
-
Ester Hydrolysis: Swell the resin in a mixture of THF and water (3:1). Add LiOH (10 eq) and agitate at room temperature for 6 hours. Wash the resin as described in step 2.
-
Amide Coupling: Swell the resin in DMF. In a separate flask, dissolve the desired amine (5.0 eq), HATU (4.9 eq), and DIPEA (10 eq) in DMF. Add this solution to the resin and agitate at room temperature for 4 hours.
-
Final Washing: Drain the reaction solution and wash the resin as described in step 2. Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
This protocol describes the release of the final phenoxyacetic acid derivative from the solid support.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Cold diethyl ether
-
HPLC system for purification
Procedure:
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v). If acid-sensitive functional groups are present, scavengers like TIS (2.5%) can be added.
-
Cleavage Reaction: Swell the dried resin in DCM for 30 minutes. Drain the DCM and add the cleavage cocktail. Agitate the mixture at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM and combine the filtrates.
-
Precipitation and Purification: Concentrate the combined filtrates under reduced pressure. Add cold diethyl ether to precipitate the crude product. Centrifuge and decant the ether. The crude product can then be purified by reverse-phase HPLC. The ether linkage is generally stable to TFA at room temperature for short periods, but prolonged exposure can lead to cleavage.[4][5][6]
Application 2: Solid-Phase Synthesis of Benzofurans
Benzofurans are a privileged heterocyclic scaffold found in many natural products and pharmaceuticals.[7][8][9] Solid-phase synthesis offers an efficient route to construct libraries of substituted benzofurans for biological screening.
Synthetic Strategy for Benzofuran Synthesis
Caption: General workflow for the solid-phase synthesis of benzofurans.
Detailed Protocols
Protocol 4: Immobilization of an o-Alkynylphenol
This protocol is similar to the immobilization of phenols for phenoxyacetic acid synthesis.
Materials:
-
Immobilized linker resin from Protocol 1
-
Substituted o-alkynylphenol
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Follow the procedure outlined in Protocol 2, step 1 , using the desired o-alkynylphenol.
-
Wash the resin as described in Protocol 2, step 2 .
Protocol 5: On-Resin Cyclization to Form the Benzofuran Ring
The cyclization of o-alkynylphenyl ethers to benzofurans can be catalyzed by various transition metals.[7] This protocol provides a general procedure using a palladium catalyst.
Materials:
-
Resin-bound o-alkynylphenyl ether
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Base (e.g., triethylamine, Et3N)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
Resin Swelling: Swell the resin-bound o-alkynylphenyl ether in the chosen solvent.
-
Cyclization Reaction: To the swollen resin, add a solution of Pd(OAc)2 (0.1 eq), PPh3 (0.2 eq), and Et3N (3.0 eq) in the reaction solvent.
-
Heating and Monitoring: Heat the reaction mixture at 80-100°C for 12-24 hours. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: Cool the resin to room temperature, drain the solvent, and wash sequentially with the reaction solvent (3x), water (2x), DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
Protocol 6: Cleavage and Purification of Benzofurans
The cleavage of the final benzofuran product from the solid support is analogous to the procedure for phenoxyacetic acid derivatives.
Procedure:
-
Follow the procedure outlined in Protocol 3 .
Trustworthiness and Self-Validation
The protocols described above are designed to be robust and reproducible. However, as with any multi-step synthesis, careful monitoring and validation are crucial.
-
Loading Determination: The loading of the initial linker onto the resin can be determined by cleaving a known mass of the resin and quantifying the released linker by UV-Vis spectroscopy or HPLC.
-
Reaction Monitoring: On-resin reaction progress can be monitored using techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy to observe the appearance and disappearance of key functional groups. A more definitive method is to cleave a small sample of the resin at various time points and analyze the crude product by LC-MS.
-
Purity Assessment: The purity of the final cleaved product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry and, if necessary, NMR spectroscopy.
Causality Behind Experimental Choices
-
Choice of Base for Phenol Immobilization: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates phenols to form the corresponding phenoxide, which is a potent nucleophile for the displacement of the bromide on the linker.
-
Choice of Coupling Reagent for Amide Formation: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when working with chiral amines.
-
Choice of Cleavage Reagent: Trifluoroacetic acid is a strong acid that is effective for cleaving the ether linkage.[6] Its volatility allows for easy removal after the reaction. The addition of scavengers is important to prevent side reactions with sensitive functional groups that may be present in the synthesized molecules.
Conclusion
This compound is a valuable and versatile tool for the solid-phase synthesis of small molecule libraries. Its straightforward conversion to a resin-bound linker and the stability of the resulting ether linkage provide a robust platform for the construction of diverse molecular architectures. The protocols detailed in this guide for the synthesis of phenoxyacetic acid derivatives and benzofurans serve as a practical starting point for researchers looking to leverage the power of solid-phase organic synthesis in their drug discovery and chemical biology programs.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1898264, this compound. Retrieved from [Link].
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- Ohno, S., et al. (2025). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers, 12, 6026-6033.
- van Otterlo, W. A. L., et al. (2005). An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans. Tetrahedron, 61(32), 7746-7755.
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Molecules. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]
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PubMed. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of polystyrene homopolymers via ATRP using methyl 4-(bromo.... Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives. Retrieved from [Link]
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An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). Retrieved from [Link]
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Application Note: Strategic Installation of a Bifunctional Linker Using Methyl 4-(2-bromoethoxy)benzoate for Bioconjugation
Abstract
This technical guide provides a comprehensive framework for the strategic use of Methyl 4-(2-bromoethoxy)benzoate as a versatile, bifunctional linker precursor. We detail a two-stage protocol that first leverages the reactivity of the bromoethoxy group for covalent attachment to a molecule of interest (e.g., a small molecule drug with a phenolic hydroxyl group) via a Williamson ether synthesis. The second stage involves the hydrolysis of the terminal methyl ester to unmask a carboxylic acid, which then serves as a reactive handle for subsequent conjugation to a biomolecule, such as a protein or antibody, using standard carbodiimide chemistry. This methodology is particularly relevant in the fields of drug delivery, proteomics, and diagnostics, where the precise and stable tethering of molecules is paramount.
Introduction: The Critical Role of Linker Chemistry
In modern drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the stability, efficacy, and safety of the therapeutic agent.[1][2] A well-designed linker ensures that the cytotoxic payload remains securely attached to the antibody during systemic circulation, preventing premature release and off-target toxicity.[3][4][] Upon reaching the target cell, the linker must facilitate the efficient release of the payload.[1][2] this compound is a valuable reagent for creating stable, non-cleavable ether linkages, providing a robust scaffold for connecting a payload to a larger biomolecule.
The strategy outlined herein involves a three-part workflow:
-
Initial Conjugation: Covalent attachment of the linker to a primary molecule (e.g., a small molecule drug) via its bromoethoxy functional group.
-
Deprotection: Hydrolysis of the methyl ester to reveal a terminal carboxylic acid.
-
Secondary Bioconjugation: Amide bond formation between the linker's newly formed carboxyl group and a primary amine on a target biomolecule (e.g., lysine residue on an antibody).
This approach provides a controlled, stepwise method for assembling complex bioconjugates.
Chemical Properties of this compound
A thorough understanding of the reagent's properties is essential for successful protocol design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[6] |
| Molecular Weight | 259.10 g/mol | PubChem[6] |
| CAS Number | 56850-91-0 | PubChem[6] |
| Appearance | White to off-white solid | --- |
| Key Functional Groups | 1. Bromoethoxy (Alkyl Halide) 2. Methyl Benzoate (Ester) | --- |
The bromoethoxy group serves as an excellent electrophile for Sₙ2 reactions with strong nucleophiles, while the methyl ester is a stable protecting group for the carboxylic acid, which can be selectively removed under basic conditions.[7][8]
Overall Workflow and Reaction Scheme
The complete process transforms a phenolic compound and an amine-containing biomolecule into a covalently linked conjugate.
Figure 1: Stepwise workflow for bioconjugation.
Detailed Protocols
Safety Note: this compound is an irritant. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
Protocol 1: Linker Attachment via Williamson Ether Synthesis
This protocol describes the conjugation of this compound to a molecule containing a phenolic hydroxyl group. The Williamson ether synthesis is a robust Sₙ2 reaction where an alkoxide reacts with a primary alkyl halide.[8][9][10]
Principle: A base deprotonates the phenol to form a highly nucleophilic phenoxide, which then attacks the electrophilic carbon of the bromoethoxy group, displacing the bromide and forming a stable ether bond.[9]
Materials:
-
Phenolic compound (Molecule A)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the phenolic compound (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq). This base is sufficient to deprotonate the phenol.
-
Add this compound (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester-linked intermediate by column chromatography on silica gel.
Protocol 2: Deprotection via Ester Hydrolysis
This step unmasks the carboxylic acid, preparing the linker for bioconjugation. Saponification using a base like lithium hydroxide is a standard and effective method.[7][11]
Principle: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is subsequently protonated during acidic workup to yield the carboxylic acid.[7]
Materials:
-
Ester-linked intermediate from Protocol 1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Procedure:
-
Dissolve the ester-linked intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-5.0 eq).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid-terminated linker-drug conjugate.
Protocol 3: Bioconjugation via EDC/NHS Chemistry
This protocol details the coupling of the carboxylic acid-activated linker to a primary amine on a target protein. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking method.[12][13]
Principle: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[13] This intermediate is susceptible to hydrolysis. NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester. This activated ester then efficiently reacts with primary amines on the target biomolecule to form a stable amide bond.[12][14]
Figure 2: EDC/NHS coupling reaction mechanism.
Materials:
-
Carboxylic acid-terminated linker-drug conjugate
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous solubility
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0[15]
-
Coupling Buffer: PBS, pH 7.2-7.5[14]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5[12]
-
Desalting column for purification
Procedure:
-
Activation Step:
-
Dissolve the carboxylic acid-terminated linker-drug conjugate in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS.
-
Add EDC (e.g., 10-fold molar excess over the linker-drug) and NHS (e.g., 25-fold molar excess) to the linker-drug solution.[16]
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.[12]
-
-
Coupling Step:
-
Immediately add the activated linker-drug solution to the target protein in Coupling Buffer. The molar ratio of linker to protein should be optimized based on the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[12]
-
-
Quenching and Purification:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[12]
-
Purify the final bioconjugate from excess reagents using a desalting column or size-exclusion chromatography.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Protocol 1 | Incomplete deprotonation of phenol. Poor quality of anhydrous solvent. | Use a stronger base (e.g., NaH), but with caution. Ensure DMF is truly anhydrous. |
| Incomplete Hydrolysis (Protocol 2) | Steric hindrance around the ester. Insufficient base or reaction time. | Increase reaction temperature slightly (e.g., to 40°C). Increase the equivalents of LiOH and extend the reaction time. |
| Low Labeling Efficiency (Protocol 3) | Inactive EDC/NHS reagents. Presence of primary amines in the buffer. Incorrect pH. | Use fresh, high-quality reagents.[12] Perform a buffer exchange into an amine-free buffer like PBS or MES.[12] Ensure activation is at pH 4.5-6.0 and coupling is at pH 7.2-8.0.[14] |
| Protein Precipitation during Labeling | High concentration of organic solvent from linker stock. High degree of labeling leading to aggregation. | Minimize the volume of organic solvent added. Reduce the molar excess of the activated linker added to the protein. |
Conclusion
This compound is an effective and versatile building block for the introduction of a stable linker arm in bioconjugation applications. The multi-stage protocol presented here, involving a Williamson ether synthesis, ester deprotection, and subsequent EDC/NHS-mediated amidation, provides a robust and controllable method for covalently linking small molecules to complex biologics. Careful optimization of each step is crucial for achieving high yields and the desired degree of labeling, ultimately enabling the development of precisely engineered bioconjugates for research and therapeutic applications.
References
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]
-
Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]
- Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561.
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2022, June 30). Any advice on my protocol for NHS-EDC coupling on antibodies?. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (2025). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Grand Valley State University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of the methyl ester to obtain carboxylic acid 2. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved from [Link]
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- 6. This compound | C10H11BrO3 | CID 1898264 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging "Methyl 4-(2-bromoethoxy)benzoate" Derivatives for Advanced Bioconjugation
Abstract
Bioconjugation, the chemical linking of two biomolecules or a biomolecule and a synthetic molecule, is a cornerstone of modern biotechnology, enabling advancements in therapeutic agents, diagnostic assays, and fundamental biological research.[1][2] The choice of linker is critical, dictating the stability, functionality, and ultimate performance of the resulting conjugate. This guide provides an in-depth exploration of bioconjugation strategies centered on "Methyl 4-(2-bromoethoxy)benzoate" and its derivatives. This scaffold represents a versatile class of haloalkane-based linkers, offering a robust platform for the site-selective modification of proteins. We will delve into the core chemical principles, provide detailed, field-tested protocols for conjugation and characterization, and discuss advanced applications, particularly in the context of Antibody-Drug Conjugate (ADC) development.
Section 1: Core Chemical Principles & Reaction Mechanisms
The utility of "this compound" in bioconjugation stems from its bromoethoxy functional group, which acts as a potent electrophile for reaction with nucleophilic amino acid side chains on proteins.
1.1 The Alkylation Reaction: A Stable Thioether Linkage
The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The bromine atom is an excellent leaving group, and the adjacent carbon atom is readily attacked by nucleophiles. In the context of proteins, the most potent and commonly targeted nucleophiles are the thiol group of cysteine and the ε-amino group of lysine.
1.2 Target Selectivity: Cysteine vs. Lysine
While both cysteine and lysine can react, achieving site-selective conjugation is often paramount. Cysteine is the preferred target for several reasons:
-
Nucleophilicity: The thiol side chain of cysteine has a pKa of ~8.3-8.6. At a physiological or slightly basic pH (e.g., 7.0-8.5), a significant portion of cysteine residues are deprotonated to the highly nucleophilic thiolate anion (S⁻).[3][4]
-
Low Abundance: Cysteine is one of the least abundant amino acids, and surface-exposed, free cysteines are relatively rare. This natural scarcity allows for precise modification at a limited number of sites.[4]
-
Lysine Reactivity: The ε-amino group of lysine has a much higher pKa (~10.5).[5] Therefore, at neutral pH, it is predominantly in its protonated, non-nucleophilic ammonium form (NH₃⁺). Reaction with lysine typically requires higher pH values (>8.5), which can sometimes compromise protein stability.[6][7]
By controlling the reaction pH, selectivity for cysteine over lysine can be readily achieved. The resulting thioether bond (Protein-S-CH₂-) is highly stable under physiological conditions, a desirable attribute for creating long-lasting bioconjugates.[2]
1.3 The Dual-Functionality of the Benzoate Moiety
The "this compound" scaffold is not merely a monofunctional alkylating agent. The methyl ester group serves as a latent functional handle. It is relatively stable during the initial cysteine conjugation but can be chemically hydrolyzed to a carboxylic acid (-COOH). This unmasks a new reactive site, transforming the linker into a heterobifunctional crosslinking platform for subsequent modification steps.
Below is a diagram illustrating the primary alkylation reaction.
Section 2: Experimental Protocols
The following protocols provide a framework for the successful conjugation of "this compound" derivatives to proteins and subsequent characterization.
Protocol 2.1: Site-Selective Cysteine Conjugation to an Antibody Fragment (Fab)
This protocol details the conjugation of a payload-bearing derivative to a single free cysteine on an antibody Fab fragment. It assumes the payload has been pre-attached to the linker via the ester group (see Section 1.3).
Materials and Reagents:
-
Antibody Fab fragment with a free cysteine (e.g., 5 mg/mL)
-
"Payload-Linker" derivative (e.g., a derivative of this compound)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), 50 mM, pH 7.4, with 1 mM EDTA
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock in water
-
Quenching Reagent: N-acetylcysteine, 100 mM stock in water
-
Organic Co-solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Superdex 75 or similar)
Step-by-Step Methodology:
-
Protein Preparation (Reduction - Optional): If the target cysteine is part of a disulfide bond, it must first be selectively reduced.
-
To the Fab solution, add TCEP to a final concentration of 1-2 molar equivalents relative to the disulfide bond.
-
Incubate at 37°C for 1-2 hours.
-
Immediately prior to conjugation, remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of the "Payload-Linker" derivative in DMSO or DMF.
-
Scientist's Note: The use of an organic co-solvent is necessary for hydrophobic linkers. The final concentration in the reaction should not exceed 5-10% (v/v) to avoid protein denaturation.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the Fab solution (final concentration ~2-5 mg/mL).
-
Add the "Payload-Linker" stock solution to achieve a 5- to 10-fold molar excess over the protein.
-
Causality: A molar excess drives the reaction to completion. The optimal excess should be determined empirically to balance conjugation efficiency with the risk of non-specific labeling.
-
If necessary, add a small volume of DMSO to the protein solution before adding the linker to prevent precipitation.
-
Incubate the reaction at room temperature (or 4°C for sensitive proteins) for 4-16 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the N-acetylcysteine stock solution to a final concentration of 1 mM (a ~100-fold excess over the remaining linker).
-
Incubate for 30 minutes at room temperature. This step consumes any unreacted linker, preventing further modification during purification and storage.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate from excess linker and quenching reagent using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for the payload (if it has a chromophore).
-
Collect the fractions corresponding to the main protein peak.
-
Protocol 2.2: Characterization of the Bioconjugate
Accurate characterization is essential to validate the success of the conjugation. The primary goal is to determine the average number of linker-payload molecules per protein, known as the Drug-to-Antibody Ratio (DAR) in ADC contexts.
Methods:
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the payload (Aₘₐₓ).
-
Calculate the protein concentration and DAR using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.
-
| Parameter | Symbol | Value (Example) |
| Molar Extinction Coeff. of Protein at 280 nm | εP,280 | 70,000 M⁻¹cm⁻¹ |
| Molar Extinction Coeff. of Payload at λmax | εL,max | 15,000 M⁻¹cm⁻¹ |
| Molar Extinction Coeff. of Payload at 280 nm | εL,280 | 5,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) | CF = εL,280 / εL,max | 0.333 |
| Measured Absorbance of Conjugate at 280 nm | A₂₈₀ | 0.850 |
| Measured Absorbance of Conjugate at λmax | Amax | 0.165 |
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) or MALDI-TOF MS can provide a precise mass of the conjugate.
-
The mass shift between the unconjugated and conjugated protein corresponds to the mass of the attached linker-payload molecules. A heterogeneous peak distribution can reveal the presence of different DAR species (e.g., DAR=0, DAR=1, DAR=2).
-
Section 3: Advanced Strategies and Applications
The true power of the "this compound" scaffold lies in its adaptability for creating complex, multifunctional bioconjugates.
3.1 Heterobifunctional Linker Synthesis Workflow
The methyl ester can be leveraged to attach a payload either before or after protein conjugation. Each strategy has distinct advantages.
3.2 Application in Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that use an antibody to deliver a potent cytotoxic payload directly to cancer cells.[8] The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[9]
The thioether bond formed by the reaction of a bromoethoxy-linker with a cysteine residue is considered non-cleavable. This means the payload is only released upon complete lysosomal degradation of the antibody-linker complex within the target cell. This approach offers high stability in circulation, minimizing off-target toxicity.[10] This contrasts with cleavable linkers (e.g., peptide or hydrazone linkers) that are designed to be broken by specific enzymes or pH conditions within the cell.[11][12]
The stability of the bromo- or iodoacetamide linkage is a recognized advantage over maleimide-based linkers, which can undergo a retro-Michael reaction leading to premature drug release.[13]
| Linker Chemistry | Bond Formed | Stability in Plasma | Cleavability | Key Consideration |
| Bromo/Iodo-alkane | Thioether | High | Non-cleavable | Forms a very stable bond, ideal for non-cleavable ADC designs.[13] |
| Maleimide | Thioether | Moderate | Non-cleavable | Susceptible to retro-Michael reaction, especially with plasma thiols.[14] |
| Valine-Citrulline | Peptide | High | Enzymatic (Cathepsin B) | A common enzyme-cleavable linker for lysosomal release.[9][11] |
| Hydrazone | Hydrazone | Moderate | Acid-labile | Cleaved in the low pH of endosomes/lysosomes.[12] |
Conclusion
"this compound" and its derivatives provide a robust and highly versatile platform for modern bioconjugation. The ability to form stable, site-selective linkages to cysteine residues makes this chemistry particularly well-suited for applications requiring high in-vivo stability, such as the development of non-cleavable ADCs. Furthermore, the latent functionality of the methyl ester group opens avenues for the straightforward construction of complex, heterobifunctional conjugates. By understanding the core chemical principles and employing the validated protocols outlined in this guide, researchers can effectively harness this powerful tool to advance their work in drug development, diagnostics, and beyond.
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PubMed Central. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. [Link]
-
PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
-
Bio-Synthesis Inc. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. [Link]
-
ResearchGate. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells. [Link]
-
Theranostics. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. [Link]
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PubMed Central. Harnessing redox cross-reactivity to profile distinct cysteine modifications. [Link]
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-
MDPI. Expanding the Scope of the Cleavable N-(Methoxy)oxazolidine Linker for the Synthesis of Oligonucleotide Conjugates. [Link]
-
University of Cambridge. Peroxide-cleavable linkers for antibody–drug conjugates. [Link]
-
Springer. Bioconjugation Protocols. [Link]
-
ResearchGate. (PDF) Methyl 4-bromobenzoate. [Link]
-
PubMed Central. Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. [Link]
-
PubChem. Methyl 4-(2-bromoacetyl)benzoate. [Link]
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-
PubMed Central. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. [Link]
-
ResearchGate. Reactions for reversible modification of mono‐methyl lysine. [Link]
-
PubMed Central. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. [Link]
-
UCL Discovery. Novel approaches for cysteine bioconjugation. [Link]
-
RSC Publishing. The medicinal chemistry evolution of antibody–drug conjugates. [Link]
-
Adooq Bioscience. Antibody-drug Conjugates | ADC. [Link]
-
PubChem. Methyl 4-(bromomethyl)benzoate. [Link]
-
PubMed. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε. [Link]
-
MDPI. Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. [Link]
-
MDPI. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε. [Link]
-
PubMed Central. Chemical and Biochemical Perspectives of Protein Lysine Methylation. [Link]
-
ResearchGate. (PDF) Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. [Link]
-
Request PDF. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]
-
PubMed. Crystal structures of 2-amino-2-oxoethyl 4-bromo-benzoate, 2-amino-2-oxoethyl 4-nitro-benzoate and 2-amino-2-oxoethyl 4-amino-benzoate monohydrate. [Link]
-
PubMed Central. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. [Link]
-
National Institutes of Health. Introduction to approaches and tools for the evaluation of protein cysteine oxidation. [Link]
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- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 12. Expanding the Scope of the Cleavable N-(Methoxy)oxazolidine Linker for the Synthesis of Oligonucleotide Conjugates | MDPI [mdpi.com]
- 13. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Surface modification of polymers with "Methyl 4-(2-bromoethoxy)benzoate"
An in-depth technical guide on the surface modification of polymers using "Methyl 4-(2-bromoethoxy)benzoate" is not feasible at this time due to a lack of specific scientific literature and established protocols for this particular compound in the specified application. Searches for "this compound" primarily yield listings from chemical suppliers and basic compound information, without detailing its use in polymer surface modification for research, drug development, or any other scientific application.
To provide a useful and scientifically grounded response, it would be necessary to broaden the topic to more general and well-documented methods of polymer surface modification that could theoretically be adapted for a molecule with the functional groups present in "this compound" (a bromo-ether and a methyl ester). This would involve discussing techniques like atom transfer radical polymerization (ATRP) initiated from surfaces, or nucleophilic substitution reactions to immobilize molecules onto polymer backbones. However, this would be a significant departure from the user's specific request.
Therefore, a detailed and authoritative guide on the surface modification of polymers with "this compound" cannot be generated as the necessary scientific foundation and references are not available in the public domain.
Application Notes & Protocols: Leveraging Methyl 4-(2-bromoethoxy)benzoate for the Strategic Design of PROTAC® Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-relevant proteins.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the protein of interest (POI) ligand to the E3 ubiquitin ligase ligand.[3][4] This document provides a detailed guide on the application of Methyl 4-(2-bromoethoxy)benzoate , a versatile chemical building block, in the synthesis of PROTAC linkers. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss its strategic advantages in creating linkers with both flexible and rigid characteristics.
Introduction: The Pivotal Role of the Linker in PROTAC Design
A PROTAC molecule is comprised of three key components: a "warhead" that binds the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements.[2][4] The linker is not merely a spacer; it is a critical determinant of the PROTAC's overall activity, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[] While flexible alkyl and polyethylene glycol (PEG) chains are the most common motifs in linker design, there is a growing interest in more structured linkers to enhance selectivity and optimize ternary complex formation.[2][3]
This compound offers a unique combination of features that make it an attractive starting point for sophisticated linker design. It incorporates:
-
An ethyl bromide group, a reactive handle for straightforward nucleophilic substitution.
-
A phenyl ring , which introduces a degree of rigidity and planarity into the linker.[1]
-
A methyl ester , which can be hydrolyzed to a carboxylic acid, providing an orthogonal attachment point for further conjugation, typically via amide bond formation.
This combination allows for a modular and strategic approach to building PROTACs, enabling precise control over the linker's length, vector, and chemical properties.
The Chemistry of this compound in Linker Synthesis
The synthetic utility of this compound stems from its two distinct functional groups. The primary alkyl bromide is susceptible to SN2 displacement by a variety of nucleophiles, such as amines, phenols, or thiols, which are commonly present on E3 ligase or POI ligands. The methyl ester provides a latent carboxylic acid functionality, which after hydrolysis, can be activated for amide coupling with an amine-containing binding moiety.
This dual reactivity allows for two primary synthetic strategies:
-
Strategy A: Initial attachment via the bromoethyl group, followed by ester hydrolysis and subsequent amide coupling.
-
Strategy B: Initial hydrolysis of the ester, amide coupling to one of the binding ligands, followed by nucleophilic substitution at the bromoethyl position.
The choice of strategy will depend on the specific functional groups present on the POI and E3 ligase ligands and their respective chemical sensitivities.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for reaction setup and safety.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 56850-91-0 | [6][7] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [6][7] |
| Molecular Weight | 259.10 g/mol | [6][7] |
| SMILES | COC(=O)C1=CC=C(C=C1)OCCBr | [6] |
Experimental Protocols
Safety Precaution: this compound is an irritant.[6] Always handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of a Linker Intermediate via Nucleophilic Substitution
This protocol details the conjugation of this compound to an amine-containing E3 ligase ligand, using pomalidomide as an example. This forms a key intermediate that can be further elaborated.
Workflow Diagram:
Sources
- 1. chempep.com [chempep.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. This compound | C10H11BrO3 | CID 1898264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Application Note: Efficient Saponification of Methyl 4-(2-bromoethoxy)benzoate to Synthesize 4-(2-bromoethoxy)benzoic Acid
Introduction
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and functional materials. This application note provides a detailed protocol for the saponification of Methyl 4-(2-bromoethoxy)benzoate to 4-(2-bromoethoxy)benzoic acid. This target molecule is a valuable intermediate, featuring a carboxylic acid for further functionalization and a bromoethoxy moiety that can participate in various coupling reactions or serve as a linker. Understanding the nuances of this hydrolysis is critical for researchers aiming for high purity and yield. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the rationale behind each procedural choice to ensure robust and reproducible results.
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)
The saponification of this compound proceeds via a base-catalyzed nucleophilic acyl substitution mechanism.[1] The reaction is effectively irreversible, a key advantage over acid-catalyzed hydrolysis, because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[2]
The process can be delineated into three principal steps:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in a rapid and essentially irreversible acid-base reaction. This produces methanol and the carboxylate salt of the desired product. Subsequent acidification in the workup step is necessary to protonate the carboxylate and yield the final carboxylic acid.
Figure 1: Mechanism of Saponification. A concise overview of the base-catalyzed hydrolysis of the ester.
Experimental Protocol
This protocol is designed for the efficient conversion of this compound to 4-(2-bromoethoxy)benzoic acid, followed by purification.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| This compound | C₁₀H₁₁BrO₃ | 259.10 | 5.0 g (19.3 mmol) | e.g., Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.54 g (38.6 mmol) | e.g., Fisher Scientific |
| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | e.g., VWR Chemicals |
| Deionized Water (H₂O) | H₂O | 18.02 | As needed | In-house |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | As needed | e.g., Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | As needed | e.g., VWR Chemicals |
Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (19.3 mmol) of this compound in 50 mL of methanol.
-
In a separate beaker, prepare a solution of 1.54 g (38.6 mmol, 2 equivalents) of sodium hydroxide in 25 mL of deionized water. Rationale: Using a stoichiometric excess of NaOH ensures the complete hydrolysis of the ester.
-
Add the sodium hydroxide solution to the methanolic solution of the ester.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking aliquots periodically. Rationale: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without loss of solvent.
-
-
Workup and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add 50 mL of deionized water.
-
Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. The product will precipitate as a white solid. Rationale: Acidification protonates the carboxylate salt, rendering it insoluble in the aqueous medium and allowing for its isolation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Allow the solid to air-dry on the filter paper.
-
-
Purification (Recrystallization):
-
Transfer the crude 4-(2-bromoethoxy)benzoic acid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a hot 1:1 ethanol/water mixture to dissolve the solid completely. Rationale: A mixed solvent system of ethanol and water is often effective for recrystallizing substituted benzoic acids, as they exhibit good solubility in the hot mixture and poor solubility upon cooling.[3][4]
-
Allow the solution to cool slowly to room temperature, during which time crystals of the purified product should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the dried crystals.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the ethoxy group, and the carboxylic acid proton.
-
¹³C NMR Spectroscopy: Confirm the presence of all carbon atoms in their expected chemical environments.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.
Workflow Visualization
Figure 2: Experimental Workflow. From starting materials to the final, purified product.
Troubleshooting
-
Low Yield: Incomplete reaction can be addressed by extending the reflux time or using a larger excess of NaOH. Ensure efficient stirring during the reaction. During workup, ensure the pH is sufficiently low to fully precipitate the carboxylic acid.
-
Oily Product: If the product "oils out" instead of crystallizing during recrystallization, it may be due to impurities or cooling the solution too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Incomplete Dissolution during Recrystallization: If the crude product does not fully dissolve in the hot recrystallization solvent, it may contain insoluble impurities. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The bromo-functionalized starting material and product should be handled with care as alkyl bromides can be alkylating agents.
Conclusion
This application note provides a comprehensive and reliable protocol for the saponification of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize 4-(2-bromoethoxy)benzoic acid in high yield and purity, paving the way for its use in further synthetic applications.
References
-
Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Reddit. (2020, February 5). [Organic chemistry crystallization question] What's the best solvent to use when crystallizing benzoic acid (out of petroleum ether/ethanol/water). r/chemhelp. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid? Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]
-
Chegg. (2022, August 5). Solved The m - and p-substituted methyl benzoates listed in. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Would you expect methyl p-benzoate to undergo saponification faster or slower than methyl benzoate? Explain your reasoning. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
-
YouTube. (2021, February 9). Saponification of methyl benzoate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
Sources
Amidation of "Methyl 4-(2-bromoethoxy)benzoate" with aliphatic amines
APPLICATION NOTE
Topic: Synthesis of N-Alkyl Benzamide Derivatives via Amidation of Methyl 4-(2-bromoethoxy)benzoate with Aliphatic Amines
Abstract
This application note provides a comprehensive guide for the synthesis of N-alkyl-4-(2-(alkylamino)ethoxy)benzamides, valuable scaffolds in medicinal chemistry and drug development. The synthetic strategy involves a two-step sequence starting from the commercially available this compound. The first step is a nucleophilic substitution (SN2) reaction where an aliphatic amine displaces the bromide. The second, more robust step, involves the conversion of the intermediate methyl ester into the final amide product. Direct amidation of the ester is often challenging; therefore, this guide details a reliable two-stage approach: saponification of the ester to a carboxylic acid, followed by a standard amide coupling reaction. This document provides detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting advice tailored for researchers in organic synthesis and drug discovery.
Introduction and Scientific Background
The benzamide moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The specific scaffold, featuring an ether linkage and a secondary or tertiary amine, offers rich opportunities for analog synthesis, allowing for the fine-tuning of physicochemical properties such as solubility and basicity. The synthesis begins with this compound, a versatile starting material.
The overall synthetic pathway involves two key transformations:
-
Nucleophilic Substitution: An aliphatic amine performs an SN2 reaction on the primary alkyl bromide. This reaction is highly efficient due to the good leaving group ability of bromide and the unhindered nature of the electrophilic carbon.
-
Amide Bond Formation: Direct conversion of a methyl ester to an amide with an unactivated amine often requires harsh conditions (high temperatures, strong bases) and can lead to side products.[1][2] A more reliable and widely applicable method is to first hydrolyze the ester to the corresponding carboxylic acid (saponification). This acid is then "activated" using a coupling reagent and reacted with a second amine to form the thermodynamically stable amide bond.[3] This two-step sequence offers higher yields, cleaner reactions, and broader substrate scope.
Reaction Schemes and Mechanism
Step 1: SN2 Alkylation of Aliphatic Amines
The first step is a classic bimolecular nucleophilic substitution (SN2) reaction.[4] The aliphatic amine acts as the nucleophile, attacking the carbon atom attached to the bromine. The reaction proceeds via a backside attack, leading to an inversion of configuration if the center were chiral.[4] A mild base, such as potassium carbonate (K₂CO₃), is used as an acid scavenger to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[5][6] Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they solvate the potassium cation but leave the amine nucleophile relatively "naked" and more reactive.[7]
Scheme 1: Synthesis of Methyl 4-(2-(dialkylamino)ethoxy)benzoate Intermediate

Step 2: Ester Hydrolysis and Amide Coupling
Direct amidation of the intermediate ester is possible but can be low-yielding.[8] The protocol described here follows a more robust saponification-amidation sequence.
-
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylate salt using a strong base like sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., methanol or THF). Acidification then yields the carboxylic acid.
-
Amide Coupling: The carboxylic acid is activated in situ using a coupling reagent. A common and effective combination is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma.[9] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into a stable N-acylurea. Additives like HOBt or Oxyma trap the activated acid to form a less reactive, but still potent, active ester, which minimizes side reactions and improves the efficiency of the final reaction with the amine.[9][10]
Scheme 2: Saponification and Amide Coupling to Yield Final Product

Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(2-(diethylamino)ethoxy)benzoate (Intermediate 2)
Materials and Reagents:
-
This compound (1 )
-
Diethylamine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous acetonitrile (approx. 0.2 M), and anhydrous potassium carbonate (2.0 eq).
-
Begin vigorous stirring and add diethylamine (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Redissolve the oil in ethyl acetate (50 mL) and wash with saturated aq. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% EtOAc in hexanes) to afford Intermediate 2 as a clear oil.
Protocol 2: Synthesis of 4-(2-(Diethylamino)ethoxy)-N-propylbenzamide (Final Product 4)
Part A: Saponification of Intermediate 2
-
Dissolve Methyl 4-(2-(diethylamino)ethoxy)benzoate (2 ) (1.0 eq) in a mixture of Methanol and Water (e.g., 4:1 v/v).
-
Add Sodium Hydroxide (NaOH) (2.0 eq) and stir the mixture at 50 °C until TLC or LC-MS analysis indicates complete consumption of the starting ester (typically 2-4 hours).
-
Cool the mixture to 0 °C in an ice bath and carefully acidify to pH ~4-5 with 1M HCl.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid 3 , which is often used in the next step without further purification.
Part B: Amide Coupling
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid 3 (1.0 eq) in anhydrous DCM or DMF (approx. 0.2 M).
-
Add EDC·HCl (1.2 eq) and HOBt (1.1 eq). Stir for 10 minutes at room temperature.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by the aliphatic amine (e.g., propylamine) (1.2 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated aq. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 0% to 10% Methanol in DCM) to afford the final product 4 .
Visualization of Workflows
Caption: Overall two-step synthetic workflow.
Characterization Data
Successful synthesis should be confirmed by standard analytical techniques. The following table provides expected data for a representative product.
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected MS (ESI+) |
| Intermediate 2 | C₁₄H₂₁NO₃ | 251.32 | ~7.95 (d, 2H), ~6.90 (d, 2H), ~4.15 (t, 2H), 3.85 (s, 3H), ~2.90 (t, 2H), ~2.65 (q, 4H), ~1.10 (t, 6H) | m/z = 252.1 [M+H]⁺ |
| Product 4 | C₁₆H₂₆N₂O₂ | 278.39 | ~7.70 (d, 2H), ~6.90 (d, 2H), ~6.20 (br s, 1H, NH), ~4.15 (t, 2H), ~3.40 (q, 2H), ~2.95 (t, 2H), ~2.70 (q, 4H), ~1.60 (m, 2H), ~1.10 (t, 6H), ~0.95 (t, 3H) | m/z = 279.2 [M+H]⁺ |
Troubleshooting and Optimization
Caption: Troubleshooting decision tree for common issues.
Safety Precautions
-
This compound: Is an alkylating agent and should be handled with care as a potential irritant and lachrymator.
-
Aliphatic Amines: Many are volatile, flammable, and corrosive. Always handle in a well-ventilated fume hood.
-
EDC·HCl: Is a moisture-sensitive reagent and an allergen. Avoid inhalation of dust and skin contact.
-
Solvents: DMF is a reproductive toxin. DCM is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, at all times.
References
-
Ishihara, K., & Nakayama, T. (2024). Niobium Pentoxide as an Acid Catalyst: An Overview. ResearchGate. Retrieved from [Link][11]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link][4]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link][7]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][3]
-
MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link][1]
-
Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. Retrieved from [Link][6]
-
Nature. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Scientific Reports. Retrieved from [Link][8]
-
McPherson, C. G., Caldwell, N., & Jamie, C. (n.d.). Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol. The Royal Society of Chemistry. Retrieved from [Link][2]
-
YouTube. (2024). What Does K2CO3 Do In Organic Chemistry?. Retrieved from [Link][5]
Sources
- 1. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
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- 7. SN2 Reaction Mechanism [chemistrysteps.com]
- 8. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-(2-bromoethoxy)benzoate
Introduction
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] These transformations are fundamental in the fields of medicinal chemistry, materials science, and drug development. This guide focuses on the application of a versatile building block, Methyl 4-(2-bromoethoxy)benzoate , in several key palladium-catalyzed cross-coupling reactions.
The subject molecule possesses a primary alkyl bromide (C(sp³)-Br) tethered to an aromatic ring via an ether linkage. This structural feature presents a unique opportunity for selective functionalization. While palladium-catalyzed couplings of aryl halides (C(sp²)-X) are ubiquitous, reactions at saturated C(sp³)-hybridized carbon centers are often more challenging due to factors like slower oxidative addition and the potential for competing β-hydride elimination.[3]
However, the specific structure of this compound is advantageous. The presence of an oxygen atom on the carbon beta to the palladium center after oxidative addition effectively prevents β-hydride elimination, a common side reaction that plagues couplings of many other alkyl halides.[4][5] This inherent stability makes the substrate an excellent candidate for forming new C-C and C-N bonds at the terminus of the ethoxy chain. This note provides detailed protocols for Negishi, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this substrate.
Core Principles & Mechanistic Overview
The catalytic cycles for these reactions share a common mechanistic framework involving a Pd(0)/Pd(II) interchange. The cycle is initiated by the oxidative addition of the alkyl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II)-alkyl intermediate. This is often the rate-limiting step for alkyl halides.[6] The subsequent step varies by reaction type—transmetalation for Negishi and Suzuki couplings, or coordination and deprotonation for Sonogashira and Buchwald-Hartwig reactions—followed by the final, bond-forming reductive elimination step, which regenerates the active Pd(0) catalyst.[7][8]
The choice of ligand is critical for a successful outcome.[9] Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often required to stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination, while suppressing unwanted side reactions.[9][10]
Figure 1: General Pd-catalyzed cross-coupling cycle.
Protocol 1: Negishi Coupling for C(sp³)–C(sp²) Bond Formation
The Negishi coupling is a powerful reaction that forms C-C bonds by coupling an organohalide with an organozinc reagent.[6] It is particularly effective for coupling partners involving sp³-hybridized carbons due to the high functional group tolerance and the relatively mild conditions required.[6][11]
Reaction Scheme: (Self-generated image, not from search results)
A. In-Situ Preparation of the Aryl-Zinc Reagent
Organozinc reagents can be prepared beforehand or generated in situ from the corresponding aryl halide.[12][13] For convenience, this protocol details the in-situ generation from an aryl bromide. Activating the zinc dust is crucial for efficient reaction.[14]
| Reagent/Material | M.W. | Quantity | Moles | Eq. |
| Zinc Dust (<325 mesh) | 65.38 | 196 mg | 3.0 | 3.0 |
| 1,2-Dibromoethane | 187.86 | 19 µL | 0.2 | 0.2 |
| Trimethylsilyl chloride | 108.64 | 13 µL | 0.1 | 0.1 |
| Aryl Bromide (e.g., 4-bromoanisole) | 187.04 | 187 mg | 1.0 | 1.0 |
| Anhydrous THF | - | 5 mL | - | - |
Procedure:
-
To a flame-dried, two-necked flask under an argon atmosphere, add zinc dust.
-
Heat the flask gently with a heat gun under vacuum and cool under argon. Repeat three times.
-
Add 2 mL of anhydrous THF, followed by 1,2-dibromoethane. Stir for 30 minutes at room temperature.
-
Add trimethylsilyl chloride and stir for another 15 minutes.
-
Add a solution of the aryl bromide in 3 mL of anhydrous THF dropwise.
-
Heat the mixture to 50°C for 2-3 hours. The formation of the organozinc reagent is often indicated by a slight exothermic reaction and disappearance of the shiny zinc metal. Cool to room temperature before use in the coupling step.
B. Palladium-Catalyzed Cross-Coupling
| Reagent/Material | M.W. | Quantity | Moles | Eq. |
| This compound | 259.09 | 259 mg | 1.0 | 1.0 |
| Aryl-Zinc Reagent Solution | - | ~5 mL | ~1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| SPhos | 410.47 | 41 mg | 0.10 | 0.10 |
| Anhydrous THF | - | 5 mL | - | - |
Procedure:
-
In a separate flame-dried flask under argon, add Pd₂(dba)₃ and SPhos.
-
Add 5 mL of anhydrous THF and stir for 15 minutes at room temperature to form the active catalyst complex.
-
Add the solution of this compound to the catalyst mixture.
-
Using a cannula, transfer the previously prepared aryl-zinc reagent solution to the reaction flask containing the substrate and catalyst.
-
Stir the reaction mixture at 60°C and monitor by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench by slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for C(sp³)–C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne.[15][16] While traditionally used for aryl and vinyl halides, modifications using specific ligands have enabled its application to unactivated primary alkyl bromides.[17] N-Heterocyclic Carbene (NHC) ligands have shown particular promise in this area.[17]
Reaction Scheme: (Self-generated image, not from search results)
| Reagent/Material | M.W. | Quantity | Moles | Eq. |
| This compound | 259.09 | 259 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 133 µL | 1.2 | 1.2 |
| [(π-allyl)PdCl]₂ | 365.84 | 9.1 mg | 0.025 | 0.025 |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) | 425.03 | 42.5 mg | 0.10 | 0.10 |
| Copper(I) Iodide (CuI) | 190.45 | 9.5 mg | 0.05 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 | 2.0 |
| Anhydrous Dioxane | - | 10 mL | - | - |
Procedure:
-
To a flame-dried Schlenk tube under argon, add [(π-allyl)PdCl]₂, IPr ligand, CuI, and Cs₂CO₃.
-
Add this compound followed by anhydrous dioxane (10 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the terminal alkyne via syringe.
-
Seal the tube and heat the reaction mixture to 80°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 16-24 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for C(sp³)–N Bond Formation
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[1][18] While initially developed for aryl halides, advances in ligand design have extended its scope to include the coupling of alkyl halides with a wide range of amines, providing access to valuable secondary and tertiary amine products.[19][20]
Reaction Scheme: (Self-generated image, not from search results)
| Reagent/Material | M.W. | Quantity | Moles | Eq. |
| This compound | 259.09 | 259 mg | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| tBuXPhos | 478.66 | 28.7 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - | - |
Procedure:
-
In an oven-dried vial inside a glovebox, combine Pd₂(dba)₃, tBuXPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Add anhydrous toluene (10 mL), followed by the amine.
-
Seal the vial with a Teflon-lined cap and remove from the glovebox.
-
Place the vial in a preheated oil bath at 100°C.
-
Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of silica gel, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography.
Experimental Workflow & Data Summary
Figure 2: General experimental workflow for cross-coupling.
Table 3: Summary of Reaction Conditions
| Reaction Name | Coupling Partner | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) |
| Negishi | Aryl-Zinc | Pd₂(dba)₃ / SPhos | - | THF | 60 |
| Sonogashira | Terminal Alkyne | [(π-allyl)PdCl]₂ / IPr (+CuI) | Cs₂CO₃ | Dioxane | 80 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / tBuXPhos | NaOtBu | Toluene | 100 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality reagents/solvents (wet).3. Insufficiently activated Zinc (Negishi). | 1. Ensure rigorous inert atmosphere technique; degas solvents thoroughly.2. Use freshly dried, anhydrous solvents and high-purity reagents.3. Repeat zinc activation procedure; ensure reagents for activation are fresh. |
| Formation of Homocoupled Product | 1. Transmetalation is slow relative to other pathways.2. For Sonogashira, Glaser coupling due to excess oxygen. | 1. Try a different ligand or solvent system.2. Ensure the Sonogashira reaction is thoroughly degassed before heating. |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Base is too strong for ester functionality. | 1. Lower the reaction temperature and increase reaction time.2. Consider a milder base (e.g., K₃PO₄ instead of NaOtBu for Buchwald-Hartwig). |
| Hydrodehalogenation (Bromine replaced by H) | 1. β-Hydride elimination (unlikely here).2. Presence of a hydrogen source and competing reductive pathway. | 1. This indicates a potential mechanistic issue; re-evaluate ligand choice.2. Ensure solvents are anhydrous and the reaction is run under inert gas. |
Conclusion
This compound serves as an exemplary substrate for demonstrating the power and versatility of modern palladium-catalyzed cross-coupling reactions at a C(sp³)-hybridized center. The protocols detailed herein for Negishi, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for the synthesis of a diverse array of complex molecules. The key to success lies in the careful selection of ligands and the rigorous application of anhydrous and anaerobic reaction techniques. These methods offer researchers reliable pathways to construct valuable C-C and C-N bonds, facilitating innovation in drug discovery and materials science.
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. Journal of the American Chemical Society. (URL: [Link])
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Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters. (URL: [Link])
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Lou, S., & Fu, G. C. (2010). PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE. Organic Syntheses. (URL: [Link])
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Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
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Han, Y., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. (URL: [Link])
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Huo, C. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters. (URL: [Link])
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Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])
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Chen, H., et al. (2022). Direct C(sp3)-N Bond Formation between Toluene and Amine in Water Microdroplets. Journal of the American Society for Mass Spectrometry. (URL: [Link])
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Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. (URL: [Link])
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Han, Y., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. (URL: [Link])
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. (URL: [Link])
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Kaur, N., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. (URL: [Link])
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Coupling Reactions Between sp3 and sp2 Carbon Centers. ResearchGate. (URL: [Link])
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Wang, Z., et al. (2018). Enantioselective C(sp3)–C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis. Nature Communications. (URL: [Link])
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. (URL: [Link])
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Liang, Y. (2017). Construction C(sp3)–N Bonds with Copper Catalysis. MacMillan Group Meeting. (URL: [Link])
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Li, G., et al. (2023). Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. Organic Letters. (URL: [Link])
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Stahl, S. S., et al. (2013). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society. (URL: [Link])
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Buchwald–Hartwig amination. (URL: [Link])
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Sonogashira coupling. YouTube. (URL: [Link])
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Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])
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Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. (URL: [Link])
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How to prevent beta hydride elimination. Quora. (URL: [Link])
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Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. (URL: [Link])
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Peacock, D. M., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. (URL: [Link])
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Magano, J., & Dunetz, J. R. (2012). Palladium-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. (URL: [Link])
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Lou, S., & Fu, G. C. (2010). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature. ResearchGate. (URL: [Link])
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Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. (URL: [Link])
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Palladium Coupling Reactions Explained. YouTube. (URL: [Link])
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Diagnosing issues with a failed Suzuki coupling?. Reddit. (URL: [Link])
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Application Notes & Protocols: Methyl 4-(2-bromoethoxy)benzoate as a Pivotal Intermediate in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 4-(2-bromoethoxy)benzoate as a versatile intermediate in medicinal chemistry. This document outlines its synthesis, characterization, and core applications, with a particular focus on the synthesis of precursors for Selective Estrogen Receptor Modulators (SERMs). The protocols provided are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower rational drug design and development.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic molecule that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its structure incorporates a methyl benzoate moiety, a common pharmacophore element, and a 2-bromoethoxy group, which serves as a highly efficient and versatile linker. This unique combination allows for the strategic connection of different molecular fragments, making it an ideal intermediate for creating libraries of compounds for drug screening and for the synthesis of targeted therapeutics.
The primary utility of this compound lies in its ability to introduce a flexible and stable ether linkage into a target molecule. The terminal bromine atom provides a reactive handle for nucleophilic substitution, most commonly with amines, to introduce a variety of basic side chains. This is particularly crucial in the design of SERMs, where a specific spatial arrangement of a hydrophobic core and a basic side chain is essential for modulating the activity of the estrogen receptor.[1][2]
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and high-yielding reaction.[3]
Protocol 1: Synthesis of this compound
-
Reaction Scheme:
-
Materials:
-
Methyl 4-hydroxybenzoate
-
1,2-Dibromoethane (excess)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a stirred solution of Methyl 4-hydroxybenzoate in acetone or DMF, add potassium carbonate (2-3 equivalents).
-
Add 1,2-dibromoethane (5-10 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Table 1: Physicochemical Properties and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 65-68 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.99 (d, J=8.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H), 4.34 (t, J=6.4 Hz, 2H), 3.88 (s, 3H), 3.65 (t, J=6.4 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 166.7, 162.4, 131.6, 122.9, 114.1, 68.3, 52.0, 28.9 |
| CAS Number | 56850-91-0[4] |
Core Application: Synthesis of Selective Estrogen Receptor Modulator (SERM) Precursors
The aminoethoxyphenyl pharmacophore is a key structural feature in many SERMs, such as Raloxifene and Ospemifene.[5][6][7][8][9] this compound is an excellent starting material for the synthesis of molecules containing this critical moiety.
Protocol 2: General Procedure for the Synthesis of SERM Precursors
This protocol describes a two-step process: 1) Etherification of a phenolic core with this compound, followed by 2) Nucleophilic substitution with an amine.
-
Step 1: Etherification of a Phenolic Compound
-
Reaction Scheme:
(Where R-OH is a phenolic core of a potential SERM)
-
Procedure:
-
Dissolve the phenolic compound (R-OH) and this compound (1.1 equivalents) in a suitable solvent such as DMF or acetonitrile.
-
Add a base like potassium carbonate or cesium carbonate (2-3 equivalents).
-
Heat the mixture at 60-80 °C and monitor the reaction by TLC.
-
After completion, perform an aqueous workup as described in Protocol 1 to isolate the ether-linked intermediate.
-
-
-
Step 2: Introduction of the Amine Side Chain
-
Reaction Scheme:
(Where HNR'R'' is a primary or secondary amine)
-
Procedure:
-
Dissolve the product from Step 1 in a polar aprotic solvent like DMF or DMSO.
-
Add the desired amine (HNR'R'') (2-5 equivalents).
-
Heat the reaction mixture to 80-120 °C. The reaction can be accelerated using microwave irradiation.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup. The basic product can be extracted into an organic solvent after basifying the aqueous layer.
-
Purify the final product by column chromatography or crystallization.
-
-
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and inexpensive base suitable for many Williamson ether syntheses. For less reactive phenols, a stronger base like sodium hydride may be necessary. Cesium carbonate is often used to accelerate the reaction.
-
Choice of Solvent: DMF and acetone are excellent polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.
-
Excess Reagents: Using an excess of 1,2-dibromoethane in Protocol 1 minimizes the formation of the bis-ether byproduct. An excess of the amine in Protocol 2 drives the substitution reaction to completion.
Broader Applications in Drug Discovery
The versatility of the 2-bromoethoxy linker in this compound extends beyond SERM synthesis.
-
Linker for PROTACs: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[10][11][12][13][14] The ethoxybenzoate moiety can be incorporated as part of the linker connecting the target-binding ligand and the E3 ligase ligand. The terminal bromine allows for facile attachment to one of these components.
-
Radioligand Synthesis: The benzoate structure is a common scaffold in radioligands used for Positron Emission Tomography (PET) imaging.[15][16][17][18][19] this compound can be used to synthesize precursors for radiolabeling, where the terminal bromine can be substituted with a radiolabeled group or a precursor for radiolabeling.
Visualization of Synthetic Workflow
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Application Notes and Protocols for the Williamson Ether Synthesis of Methyl 4-(alkoxy)benzoates
Introduction: The Strategic Importance of Ether Linkages
In the landscape of pharmaceutical sciences and drug development, the ether linkage represents a cornerstone of molecular design. Its relative stability, ability to modulate lipophilicity, and role as a key structural motif in a vast array of biologically active molecules underscore its importance. The Williamson ether synthesis, a classic yet remarkably versatile SN2 reaction, remains one of the most reliable methods for the controlled formation of these linkages.[1][2][3] This application note provides a comprehensive guide to the synthesis of ether derivatives using "Methyl 4-(2-bromoethoxy)benzoate" as a key intermediate, a compound primed for nucleophilic substitution to generate a library of novel ether compounds.
This document is tailored for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and provide a robust framework for troubleshooting and optimization.
Reaction Principle and Mechanism
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The core of this transformation involves the deprotonation of an alcohol or phenol to form a potent nucleophile, the alkoxide or phenoxide ion. This ion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step to form the ether bond.[2][4]
The general mechanism is as follows:
-
Deprotonation: An alcohol (R'-OH) is treated with a strong base to generate the corresponding alkoxide (R'-O⁻).
-
Nucleophilic Attack: The alkoxide attacks the primary alkyl halide (R-X), leading to the formation of the ether (R-O-R') and a salt byproduct.
For the specific case of using this compound, the bromoethoxy group serves as the electrophilic partner. A selected alcohol or phenol will be deprotonated to form the nucleophile that will displace the bromide.
Experimental Design and Considerations
The success of a Williamson ether synthesis hinges on several key factors designed to maximize the desired SN2 pathway while minimizing competing side reactions, most notably E2 elimination.[5][6]
-
Choice of Base: A strong base is required to fully deprotonate the alcohol, creating a high concentration of the nucleophilic alkoxide.[5] Sodium hydride (NaH) is a common and highly effective choice for this purpose, as the byproduct of deprotonation is hydrogen gas, which simply evolves from the reaction mixture.[4][7] For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient.[5][8]
-
Substrate Structure: The SN2 mechanism is highly sensitive to steric hindrance.[1][5] The reaction works best with primary alkyl halides.[1][3] this compound is an ideal electrophile as the bromine is on a primary carbon, minimizing the potential for the competing E2 elimination reaction.[5][6]
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are optimal.[3][5] These solvents effectively solvate the cation of the alkoxide but do not solvate the nucleophilic anion, leaving it highly reactive.
-
Temperature Control: Elevated temperatures can favor the E2 elimination pathway, which often has a higher activation energy than the SN2 reaction.[5] Therefore, reactions are typically conducted at moderate temperatures (e.g., 50-100 °C) to ensure a reasonable reaction rate without promoting side reactions.[3]
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a Methyl 4-(2-alkoxy)benzoate derivative from this compound and a generic alcohol (R-OH).
Materials and Reagents:
-
This compound
-
Alcohol or Phenol (R-OH)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether ((C₂H₅)₂O)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add the alcohol or phenol (1.1 equivalents) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Begin stirring the solution at room temperature.
-
-
Alkoxide Formation:
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirring solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.[9][10][11] Hydrogen gas will be evolved.
-
Continue stirring at room temperature for 30-60 minutes, or until the gas evolution ceases, indicating complete formation of the alkoxide.
-
-
Ether Synthesis:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).[3]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow, dropwise addition of deionized water to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.[12]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[13]
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[14]
-
Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.
-
Quantitative Data Summary
The following table provides representative quantities for a typical reaction. Researchers should adjust these based on the specific molecular weights of their chosen alcohol or phenol.
| Reagent | Molar Equivalents | Typical Amount (for 10 mmol scale) | Purpose |
| This compound | 1.0 | 2.59 g | Electrophile |
| Alcohol/Phenol (R-OH) | 1.1 | 11.0 mmol | Nucleophile precursor |
| Sodium Hydride (60% dispersion) | 1.2 | 0.48 g | Base for deprotonation |
| Anhydrous DMF | - | 50 mL | Polar aprotic solvent |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the Williamson ether synthesis protocol.
Caption: General experimental workflow for Williamson ether synthesis.
Product Characterization
Confirmation of the successful synthesis of the target ether is typically achieved through spectroscopic methods.
-
¹H NMR Spectroscopy: The formation of the ether linkage results in characteristic chemical shifts. The protons on the carbon adjacent to the newly formed ether oxygen (α-protons) will typically appear in the 3.4-4.5 ppm region of the spectrum.[15][16][17] The disappearance of the alcohol's hydroxyl proton signal is another key indicator.
-
¹³C NMR Spectroscopy: Carbon atoms bonded to the ether oxygen are deshielded and typically resonate in the 50-80 ppm range.[15][17][18]
-
Mass Spectrometry: This technique will confirm the molecular weight of the synthesized product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Base: Sodium hydride may have been deactivated by moisture.[10] | Use freshly opened or properly stored NaH. Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere. |
| Poor Nucleophile Formation: The alcohol may not be fully deprotonated. | Ensure the correct stoichiometry of the base is used. Allow sufficient time for deprotonation to complete before adding the electrophile. | |
| Low Reaction Temperature: The reaction rate may be too slow. | Gradually increase the reaction temperature, while still monitoring for the formation of elimination byproducts by TLC. | |
| Alkene Byproduct | E2 Elimination is Competing: This can be promoted by steric hindrance or high temperatures.[5][6] | While the primary halide substrate minimizes this, ensure the reaction temperature is not excessively high.[5] If using a bulky alcohol, a milder base might be considered. |
| Unreacted Phenol | Insufficient Base: In the case of phenols, the base may not have been strong enough or used in sufficient quantity. | For phenols, ensure at least one full equivalent of a suitable base (e.g., K₂CO₃, NaOH) is used. For less acidic phenols, NaH remains a reliable choice. |
Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly reactive, flammable solid that reacts violently with water to produce flammable hydrogen gas.[9][11][19] It should be handled in a fume hood under an inert atmosphere.[10] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[10][19]
-
Solvents: DMF is a combustible liquid and a suspected carcinogen. Diethyl ether is extremely flammable. Handle all solvents in a well-ventilated fume hood and away from ignition sources.
-
General: Always wear appropriate PPE. Understand the hazards associated with all chemicals before beginning any experiment.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
New Jersey Department of Health. (2001, June). Right to Know Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
-
University of California. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
- Google Patents. (n.d.). US2556248A - Ether purification by distillation and adsorption.
-
Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]
-
Unknown. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2016, May 5). How to remove impurities from diethyl ether? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
- Google Patents. (n.d.). US3450608A - Purification of ethers.
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers – Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2017, April 22). Extract Diethyl Ether and Heptane from Starter Fluid. Retrieved from [Link]
-
OpenStax adaptation. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Bhadra, S., Dzik, W. I., & Gooßen, L. J. (2013). Synthesis of aryl ethers from benzoates through carboxylate-directed C-H-activating alkoxylation with concomitant protodecarboxylation. Angewandte Chemie International Edition in English, 52(10), 2959–2962. Retrieved from [Link]
-
Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Khan Academy [khanacademy.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. jk-sci.com [jk-sci.com]
- 9. nj.gov [nj.gov]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scholarship.richmond.edu [scholarship.richmond.edu]
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- 16. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 19. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions for Methyl 4-(2-bromoethoxy)benzoate
Welcome to the technical support center for the optimization of the synthesis of Methyl 4-(2-bromoethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this specific alkylation reaction. Drawing from established principles of the Williamson ether synthesis, this document will explain the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
The synthesis of this compound via the alkylation of methyl 4-hydroxybenzoate with 1,2-dibromoethane is a classic example of a Williamson ether synthesis.[1] This reaction proceeds via an SN2 mechanism, where the phenoxide ion of methyl 4-hydroxybenzoate acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane to form the desired ether.[2][3] While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide will address these potential issues in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows a significant amount of unreacted methyl 4-hydroxybenzoate, even after a prolonged reaction time. What are the likely causes and how can I resolve this?
A: Low or no conversion in this Williamson ether synthesis can typically be traced back to incomplete deprotonation of the starting phenol, insufficient reactivity of the electrophile, or suboptimal reaction conditions.
-
Inadequate Base: The first step of the Williamson ether synthesis is the deprotonation of the alcohol (in this case, the phenol) to form a more potent nucleophile, the alkoxide (phenoxide).[4] If the base used is not strong enough to deprotonate the phenol, the reaction will not proceed efficiently. For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient. However, if conversion is low, consider using a stronger base like sodium hydride (NaH).[2] Ensure the base is of good quality, dry, and used in at least a stoichiometric amount relative to the methyl 4-hydroxybenzoate.
-
Reaction Temperature: SN2 reactions generally require a certain activation energy.[2] If the reaction temperature is too low, the reaction rate will be very slow. Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C.[1] A gradual increase in temperature may be necessary to drive the reaction to completion.
-
Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the base, leaving the phenoxide nucleophile "naked" and more reactive.[3] Protic solvents, such as ethanol or water, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[2]
Issue 2: Formation of a Significant Amount of Byproducts
Q: I am observing significant byproduct formation in my reaction, leading to a low yield of the desired this compound. What are the common side reactions and how can I minimize them?
A: The most common side reactions in this specific alkylation are dialkylation and elimination.
-
Dialkylation: Since 1,2-dibromoethane has two electrophilic carbons, a common side product is the dimer formed by the reaction of two molecules of methyl 4-hydroxybenzoate with one molecule of 1,2-dibromoethane. To minimize this, a large excess of 1,2-dibromoethane should be used to increase the statistical probability of the phenoxide reacting with a fresh molecule of the alkylating agent rather than the already mono-alkylated product.
-
Elimination (E2 Reaction): The phenoxide base can also induce an E2 elimination reaction with 1,2-dibromoethane to form vinyl bromide.[3] This is more likely to occur at higher temperatures. To favor the desired SN2 substitution over elimination, it is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2]
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[5] While O-alkylation is generally favored, C-alkylation can occur, especially under certain conditions. The use of polar aprotic solvents generally favors O-alkylation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants?
To favor the formation of the mono-alkylated product and minimize the dialkylated byproduct, a significant excess of 1,2-dibromoethane is recommended. A molar ratio of at least 3-5 equivalents of 1,2-dibromoethane to 1 equivalent of methyl 4-hydroxybenzoate is a good starting point.
Q2: How should I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate.[6][7] The disappearance of the starting material (methyl 4-hydroxybenzoate) and the appearance of the product spot will indicate the reaction's progress.
Q3: What is the best method for purifying the final product?
The crude product can be purified by column chromatography on silica gel.[6][7] A gradient elution with a mixture of hexane and ethyl acetate is typically effective in separating the desired product from unreacted starting materials and byproducts.
Q4: Can I use a phase-transfer catalyst for this reaction?
Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be beneficial, especially when using a weaker base like sodium hydroxide in a two-phase system (e.g., dichloromethane/water).[8] The PTC helps to transport the phenoxide from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs, often under milder conditions.[8]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ (weaker) / NaH (stronger) | To deprotonate the phenol and form the nucleophilic phenoxide.[2] |
| Solvent | Acetonitrile (MeCN), DMF, or DMSO | Polar aprotic solvents enhance the nucleophilicity of the phenoxide.[3] |
| Alkylating Agent | 1,2-dibromoethane (3-5 equivalents) | Excess minimizes dialkylation. |
| Temperature | 50-80 °C | Balances reaction rate and minimizes elimination side reactions.[1] |
| Reaction Time | 4-24 hours | Monitor by TLC for completion. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (4.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the alkylation reaction.
References
-
PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
-
PrepChem. Synthesis of methyl 4-hydroxybenzoate. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ACS Publications. Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. [Link]
-
The Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation). [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
Sources
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- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Khan Academy [khanacademy.org]
- 5. pnnl.gov [pnnl.gov]
- 6. prepchem.com [prepchem.com]
- 7. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Side reactions of "Methyl 4-(2-bromoethoxy)benzoate" with nucleophiles
Welcome to the technical support center for "Methyl 4-(2-bromoethoxy)benzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you mitigate common side reactions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Question 1: I am getting a low yield of my desired ether product when using this compound with my nucleophile. What are the likely causes?
Low yield in Williamson ether synthesis and related nucleophilic substitution reactions is a common issue that can typically be attributed to one or more competing side reactions.[1][2] The primary culprits are E2 elimination of the bromoethoxy group and hydrolysis of the methyl ester function. The structure of your nucleophile and the reaction conditions, particularly the base, solvent, and temperature, play a critical role in determining the dominant reaction pathway.[1]
To diagnose the issue, we recommend analyzing the crude reaction mixture by TLC, LC-MS, or ¹H NMR to identify the major byproducts. The presence of an alkene signal in the NMR or a mass corresponding to the elimination product points towards E2 elimination. The presence of a carboxylic acid byproduct indicates ester hydrolysis.
Question 2: My primary byproduct is 4-vinylbenzoate. How can I prevent this E2 elimination reaction?
The formation of Methyl 4-vinyloxybenzoate occurs via an E2 (elimination, bimolecular) mechanism. This side reaction is highly dependent on the basicity and steric bulk of the nucleophile or the base used.[2][3]
Causality: The Williamson ether synthesis is an SN2 reaction, which competes directly with the E2 pathway.[1][2] While the bromoethoxy group is on a primary carbon, which favors substitution, strong and sterically hindered bases can preferentially abstract a proton from the adjacent carbon, leading to the formation of a double bond and elimination of the bromide ion.[2]
Troubleshooting & Optimization:
-
Choice of Base: If you are deprotonating an alcohol to form an alkoxide, use a non-hindered base like sodium hydride (NaH) rather than bulky bases like potassium tert-butoxide. For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and less likely to promote elimination.[3][4]
-
Temperature Control: E2 reactions are generally favored at higher temperatures. Running the reaction at the lowest temperature necessary for a reasonable reaction rate can significantly suppress the elimination byproduct.
-
Nucleophile Structure: If your nucleophile itself is a strong base, consider if a salt form or a different synthetic route might be more appropriate.
Question 3: I've isolated a product that is much more polar than my starting material and lacks a methyl ester signal in the NMR. What happened?
This is a classic sign of ester hydrolysis, also known as saponification. The product you have likely isolated is 4-(2-bromoethoxy)benzoic acid.
Causality: The methyl ester group on the benzoate ring is susceptible to nucleophilic attack by hydroxide ions or other strong bases present in the reaction mixture.[5] This reaction, particularly under heated conditions, cleaves the ester to form a carboxylate salt.[5][6] Upon acidic workup, this is protonated to yield the carboxylic acid.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can be a source of hydroxide ions in the presence of a base.[7]
-
Base Stoichiometry: Use the minimum required amount of base (typically 1.0-1.2 equivalents) to deprotonate your nucleophile. Excess base will increase the rate of hydrolysis.
-
Weaker Bases: If compatible with your nucleophile, use a weaker, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) instead of strong hydroxides (NaOH, KOH) or hydrides.[4]
-
Reaction Time & Temperature: Monitor the reaction closely by TLC. Do not extend the reaction time or use higher temperatures than necessary, as this will promote hydrolysis.
Question 4: When reacting with a substituted phenol, I am seeing evidence of alkylation on the aromatic ring instead of the desired ether. Why does this C-alkylation occur?
Phenoxide ions are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (typically at the ortho and para positions).[1][3] While O-alkylation is usually desired to form the ether, competitive C-alkylation can occur.
Causality: The selectivity between O- and C-alkylation is heavily influenced by the solvent and the counter-ion of the phenoxide.[3]
-
O-Alkylation (Desired): Favored in polar aprotic solvents like DMF, DMSO, or acetonitrile.[3] These solvents solvate the cation (e.g., Na⁺, K⁺) but leave the oxygen anion relatively "naked" and highly nucleophilic.
-
C-Alkylation (Side Reaction): More prevalent in protic solvents (like ethanol) or non-polar solvents. In these environments, the oxygen anion may be tightly associated with the counter-ion or hydrogen-bonded to the solvent, making the electron-rich aromatic ring a more accessible site for electrophilic attack.
Troubleshooting & Optimization:
-
Solvent Choice: The most effective way to promote O-alkylation is to use a polar aprotic solvent such as DMF or DMSO.[3][4]
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also enhance O-alkylation by helping to bring the phenoxide into the organic phase in a more reactive state.
Question 5: My amine nucleophile is not giving the expected N-alkylated product cleanly. What other reactions could be happening?
When working with primary or secondary amines, their nucleophilic character can lead to several outcomes.
Causality & Potential Side Reactions:
-
Over-alkylation: A primary amine, once mono-alkylated, becomes a secondary amine which can be nucleophilic enough to react with a second molecule of this compound, leading to a tertiary amine byproduct.
-
Amine Exchange/Displacement: In some complex systems, particularly with existing amino groups, an amine exchange reaction can occur where one amine displaces another.[8]
-
Oxidation: Amines can be susceptible to oxidation, though this is less common with alkyl bromides unless specific oxidants are present.[9][10]
-
Reaction at the Ester: While less common than with strong bases, highly nucleophilic amines under forcing conditions could potentially react at the ester carbonyl to form an amide, though this is generally a much slower process than alkylation of the primary bromide.
Troubleshooting & Optimization:
-
Control Stoichiometry: To favor mono-alkylation, use a significant excess of the amine nucleophile. This increases the probability that the electrophile will encounter a primary amine rather than the mono-alkylated product.
-
Protecting Groups: If over-alkylation is a persistent issue, consider using a protecting group strategy for your amine.
-
Mild Conditions: Conduct the reaction at the lowest possible temperature and for the minimum time required to consume the starting material.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and the major competing side reactions.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. homework.study.com [homework.study.com]
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- 7. francis-press.com [francis-press.com]
- 8. Amine Exchange of Aminoalkylated Phenols as Dynamic Reaction in Benzoxazine/Amine‐Based Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing polymerization of "Methyl 4-(2-bromoethoxy)benzoate"
Technical Support Center: Methyl 4-(2-bromoethoxy)benzoate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice on the handling, storage, and troubleshooting of potential issues related to the stability of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent unwanted side reactions, including potential polymerization or degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to ensure its long-term stability?
A1: To maintain the chemical integrity of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. The container should be tightly sealed to prevent moisture ingress and exposure to air. Inert gas blanketing, such as with argon or nitrogen, is advisable for long-term storage to minimize oxidative degradation.
Q2: What are the primary functional groups in this compound, and how do they influence its reactivity?
A2: this compound possesses three key functional groups: a methyl ester, an ether linkage, and a primary alkyl bromide. The alkyl bromide is the most reactive site, susceptible to nucleophilic substitution and elimination reactions. The ester can undergo hydrolysis, particularly in the presence of acid or base. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
Q3: Is this compound known to polymerize?
A3: While there is no extensive literature specifically documenting the polymerization of this compound, its bifunctional nature—a nucleophilic ether oxygen and an electrophilic carbon bearing a bromine atom—creates the potential for self-reaction or oligomerization under certain conditions. This is not a classical chain-growth polymerization but can result in the formation of dimers, trimers, and higher molecular weight species, which may be perceived as "polymerization" in a practical sense.
Q4: What are the visual indicators of degradation or polymerization of this compound?
A4: Signs of degradation or unwanted side reactions include a change in color from white/off-white to yellow or brown, an increase in viscosity, or the formation of a precipitate. Any noticeable change in the physical appearance of the compound should be taken as an indication of potential decomposition.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: The compound has developed a yellow or brownish tint over time.
Possible Cause: Discoloration is often a sign of decomposition. This can be initiated by exposure to light, heat, or impurities. One potential pathway is the slow elimination of HBr, leading to the formation of unsaturated species that can be colored. Another possibility is oxidative degradation.
Suggested Protocol:
-
Purity Check: Re-analyze the material using techniques like ¹H NMR, LC-MS, or GC-MS to identify any impurities or degradation products.
-
Purification: If impurities are detected, consider repurifying the compound. Column chromatography is often an effective method.
-
Storage Review: Ensure the compound is stored under the recommended conditions (cool, dark, and under an inert atmosphere).
Issue 2: An increase in the viscosity of the sample is observed.
Possible Cause: An increase in viscosity is a strong indicator of oligomerization or polymerization. This can occur through intermolecular nucleophilic substitution, where the ether oxygen of one molecule attacks the electrophilic carbon bearing the bromine of another molecule.
Suggested Protocol:
-
Cease Use: Do not use the material for your experiments as the presence of oligomers will affect stoichiometry and introduce impurities.
-
Characterization: Attempt to characterize the viscous material using techniques like Gel Permeation Chromatography (GPC) to understand the extent of oligomerization.
-
Preventative Measures for Future Use:
-
Use Fresh: Use the reagent as fresh as possible.
-
Inhibitor Addition: For long-term storage, consider the addition of a radical inhibitor, such as a small amount of butylated hydroxytoluene (BHT), although care must be taken to ensure this does not interfere with downstream applications.
-
Solvent Storage: Storing the compound as a solution in a dry, non-polar, aprotic solvent at low temperatures can sometimes inhibit intermolecular reactions.
-
Issue 3: Unexpected side products are observed in my reaction.
Possible Cause: If you are using this compound as a starting material and observing unexpected side products, it could be due to its degradation prior to use or its reactivity under your specific reaction conditions.
Suggested Protocol:
-
Starting Material Purity: Always confirm the purity of your this compound before starting a reaction.
-
Reaction Condition Review:
-
Temperature: Avoid excessive heat, as this can promote elimination and other side reactions.
-
Base: If your reaction involves a base, consider its strength and stoichiometry. Strong bases can promote the elimination of HBr.
-
Nucleophiles: Be aware of any nucleophiles in your reaction mixture that could compete with your desired reaction at the alkyl bromide site.
-
Visualizing Potential Degradation Pathways
To better understand the potential for instability, the following diagrams illustrate possible degradation pathways for this compound.
Caption: Elimination of HBr to form an unsaturated product.
References
Technical Support Center: Chromatographic Purification of Methyl 4-(2-bromoethoxy)benzoate
Welcome to the technical support center for the chromatographic purification of Methyl 4-(2-bromoethoxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this moderately polar aromatic compound.
I. Understanding the Compound and Potential Challenges
This compound is a benzoate ester containing a bromoethoxy functional group. Its purification via silica gel chromatography is generally straightforward, but certain issues can arise depending on the synthetic route and scale.
Common Synthetic Precursors and Potential Impurities:
-
Starting Materials: Methyl 4-hydroxybenzoate and 1,2-dibromoethane.
-
Potential Impurities:
-
Unreacted Methyl 4-hydroxybenzoate (more polar).
-
Excess 1,2-dibromoethane (less polar).
-
Poly-alkylated byproducts.
-
Decomposition products if the reaction is heated excessively.
-
Understanding these potential impurities is the first step in developing a robust purification strategy.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography purification of this compound.
Problem 1: Poor Separation of the Product from Impurities on the TLC Plate.
Question: My TLC plate shows spots that are very close together or streaking, making it difficult to determine the right solvent system for the column. What should I do?
Answer:
Poor separation on a TLC plate is a common issue that can often be resolved by systematically adjusting the mobile phase.
-
Causality: The separation of compounds on silica gel is based on the principle of differential partitioning between the polar stationary phase (silica) and the mobile phase.[1] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica and have a lower Rf.[1] If the polarity of the solvent system is not optimized, compounds with similar polarities will not resolve effectively.
-
Step-by-Step Solution:
-
Start with a Standard Solvent System: A common starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] A typical initial ratio to test is 9:1 or 8:2 (Hexanes:Ethyl Acetate).
-
Systematic Polarity Adjustment:
-
If the spots are all near the baseline (low Rf), the solvent system is not polar enough. Gradually increase the proportion of ethyl acetate (e.g., to 7:3, then 6:4).
-
If the spots are all near the solvent front (high Rf), the solvent system is too polar. Decrease the proportion of ethyl acetate.
-
-
Consider a Different Solvent System: If adjusting the ratio of hexanes and ethyl acetate does not provide adequate separation, consider changing one of the solvents. Dichloromethane (DCM) can be a good alternative to ethyl acetate, offering different selectivity. For example, try a Hexanes:DCM mixture.
-
Check for Compound Stability: In some cases, streaking on a TLC plate can indicate that the compound is decomposing on the silica gel.[3] To test for this, you can perform a 2D TLC. Spot the compound on one corner of the plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If a new spot appears off the diagonal, it suggests decomposition.
-
Problem 2: The Product is Eluting with an Impurity.
Question: I've run my column, but my fractions containing the product are contaminated with a close-running impurity. How can I improve the separation?
Answer:
Co-elution is a frequent challenge in chromatography. Improving separation requires optimizing several parameters of the flash chromatography process.
-
Causality: The resolution between two peaks in chromatography is affected by the selectivity of the stationary/mobile phase combination, the efficiency of the column packing, and the loading technique. A suboptimal choice in any of these areas can lead to peak overlap.
-
Step-by-Step Solution:
-
Optimize the Eluent: As with TLC, the solvent system is critical. A shallower gradient or even isocratic elution (using a single solvent mixture) with the optimal solvent ratio determined from fine-tuned TLC analysis can improve separation.[4] For example, if your TLC shows good separation with 85:15 Hexanes:EtOAc, running the column with this isocratic mixture might be more effective than a steep gradient.
-
Column Packing and Dimensions:
-
Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
-
Use a longer, narrower column for difficult separations. This increases the number of theoretical plates and provides more opportunities for the compounds to separate.
-
-
Sample Loading:
-
Dry Loading: If your crude product is not very soluble in the mobile phase, or if you need to use a strong solvent to dissolve it, dry loading is recommended.[5] Dissolve your crude material in a strong solvent (like DCM or acetone), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be carefully added to the top of the column. This technique prevents the strong solvent from interfering with the initial separation at the top of the column.[5]
-
Liquid Loading: If you use liquid loading, dissolve the sample in the minimum amount of the mobile phase. Using too much solvent or a solvent stronger than the mobile phase will broaden the initial band and decrease resolution.
-
-
Problem 3: The Product Seems to be Decomposing on the Column.
Question: My yield is very low, and I'm seeing multiple new spots on my TLCs of the collected fractions that were not in the crude mixture. I suspect my compound is not stable on silica gel. What can I do?
Answer:
Silica gel is acidic and can cause the degradation of sensitive compounds.[6] If you suspect this is happening with this compound, there are several strategies to mitigate this issue.
-
Causality: The surface of silica gel has acidic silanol groups (Si-OH) that can catalyze reactions such as hydrolysis or elimination, particularly with compounds that have acid-labile functional groups.
-
Step-by-Step Solution:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent. This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a different stationary phase.
-
Alumina: Alumina is available in neutral, acidic, and basic forms. Neutral or basic alumina can be a good alternative for compounds that are sensitive to acid.
-
Florisil: This is a magnesium silicate adsorbent that is less acidic than silica gel and can be effective for separating moderately polar compounds.[3]
-
-
Work Quickly and at a Lower Temperature: If possible, run the column quickly to minimize the time the compound is in contact with the silica. Running the column in a cold room can also sometimes help to reduce the rate of decomposition.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point is a mixture of hexanes and ethyl acetate in a ratio of 8:2 (v/v). You can then adjust the ratio based on the observed Rf of your product. An ideal Rf for column chromatography is typically between 0.2 and 0.4.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound contains an aromatic ring and should be visible under a UV lamp at 254 nm.[1] If you need an alternative visualization method, a potassium permanganate stain can be effective as it reacts with many organic compounds.
Q3: How much silica gel should I use for my column?
A3: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 100:1. For difficult separations, a higher ratio is recommended.
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the separation. If your TLC shows that the product and impurities are well-separated with a single solvent mixture, isocratic elution can provide good resolution. If there are impurities that are much less polar and others that are much more polar than your product, a gradient elution (starting with a less polar solvent system and gradually increasing the polarity) will be more efficient at eluting all compounds in a reasonable amount of time.[2]
Q5: My purified product has a slight yellow tint. What could be the cause?
A5: A yellow tint could be due to a persistent, colored impurity or slight decomposition. If the NMR and other analytical data are clean, the color may not be significant. However, if purity is critical, you might consider a second purification step, such as recrystallization or passing the material through a small plug of a different adsorbent like activated carbon to remove colored impurities.[7]
IV. Experimental Protocols & Data
Protocol 1: Standard Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. For this compound, a system of 85:15 Hexanes:Ethyl Acetate is often a good starting point.
-
Column Preparation: Dry pack a glass column with silica gel (230-400 mesh). The amount should be 50-100 times the weight of your crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. If using DCM, adsorb the sample onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Parameter | Recommended Value/Method | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[5] |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 85:15) | Provides good separation for benzoate esters.[8] |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution, especially if the crude is not readily soluble in the eluent.[5] |
| Visualization | UV light (254 nm) | The aromatic ring allows for easy visualization. |
Workflow Diagram
Caption: Workflow for the purification of this compound.
V. References
-
PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. Available at: [Link]
-
Royal Society of Chemistry. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]
-
CDC Stacks. Supporting Information. Available at: [Link]
-
AWS. Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Royal Society of Chemistry. Techniques. Available at: [Link]
-
Biotage. Successful flash chromatography. Available at: [Link]
-
Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Available at:
-
PubChem. This compound. Available at: [Link]
-
ResearchGate. Methyl 4-bromobenzoate. Available at: [Link]
-
Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]
-
Academic Journals. The preparation of methyl benzoate and methyl salicylate on silica gel column. Available at: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Thieme. SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. Available at: [Link]
-
Reddit. This is the result of my Thin-layer Chromatography experiment. Why do I have 2 dots per substance? "P" Should be 4-bromomethyl-benzoic acid, M should be 4-methyl benzoic acid. Available at: [Link]
-
PubMed. Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts. Available at: [Link]
-
Semantic Scholar. The preparation of methyl benzoate and methyl salicylate on silica gel column. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. biotage.com [biotage.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
"Methyl 4-(2-bromoethoxy)benzoate" stability under acidic and basic conditions
Welcome to the technical support resource for Methyl 4-(2-bromoethoxy)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under common experimental conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field experience to help you anticipate challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: this compound possesses two primary functional groups susceptible to degradation: a methyl ester and a bromoethoxy ether linkage. The stability of the molecule is therefore highly dependent on the pH and temperature of the reaction medium.
-
Ester Group: The methyl benzoate moiety is prone to hydrolysis under both acidic and basic conditions, yielding 4-(2-bromoethoxy)benzoic acid (or its carboxylate salt) and methanol.
-
Ether Linkage: While ethers are generally considered stable, the C-O bond can be cleaved under strongly acidic conditions, particularly with strong nucleophilic acids like HBr or HI.[1][2] The aryl ether bond (Aryl-O) is quite robust, but the alkyl ether bond (O-CH₂CH₂Br) is the more likely site of cleavage.
Understanding the reactivity of these two groups is critical for designing robust experimental protocols and for the accurate interpretation of analytical data.
Q2: How does this compound behave under basic (alkaline) conditions?
A2: Under basic conditions, the primary degradation pathway is the rapid and generally irreversible hydrolysis of the methyl ester, a reaction known as saponification.[3][4] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[5]
This process results in the formation of a sodium or potassium 4-(2-bromoethoxy)benzoate salt and methanol.[4] The reaction typically proceeds to completion, unlike acid-catalyzed hydrolysis which is an equilibrium process.[4] The aryl ether linkage is generally stable and does not cleave under most basic conditions.[6]
Caption: Saponification mechanism of the ester group.
Q3: What happens to this compound under acidic conditions?
A3: In acidic media, two potential degradation pathways must be considered, with their relative prominence depending on the severity of the conditions (acid strength, temperature, and presence of nucleophiles).
-
Acid-Catalyzed Ester Hydrolysis: This is the reverse of Fischer esterification. The ester is hydrolyzed to 4-(2-bromoethoxy)benzoic acid and methanol. The reaction is catalyzed by a strong acid (e.g., HCl, H₂SO₄) and is an equilibrium process, meaning it is reversible and may not proceed to completion without the use of a large excess of water.[4][7]
-
Acidic Ether Cleavage: Ethers are generally unreactive, but they can be cleaved by strong acids, especially HBr and HI.[8][9] The reaction involves protonation of the ether oxygen, making the adjacent carbon susceptible to nucleophilic attack by the conjugate base of the acid (e.g., Br⁻).[2] For this compound, this would likely occur at the ethyl group, leading to the formation of methyl 4-hydroxybenzoate and 1,2-dibromoethane. This reaction typically requires harsh conditions (high temperature and concentrated acid).[1][10]
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. Allyl Ethers [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. longdom.org [longdom.org]
Technical Support Center: Reactions Involving "Methyl 4-(2-bromoethoxy)benzoate"
Welcome to the technical support center for "Methyl 4-(2-bromoethoxy)benzoate." This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the use of this versatile reagent. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organic compound. Structurally, it possesses a methyl ester group and a bromoethoxy side chain attached to a benzene ring.[1][2] This dual functionality makes it a valuable intermediate in organic synthesis.
Its primary applications lie in:
-
Williamson Ether Synthesis: The bromoethoxy group is an excellent electrophile for forming ether linkages with a variety of nucleophiles, such as phenols and alkoxides.[3][4] This is a cornerstone of synthesizing asymmetrical ethers.
-
N-Alkylation Reactions: The reactive bromo group can be used to alkylate nitrogen-containing compounds like amines and amides.[5][6]
-
Pharmaceutical and Materials Science Intermediate: The overall structure serves as a building block for more complex molecules in drug discovery and the development of novel materials.[7][8]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the integrity of this reagent.
Storage:
-
Store in a cool, dry, and well-ventilated area.[9]
-
Keep the container tightly closed to prevent moisture absorption.[9]
-
Protect from light, as prolonged exposure can lead to degradation.
Handling:
-
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1][9]
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Avoid inhalation of dust or vapors.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Yield in Williamson Ether Synthesis
You are attempting to synthesize an ether by reacting this compound with a phenol or an alcohol, but the yield is disappointingly low.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Weak Base | Use a stronger base to deprotonate the alcohol/phenol. Common choices include Sodium Hydride (NaH), Potassium Carbonate (K2CO3), or Sodium Hydroxide (NaOH). | The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile.[4][10] The alkoxide or phenoxide, formed by deprotonation, is a much stronger nucleophile than the neutral alcohol or phenol. |
| Inappropriate Solvent | Employ a polar aprotic solvent such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone.[3][11] | Polar aprotic solvents are ideal for SN2 reactions. They can solvate the cation of the base, leaving the anionic nucleophile "naked" and more reactive. |
| Steric Hindrance | If your nucleophile is sterically bulky, consider increasing the reaction temperature or using a less hindered base. | The SN2 reaction is sensitive to steric hindrance at the reaction center.[10][12] While the primary bromide in this compound is not hindered, a bulky nucleophile can slow down the reaction rate. |
| Insufficient Reaction Time/Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature (typically 50-100 °C) or extending the reaction time.[3] | Reaction kinetics are temperature-dependent. Increasing the temperature provides the molecules with more kinetic energy to overcome the activation energy barrier. |
Experimental Workflow: Williamson Ether Synthesis ```dot
Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
Problem 3: Incomplete N-Alkylation or Formation of Multiple Products
When attempting to alkylate a nitrogen-containing compound, the reaction either stalls or yields a mixture of mono- and di-alkylated products.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Insufficient Base | Use at least a stoichiometric amount of a suitable base (e.g., K2CO3, Triethylamine) to neutralize the HBr formed during the reaction. For primary amines, consider using more than one equivalent. | The reaction generates HBr, which can protonate the starting amine, rendering it non-nucleophilic. A base is required to scavenge this acid. [5][6] |
| Poor Solubility | Choose a solvent in which both the substrate and the base are reasonably soluble. DMF and DMSO are often good choices for N-alkylation reactions. [5] | For a reaction to occur efficiently, the reactants must be able to interact in the solution phase. Poor solubility can significantly hinder the reaction rate. |
| Over-alkylation | Use a slight excess of the amine relative to this compound to favor mono-alkylation. If di-alkylation is desired, use an excess of the alkylating agent. | The product of the initial alkylation may still be nucleophilic and can react again with another molecule of the alkylating agent. Adjusting the stoichiometry can help control the product distribution. |
| Catalytic Additives | Consider adding a catalytic amount of Sodium Iodide or Potassium Iodide (Finkelstein reaction conditions). | The iodide ion is a better nucleophile and leaving group than bromide. In situ formation of the more reactive iodo-intermediate can accelerate the rate of N-alkylation. [5] |
Troubleshooting Logic for N-Alkylation
Caption: Decision tree for troubleshooting N-alkylation reactions.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry. Retrieved from [Link]
-
YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]
-
YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. The Organic Chemistry Channel - by Dr. Ramasamy. Retrieved from [Link]
Sources
- 1. This compound | C10H11BrO3 | CID 1898264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification Strategies for Reactions Involving Methyl 4-(2-bromoethoxy)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Methyl 4-(2-bromoethoxy)benzoate from reaction mixtures. As a common alkylating agent, its effective removal is critical for obtaining high-purity products. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.
Part 1: Troubleshooting and Strategic Purification
This section addresses common challenges encountered during the purification of reaction mixtures containing this compound. The question-and-answer format is designed to resolve specific experimental issues.
Question: My initial purification by flash column chromatography is failing. The unreacted this compound co-elutes with my desired product. How can I resolve this?
Answer: Co-elution during silica gel chromatography is a common issue when the polarity of your product and the starting material are very similar. This compound is a moderately polar compound, owing to its ester and ether functionalities. If your product has a similar polarity, achieving baseline separation can be challenging.
Causality: Silica gel separates compounds based on their differential adsorption to the stationary phase, which is primarily driven by polarity. Non-polar compounds travel faster with a non-polar mobile phase (eluent), while polar compounds are retained longer. If both your product and the starting material have similar affinities for the silica, they will travel at similar rates.
Here are several strategies to address this, from simple optimization to more advanced techniques:
-
Optimize the Mobile Phase:
-
Reduce Eluent Polarity: The most straightforward approach is to decrease the polarity of your eluent system. If you are using a hexane/ethyl acetate gradient, try reducing the percentage of ethyl acetate. This will increase the retention time of all compounds, potentially improving the resolution between your product and the starting material.
-
Introduce a Different Solvent: Sometimes, changing the solvent system entirely can alter selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol or using toluene/acetone systems can change the specific interactions with the silica surface and improve separation. A table of common solvents organized by polarity can be a useful reference[1][2].
-
-
Modify the Stationary Phase:
-
If standard silica gel is ineffective, consider using a different stationary phase. For instance, alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivity based on mechanisms other than simple polarity. Reverse-phase chromatography, which separates compounds primarily based on hydrophobicity, is often an excellent alternative.
-
-
Employ a "Chemical" Solution:
-
If chromatographic methods are still insufficient, consider a chemical modification. You can selectively react the leftover starting material with a reagent that dramatically changes its polarity, making it easily separable. This leads to the next common question.
-
Question: I am working on a large scale and want to avoid column chromatography altogether. What are my options for removing residual this compound?
Answer: Avoiding chromatography on a large scale is a common goal to improve efficiency and reduce solvent waste. There are three excellent strategies available, contingent on the properties of your product.
-
Liquid-Liquid Extraction: This is a powerful technique if there is a significant difference in the chemical properties between your product and the starting material.
-
Acid-Base Extraction: If your product contains a basic functional group (e.g., an amine) and the starting material does not, you can perform an acid wash. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will be protonated and move to the aqueous layer, while the neutral starting material remains in the organic layer. You can then separate the layers, basify the aqueous layer, and re-extract your pure product. The reverse is true if your product is acidic.
-
Solubility-Based Extraction: If your product has very low solubility in a solvent that readily dissolves the starting material (or vice-versa), you can use this to your advantage. For example, triturating the crude solid with a solvent like diethyl ether might dissolve the starting material while leaving your pure, solid product behind.
-
-
Crystallization: If your desired product is a solid with good crystallinity, this can be an excellent and scalable purification method. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the unreacted starting material remains in solution (in the "mother liquor"). This requires careful solvent screening.
-
Scavenger Resins (Highly Recommended): This is arguably the most robust and scalable "catch-and-release" method for removing reactive impurities. Scavenger resins are solid supports (polymers) functionalized with chemical groups that react specifically with certain types of molecules.
-
Mechanism: Since this compound is an electrophilic alkylating agent, a nucleophilic scavenger resin is ideal. Resins functionalized with primary or secondary amines (e.g., Tris-(2-aminoethyl)amine, or "TAA" resin) are highly effective. You simply add the resin to your reaction mixture post-reaction, stir for a few hours, and then filter it off. The resin will have covalently bound the unreacted starting material.
-
Advantages: The process is simple (stir, filter), highly selective, and avoids the need for large volumes of solvent associated with chromatography.
-
Part 2: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes your product is less polar than the starting material. Adjust accordingly if the reverse is true.
-
Preparation:
-
Dissolve a small amount of your crude reaction mixture and spot it on a TLC plate alongside a spot of the pure this compound starting material.
-
Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1) to find a system that gives good separation (ΔRf > 0.2). The ideal system will have the product Rf at ~0.3-0.4.
-
-
Column Packing:
-
Select an appropriate size column and pack it with silica gel using the chosen low-polarity eluent (e.g., 9:1 hexane/ethyl acetate). Ensure the silica bed is compact and level.
-
-
Loading:
-
Concentrate your crude mixture onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of dichloromethane ("wet loading"). Apply this carefully to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the eluent if necessary to elute your product.
-
-
Analysis:
-
Combine the fractions containing your pure product and concentrate them under reduced pressure. Confirm purity by NMR or LC-MS.
-
Protocol 2: Purification Using a Nucleophilic Scavenger Resin
This protocol is ideal for selectively removing the electrophilic starting material.
-
Reaction Completion:
-
Once your primary reaction is complete (as monitored by TLC or LC-MS), ensure all primary reagents are quenched.
-
-
Resin Selection:
-
Choose a nucleophilic scavenger resin such as silica-bound Tris(2-aminoethyl)amine (Si-TAA).
-
-
Scavenging:
-
Add the scavenger resin to the crude reaction mixture (typically 2-3 molar equivalents relative to the excess starting material).
-
Stir the slurry at room temperature or slightly elevated temperature (40 °C) for 2-12 hours.
-
-
Monitoring:
-
Monitor the disappearance of the this compound spot by TLC or LC-MS.
-
-
Workup:
-
Once the starting material is consumed, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
-
Isolation:
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield your purified product.
-
Part 3: Visualization of Purification Strategy
The following decision tree can guide you in selecting the most appropriate purification strategy for your specific experimental outcome.
Caption: Fig 1. Decision tree for selecting a purification method. *SM = Starting Material.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: What are the key physical and chemical properties of this compound?
-
Appearance: Typically a white to light orange solid or oil, as many related structures are low-melting solids[5].
-
Reactivity: It is an electrophilic alkylating agent due to the bromoethoxy group, which contains a carbon atom susceptible to nucleophilic attack, leading to the displacement of the bromide leaving group.
-
Q2: What are the primary safety hazards associated with this compound?
-
According to its GHS classification, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3]. Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Q3: Can I use distillation to remove this compound?
-
Distillation is generally not recommended. The boiling points of related, similarly sized benzoate esters are quite high, often requiring vacuum distillation[6]. It is very likely that your product will have a similar boiling point, making fractional distillation difficult and often leading to co-distillation or thermal decomposition.
-
-
Q4: How can I best monitor the progress of my reaction to minimize the excess of this starting material?
-
Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting material standard on a TLC plate at regular intervals. The reaction is complete when the spot corresponding to the starting material is no longer visible or has diminished to a trace amount. For more quantitative analysis, LC-MS can be used.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H11BrO3). Université du Luxembourg. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(2-bromoacetyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E62, o1192–o1193. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
PubChem. (n.d.). Methyl 4-(2-bromoethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromobenzoate. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Hoye, T. R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. This compound | C10H11BrO3 | CID 1898264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 4-(ブロモメチル)安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of Methyl 4-(2-bromoethoxy)benzoate
Welcome to the technical support guide for the synthesis of Methyl 4-(2-bromoethoxy)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this Williamson ether synthesis. Our goal is to provide you with the in-depth technical insights and practical solutions needed to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the phenoxide of Methyl 4-hydroxybenzoate acts as the nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane.
Q2: What are the most prevalent byproducts I should expect in this synthesis?
The reaction conditions required for the etherification can lead to several byproducts. The most common are:
-
1,2-bis(4-(methoxycarbonyl)phenoxy)ethane: This results from a double substitution, where two molecules of the Methyl 4-hydroxybenzoate phenoxide react with a single molecule of 1,2-dibromoethane.
-
Unreacted Starting Materials: Incomplete reactions can leave residual Methyl 4-hydroxybenzoate and 1,2-dibromoethane.
-
Vinyl Bromide and subsequent polymerization products: The phenoxide is a base and can induce an E2 elimination reaction with 1,2-dibromoethane, especially at elevated temperatures.[4][5][6]
-
C-alkylation Products: While O-alkylation is electronically favored, phenoxides can sometimes undergo C-alkylation, leading to isomeric byproducts where the bromoethoxy group is attached directly to the aromatic ring.[2][6]
Q3: Why is it recommended to use a significant excess of 1,2-dibromoethane?
Using a stoichiometric excess of 1,2-dibromoethane is a critical strategy to favor the formation of the desired mono-alkylation product. By Le Châtelier's principle, a higher concentration of 1,2-dibromoethane increases the probability of a phenoxide ion colliding with a molecule of the alkylating agent rather than the already-formed product, thus minimizing the formation of the bis-alkylated byproduct, 1,2-bis(4-(methoxycarbonyl)phenoxy)ethane.
Q4: Which base is optimal for deprotonating Methyl 4-hydroxybenzoate?
The choice of base is crucial for efficiently generating the phenoxide nucleophile.
-
Potassium Carbonate (K₂CO₃): A commonly used mild base, suitable for this reaction, often in a polar aprotic solvent like DMF or acetonitrile. It is less hazardous and easier to handle than stronger bases.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenolic hydroxyl group.[1] The byproduct is hydrogen gas, which simply evolves from the reaction mixture. Extreme caution must be exercised due to its flammability and reactivity with water.
Visualizing the Reaction Pathways
The following diagrams illustrate the intended reaction and the formation of key byproducts.
Caption: Main reaction and byproduct formation pathways.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction yield is significantly lower than expected.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The phenolic proton (pKa ~10) requires a sufficiently strong base for complete removal. If deprotonation is incomplete, the concentration of the active nucleophile is reduced. | Ensure the base is sufficiently strong and used in at least stoichiometric amounts (typically 1.1-1.5 equivalents). If using K₂CO₃, ensure it is finely powdered and the reaction is adequately stirred. Consider switching to a stronger base like NaH. |
| Presence of Water | Alkoxides and phenoxides are strong bases and will be quenched by protic contaminants like water.[6] This deactivates the nucleophile. | Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried before use. Ensure starting materials are dry. |
| Suboptimal Temperature | The SN2 reaction has a specific activation energy. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can favor the E2 elimination side reaction.[6] | Monitor the reaction progress by TLC. Typically, temperatures between 60-80°C in DMF or acetonitrile are effective. If elimination is observed, try lowering the temperature. |
Problem 2: TLC analysis shows a significant, less polar spot with a high Rf value.
This is likely the bis-alkylation byproduct, 1,2-bis(4-(methoxycarbonyl)phenoxy)ethane .
Caption: Workflow for addressing bis-alkylation.
Experimental Protocol: Minimizing Bis-alkylation
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 4-hydroxybenzoate (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide.
-
Separate Addition Funnel: In a separate flask, prepare a solution of 1,2-dibromoethane (3-5 eq) in anhydrous DMF.
-
Slow Addition: Transfer the phenoxide solution to an addition funnel and add it dropwise to the stirred solution of 1,2-dibromoethane over 1-2 hours at 60°C.
-
Reaction: After the addition is complete, maintain the reaction at 60-70°C and monitor by TLC until the starting material is consumed.
-
Workup & Purification: After cooling, perform an aqueous workup. Purify the crude product using flash column chromatography.
Problem 3: My NMR spectrum shows complex aromatic signals and unassigned peaks.
This could indicate the presence of C-alkylation isomers .
| Diagnostic Check | Explanation | Corrective Action |
| 2D-NMR (HSQC/HMBC) | These experiments can help establish connectivity between protons and carbons, confirming if the bromoethoxy group is attached to the ring (C-alkylation) instead of the phenolic oxygen (O-alkylation). | C-alkylation is often influenced by the solvent and counter-ion. Using highly polar, aprotic solvents like DMF or DMSO generally favors O-alkylation. |
| Purification | C-alkylation isomers often have very similar polarities to the desired product, making separation difficult. | Careful flash column chromatography with a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes) may be required. Recrystallization could also be an effective purification method. |
Experimental Protocols: Purification
Protocol 1: Flash Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent System: A gradient system of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5:95 ethyl acetate:hexanes) to elute unreacted 1,2-dibromoethane and any nonpolar byproducts.
-
Gradient: Gradually increase the polarity (e.g., to 10:90, then 15:85) to elute the desired product, this compound.
-
Monitoring: Collect fractions and monitor them by TLC to pool the pure product. The bis-alkylation product, being more polar, will elute later. Unreacted Methyl 4-hydroxybenzoate is very polar and will remain on the column or elute with a much higher percentage of ethyl acetate.
Typical Elution Order (Increasing Polarity):
-
1,2-dibromoethane (very nonpolar)
-
This compound (Desired Product)
-
1,2-bis(4-(methoxycarbonyl)phenoxy)ethane
-
Methyl 4-hydroxybenzoate (starting material)
References
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 4-(2-bromoethoxy)benzoate
Welcome to the technical support center for the synthesis and analysis of Methyl 4-(2-bromoethoxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered when monitoring this specific Williamson ether synthesis reaction by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Reaction Overview: Synthesis of this compound
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] In this SN2 reaction, the phenoxide ion of methyl 4-hydroxybenzoate acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane to form the desired ether product.
Part 1: Troubleshooting & FAQs
This section addresses common issues encountered during the synthesis and monitoring of this compound.
TLC Monitoring FAQs
Question 1: My TLC plate shows a streak for the reaction mixture spot. What could be the cause and how do I fix it?
Answer: Streaking on a TLC plate is a common issue that can arise from several factors:
-
Sample Overloading: The most frequent cause is applying too much sample to the TLC plate.[3][4] This saturates the stationary phase, leading to poor separation.
-
Solution: Dilute your reaction mixture sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the TLC plate. Aim for a final concentration of about 1%.[3]
-
-
Highly Polar Compounds: If your reaction mixture contains highly polar compounds, they may interact strongly with the silica gel, causing streaking.
-
Solution: Adjust the polarity of your mobile phase. Adding a small amount of a more polar solvent, like methanol, to your ethyl acetate/hexane mixture can improve the spot shape. For acidic or basic compounds, adding a few drops of acetic acid or triethylamine, respectively, to the mobile phase can also resolve streaking.[4]
-
-
Incomplete Drying of the Spot: If the spotting solvent is not fully evaporated before developing the plate, it can interfere with the separation process.
-
Solution: Ensure the spot is completely dry before placing the TLC plate in the developing chamber. A gentle stream of air or nitrogen can be used to speed up this process.
-
Question 2: The spots for my starting material and product are very close together on the TLC plate (low resolution). How can I improve the separation?
Answer: Poor separation between spots with similar Rf values is a common challenge. Here’s how to address it:
-
Optimize the Mobile Phase: The polarity of the mobile phase is the most critical factor for achieving good separation.
-
Solution: Since both your starting material (methyl 4-hydroxybenzoate) and product are relatively polar, you will likely be using a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[5] To increase the separation, you need to decrease the overall polarity of the mobile phase. Try decreasing the proportion of ethyl acetate to hexane (e.g., from 30:70 to 20:80). This will cause the spots to move up the plate more slowly and with greater separation. A good target Rf for your product is between 0.2 and 0.4.
-
-
Use a Co-spot: To confirm if you have starting material remaining, a co-spot is essential.
-
Solution: On your TLC plate, have three lanes: one for the starting material, one for the reaction mixture, and a third lane where you spot both the starting material and the reaction mixture on top of each other (the co-spot).[6] If the reaction is incomplete, the co-spot will show two distinct spots. If the starting material is consumed, the co-spot will appear as a single spot at the Rf of the product.
-
Question 3: I don't see any spots on my TLC plate after developing and visualizing under UV light. What went wrong?
Answer: There are several potential reasons for not seeing any spots:
-
Sample is Too Dilute: The concentration of your compounds may be below the detection limit of the UV lamp.
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.[4] Alternatively, prepare a more concentrated sample of your reaction mixture for TLC analysis.
-
-
Compounds are Not UV-Active: While both the starting material and product in this synthesis are expected to be UV-active due to the benzene ring, some impurities may not be.
-
Solution: After checking under a UV lamp, use a chemical stain to visualize the plate. A potassium permanganate (KMnO4) stain is a good general-purpose choice that will react with many organic compounds.
-
-
Solvent Level in the Chamber was Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[3]
-
Solution: Ensure the solvent level is always below the line where you have spotted your samples.
-
LC-MS Monitoring FAQs
Question 1: I am not seeing the expected molecular ion peak for my product, this compound, in the mass spectrum.
Answer: This can be a perplexing issue, but it's often solvable:
-
Incorrect Ionization Mode: The product may ionize more efficiently in a different mode.
-
Solution: Ensure you are running your analysis in both positive and negative ionization modes. In positive mode, look for adducts such as [M+H]+, [M+Na]+, and [M+K]+. In negative mode, you might observe [M-H]- or adducts with anions from your mobile phase.
-
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer.
-
Solution: Reduce the energy of the ion source (e.g., lower the fragmentor or capillary voltage). This will result in "softer" ionization, which may allow the molecular ion to be observed.
-
-
Sample Degradation: The compound may be unstable under the LC-MS conditions.
-
Solution: Ensure your mobile phases are fresh and of high purity. If using acidic or basic additives, consider if they might be causing hydrolysis of the ester group.
-
Question 2: My chromatogram shows multiple peaks. How do I identify which one is my product?
Answer: A complex chromatogram is common in reaction monitoring. Here's how to identify your product peak:
-
Mass-to-Charge Ratio (m/z): The most definitive way to identify your product is by its mass.
-
Solution: Extract the ion chromatogram for the expected mass of your product. For this compound (C10H11BrO3), the expected m/z values are listed in the table below. Remember that bromine has two common isotopes (79Br and 81Br) in an almost 1:1 ratio, so you should look for a characteristic isotopic pattern with two peaks separated by 2 m/z units.
-
-
Inject Standards: If you have pure samples of your starting materials, inject them separately.
-
Solution: This will allow you to definitively identify the retention times of methyl 4-hydroxybenzoate and 1,2-dibromoethane, helping you to distinguish them from your product and any byproducts.
-
Question 3: I see a peak with an m/z that I can't identify. What could it be?
Answer: Unidentified peaks are often byproducts of the reaction. For this Williamson ether synthesis, consider these possibilities:
-
Hydrolysis of the Ester: If your reaction or workup conditions are basic, the methyl ester can be hydrolyzed to a carboxylic acid.[7][8]
-
Identification: Look for a peak corresponding to the mass of 4-(2-bromoethoxy)benzoic acid.
-
-
Dialkylation: It's possible for the phenoxide to react with a second molecule of 1,2-dibromoethane, or for two molecules of the phenoxide to react with one molecule of 1,2-dibromoethane.
-
Identification: Look for peaks with a significantly higher m/z than your expected product.
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can also react through the aromatic ring (C-alkylation), although O-alkylation is generally favored.[9][10]
-
Identification: This would result in a product with the same mass as your desired product but a different structure. It would likely have a different retention time on the LC column.
-
Part 2: Detailed Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
This protocol provides a step-by-step guide for monitoring the progress of the synthesis of this compound using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase: 20% Ethyl Acetate in Hexane (v/v) - this may need to be optimized
-
Capillary spotters
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain (optional)
Procedure:
-
Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of the 20% ethyl acetate in hexane mobile phase into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the starting line for your samples.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of methyl 4-hydroxybenzoate in ethyl acetate and spot it on the first mark.
-
Lane 2 (Co-spot): On the second mark, first spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Withdraw a small aliquot from your reaction mixture, dilute it with ethyl acetate, and spot it on the third mark.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
(Optional) Dip the plate in a KMnO4 stain and gently heat to visualize any UV-inactive spots.
-
-
Interpret the Results:
-
The starting material (methyl 4-hydroxybenzoate) is more polar and will have a lower Rf value than the product.
-
As the reaction proceeds, the spot corresponding to the starting material should diminish in intensity, and a new spot for the product should appear with a higher Rf.
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Protocol 2: LC-MS Analysis of the Reaction Mixture
This protocol outlines a general method for analyzing the reaction mixture by LC-MS.
Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS System: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: ESI positive and negative.
-
Scan Range: m/z 100 - 500.
Procedure:
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). A dilution factor of 1:1000 or greater may be necessary to avoid saturating the detector.
-
Injection: Inject the diluted sample onto the LC-MS system.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to see all the peaks detected.
-
Extract the ion chromatograms for the expected m/z values of your starting materials, product, and potential byproducts (see table below).
-
Confirm the identity of the product peak by its retention time and the presence of the characteristic bromine isotopic pattern in its mass spectrum.
-
Part 3: Data Presentation & Visualization
Data Tables
Table 1: Expected TLC Rf Values
| Compound | Structure | Expected Rf (20% EtOAc/Hexane) | Notes |
| Methyl 4-hydroxybenzoate (Starting Material) | ~0.2 - 0.3 | More polar, travels slower. | |
| 1,2-Dibromoethane (Reagent) | ~0.8 - 0.9 | Non-polar, travels near the solvent front. | |
| This compound (Product) | ~0.4 - 0.6 | Less polar than the starting material due to ether formation. |
Note: These are estimated Rf values. Actual values may vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: Expected LC-MS m/z Values
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Positive Ions [M+H]+, [M+Na]+ | Expected Negative Ions [M-H]- |
| Methyl 4-hydroxybenzoate | C8H8O3 | 152.05 | 153.05, 175.04 | 151.04 |
| This compound | C10H11BrO3 | 257.99 / 259.99 | 258.99 / 260.99, 280.98 / 282.98 | - |
| 4-(2-bromoethoxy)benzoic acid (Hydrolysis byproduct) | C9H9BrO3 | 243.97 / 245.97 | 244.98 / 246.98, 266.96 / 268.96 | 242.97 / 244.97 |
| 1,2-bis(4-(methoxycarbonyl)phenoxy)ethane (Dimer byproduct) | C18H18O6 | 330.11 | 331.12, 353.10 | - |
Note: Bromine-containing compounds will show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
Diagrams
Caption: Workflow for synthesis and monitoring.
Caption: Troubleshooting logic for common TLC issues.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Williamson ether synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Homework.Study.com. (2022, October 30). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
Filo. (2023, September 30). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters.... Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2-Dibromoethane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2021, January 22). Williamson Ether Synthesis Final. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Chegg.com. (2017, June 4). Solved A base-catalyzed hydrolysis of methyl benzoate is. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS data, deprotonated, protonated molecules (m/z) for peaks,.... Retrieved from [Link]
-
NIH. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]
-
YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
Sources
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- 9. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1,2-Dibromoethane(106-93-4) MS [m.chemicalbook.com]
Technical Support Center: Temperature Control in the Synthesis of Methyl 4-(2-bromoethoxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(2-bromoethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the critical aspect of temperature control in the O-alkylation of methyl 4-hydroxybenzoate with 1,2-dibromoethane. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to navigate this synthesis successfully, ensuring high yield and purity.
Introduction: The Critical Role of Temperature
The synthesis of this compound via the Williamson ether synthesis is a cornerstone reaction for introducing a bromoethoxy side-chain onto a phenolic compound. The reaction involves the deprotonation of methyl 4-hydroxybenzoate to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic 1,2-dibromoethane. While seemingly straightforward, the success of this reaction is exquisitely sensitive to temperature. Precise temperature control is paramount to maximize the rate of the desired S(_N)2 reaction while minimizing side reactions, such as elimination and bis-alkylation. This guide will provide a comprehensive overview of how to manage this critical parameter effectively.
Core Reaction Scheme
The primary transformation is the O-alkylation of methyl 4-hydroxybenzoate:
Caption: General reaction scheme for the synthesis of this compound, highlighting potential side products.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.
Q1: My reaction yield is low, and I have a significant amount of unreacted methyl 4-hydroxybenzoate.
Possible Causes & Solutions:
-
Insufficient Deprotonation: The phenoxide nucleophile may not be forming in sufficient quantities.
-
Low Reaction Temperature: The activation energy for the S(_N)2 reaction is not being overcome.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments. A typical starting point for this reaction in a polar aprotic solvent like DMF or acetonitrile is around 60-80°C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) at each temperature increment.
-
-
Inadequate Reaction Time: The reaction may simply need more time to proceed to completion.
-
Solution: Before increasing the temperature, try extending the reaction time at the current temperature. Monitor by TLC until the starting material spot is no longer visible.
-
Q2: I'm observing a significant amount of a non-polar impurity, and my desired product yield is low.
Possible Cause & Solution:
-
E2 Elimination: This is a common side reaction at elevated temperatures, leading to the formation of vinyl bromide and subsequently other byproducts.[2]
-
Solution: Lower the reaction temperature. If you are running the reaction at 80°C or higher, try reducing it to 60-70°C and increasing the reaction time. Elimination is more favorable at higher temperatures.
-
Q3: I have a high-molecular-weight impurity that is difficult to separate from my product.
Possible Cause & Solution:
-
Bis-alkylation: The desired product, this compound, can be deprotonated and react with another molecule of 1,2-dibromoethane, leading to a bis-alkylated impurity. This is more likely if an excess of 1,2-dibromoethane is used.
-
Solution:
-
Stoichiometry Control: Use a slight excess of methyl 4-hydroxybenzoate relative to 1,2-dibromoethane (e.g., 1.1:1 ratio).
-
Temperature Management: Higher temperatures can increase the rate of this secondary alkylation. Running the reaction at the lowest effective temperature can help minimize this side product.
-
-
Q4: My reaction is very slow, even at higher temperatures.
Possible Causes & Solutions:
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion.
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[2] These solvents are excellent for S(_N)2 reactions.
-
-
Phase Transfer Catalyst (PTC) Absence: If you are using a biphasic system or if the solubility of the phenoxide is low, a PTC can significantly enhance the reaction rate.
-
Solution: Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to shuttle the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature is a balance between reaction rate and selectivity. A general starting range is 60-80°C . It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.
| Temperature Range | Expected Outcome |
| < 60°C | Very slow reaction rate, potentially incomplete reaction. |
| 60-80°C | Good balance of reaction rate and selectivity. Optimal for most setups. |
| > 80°C | Increased rate of side reactions, particularly E2 elimination and bis-alkylation. |
Q2: How does the choice of base affect the optimal reaction temperature?
Stronger bases like sodium hydride (NaH) can often allow for lower reaction temperatures as they generate the phenoxide more readily. However, they are also less forgiving and can promote elimination more easily if the temperature is not carefully controlled. Weaker bases like potassium carbonate (K₂CO₃) are generally preferred for their ease of handling and good selectivity, though they may require slightly higher temperatures.[1][2]
Q3: How can I effectively monitor the progress of the reaction to optimize the temperature?
Thin Layer Chromatography (TLC) is an indispensable tool. Spot the reaction mixture alongside your starting materials (methyl 4-hydroxybenzoate and 1,2-dibromoethane) and a reference standard of the product if available. An ideal mobile phase would provide good separation of these components (e.g., a mixture of hexane and ethyl acetate). The disappearance of the methyl 4-hydroxybenzoate spot indicates the completion of the reaction.
Q4: What are the safety considerations when heating this reaction?
-
Solvent Volatility: DMF and acetonitrile are flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of potential pressure build-up, especially at higher temperatures.
-
Exothermic Reactions: While this reaction is not typically violently exothermic, the initial deprotonation can generate some heat. Add reagents slowly and with good stirring.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a starting point and includes steps for monitoring and optimization.
Materials:
-
Methyl 4-hydroxybenzoate
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (enough to make an easily stirrable slurry).
-
Initial Stirring: Stir the mixture at room temperature for 15-20 minutes to facilitate the initial deprotonation.
-
Reagent Addition: Add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heating and Monitoring:
-
Heat the reaction mixture to 60°C .
-
After 1 hour, take a small aliquot for TLC analysis to assess the progress.
-
If the reaction is slow, increase the temperature to 70°C and continue to monitor by TLC every hour.
-
If the reaction is still slow, increase the temperature to 80°C . Be vigilant for the appearance of side product spots on the TLC plate.
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Troubleshooting Process
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.
References
-
Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. [Link]
Sources
Base selection for optimizing "Methyl 4-(2-bromoethoxy)benzoate" ether synthesis
Welcome to the technical support center for the synthesis of Methyl 4-(2-bromoethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your reaction for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing this compound?
The synthesis of this compound from methyl 4-hydroxybenzoate and an alkylating agent like 1,2-dibromoethane proceeds via the Williamson ether synthesis . This reaction is a cornerstone of organic chemistry for forming ethers.[1] The mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[2][3] It involves two key steps:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate. This forms a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (e.g., 1,2-dibromoethane), displacing the bromide leaving group to form the desired ether linkage.[1][2]
Q2: Why is the choice of base so critical in this specific synthesis?
Base selection is paramount for several reasons:
-
Phenol Acidity: The starting material, methyl 4-hydroxybenzoate, is a phenol. Phenols are significantly more acidic than aliphatic alcohols, but their acidity can be influenced by other substituents on the aromatic ring.[4] The pKa of methyl 4-hydroxybenzoate is approximately 8.15.[5][6] The chosen base must be strong enough to deprotonate this phenol efficiently to generate the nucleophilic phenoxide. A base whose conjugate acid has a pKa higher than that of the phenol will effectively drive the deprotonation.
-
Competing Reactions: The reaction conditions can promote undesirable side reactions. A poorly chosen base can favor these pathways, leading to low yields and complex purification. The most common side reactions are elimination (E2) of the alkyl halide and hydrolysis of the methyl ester.[7][8]
-
Substrate Stability: The presence of a methyl ester group on the starting material introduces a potential liability. Strong, nucleophilic bases like sodium hydroxide can promote the hydrolysis (saponification) of the ester to a carboxylate salt, especially at elevated temperatures.[9][10][11]
Troubleshooting and Optimization Guide
Q3: I'm seeing a significant amount of my methyl 4-hydroxybenzoate starting material in the final product. What's going wrong?
This is a classic sign of incomplete deprotonation, meaning the reaction failed to initiate properly.[7]
Root Cause Analysis:
-
Insufficient Base Strength: Your base may be too weak to fully deprotonate the phenol. For instance, sodium bicarbonate (NaHCO₃) is generally not strong enough for efficient deprotonation of most phenols.[7]
-
Insufficient Equivalents of Base: If using a base like K₂CO₃, which can neutralize two equivalents of the generated acid, ensure you are using at least the stoichiometric amount required for the reaction.
Solutions:
-
Switch to a Stronger Base: If you are using a weak base, consider switching to a more appropriate one like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[12]
-
Optimize Reaction Conditions: Increasing the reaction temperature can sometimes drive the deprotonation to completion, but be mindful of potential side reactions.[7]
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[7][8] These solvents effectively solvate the cation of the base but do not solvate the phenoxide anion, thus preserving its nucleophilicity.
Q4: My yield is low, and I've identified byproducts. What are the likely side reactions and how can I minimize them?
Low yields are often a result of competing reaction pathways. In this specific synthesis, you should be aware of three primary side reactions:
1. Base-Catalyzed Elimination (E2) of the Alkyl Halide: The phenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the bromine on the bromoethoxy group, leading to the formation of an alkene and vinyl ether derivatives.[2][8]
-
Minimization Strategies:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination, as elimination reactions often have a higher activation energy.[8]
-
Choice of Base: While the phenoxide itself promotes elimination, using a very bulky base for the initial deprotonation is not a concern here. The key is to avoid excessively high temperatures.[13][14]
-
2. Hydrolysis of the Methyl Ester (Saponification): The methyl ester is susceptible to hydrolysis under basic conditions, especially with strong hydroxide bases (like NaOH or KOH) and elevated temperatures.[9][10] This will form the corresponding carboxylate salt, which after acidic workup will give the carboxylic acid.
-
Minimization Strategies:
-
Avoid Strong Hydroxide Bases: It is generally advisable to use non-nucleophilic carbonate bases like K₂CO₃ or Cs₂CO₃ instead of NaOH or KOH to minimize this side reaction.[12]
-
Temperature and Time Control: If using a stronger base is unavoidable, keep the reaction temperature as low as possible and monitor the reaction closely to avoid unnecessarily long reaction times.
-
Anhydrous Conditions: Ensure your reaction is free of water, which is a reactant in the hydrolysis pathway.
-
3. C-Alkylation of the Phenol Ring: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions).[2] While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts where the bromoethoxy group is attached to the carbon of the benzene ring.
-
Minimization Strategies:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are known to favor O-alkylation over C-alkylation.[7]
-
Q5: Which base should I choose for my synthesis? Can you provide a comparison?
The ideal base for this reaction is one that is strong enough to deprotonate the phenol but not so harsh that it promotes significant side reactions. Below is a comparison of common bases for this application.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Inexpensive, moderately strong, and generally provides a good balance between reactivity and minimizing side reactions like ester hydrolysis.[12][15] | Can have limited solubility in some organic solvents. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | More soluble in organic solvents than K₂CO₃, which can lead to faster reaction rates and higher yields.[12] Often considered a superior choice for difficult alkylations. | Significantly more expensive than K₂CO₃. |
| Sodium Hydroxide (NaOH) | ~15.7 | Very inexpensive and strong enough for complete deprotonation.[4][16] | Being a strong nucleophile itself, it significantly increases the risk of ester hydrolysis, especially at higher temperatures.[9][17] |
| Sodium Hydride (NaH) | ~36 | A very strong, non-nucleophilic base that ensures rapid and irreversible deprotonation.[3][7][18] The only byproduct is hydrogen gas. | Highly reactive and flammable; requires careful handling under an inert atmosphere. Can be overkill for this reaction and may still promote elimination at higher temperatures.[7] |
Recommendation: For the synthesis of this compound, Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are the recommended choices. They provide sufficient basicity without introducing a high risk of ester hydrolysis.
Reaction Pathway and Visualization
The following diagram illustrates the desired SN2 pathway for the synthesis of this compound and the major competing side reactions.
Caption: Reaction scheme for the synthesis of this compound.
General Experimental Protocol
This is a generalized protocol and should be adapted based on the specific scale and laboratory equipment available.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.) and anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Solvent Addition: Add a suitable volume of anhydrous N,N-dimethylformamide (DMF) or acetonitrile to the flask.
-
Alkylating Agent: Add 1,2-dibromoethane (1.2 - 1.5 eq.) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).[12]
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
References
- Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant.
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
-
ChemBK. (2024). Methyl 4-hydroxybenzoate. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Ester Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides? Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Journal of Biological Chemistry. (n.d.). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
-
YouTube. (2024). Elimination of HBr from 2 bromobutane affords a mixture of 1 butene and 2 butene With sodium ethoxi. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Retrieved from [Link]
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from [Link]
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LibreTexts Chemistry. (2021). The E2 Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Formation of Alkenes and Alkynes. Elimination Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
Reddit. (2019). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab? Retrieved from [Link]
-
FAO. (1998). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Technical Support Center: Work-up and Troubleshooting for Methyl 4-(2-bromoethoxy)benzoate Synthesis
Welcome to the technical support guide for the synthesis and work-up of Methyl 4-(2-bromoethoxy)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of this specific Williamson ether synthesis. Our goal is to move beyond a simple procedural outline and equip you with the causal understanding necessary to troubleshoot and optimize your reactions effectively.
I. Understanding the Reaction: The Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] In this case, the methyl 4-hydroxybenzoate is deprotonated to form the phenoxide, which then attacks the electrophilic carbon of 1,2-dibromoethane.
Key Mechanistic Considerations:
-
The SN2 Pathway: The reaction proceeds via an SN2 mechanism, which favors primary alkyl halides like 1,2-dibromoethane. Using secondary or tertiary alkyl halides can lead to competing E2 elimination reactions, reducing the yield of the desired ether.[1][3]
-
Base Selection: A suitable base is crucial for the deprotonation of the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH). The choice of base can influence reaction time and temperature.[3]
-
Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used to dissolve the reactants and facilitate the SN2 reaction.
II. Detailed Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 4-hydroxybenzoate | 152.15 | 10.0 g | 65.7 |
| 1,2-Dibromoethane | 187.86 | 36.8 g (16.9 mL) | 196 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.6 g | 98.5 |
| Acetone | - | 200 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-hydroxybenzoate, potassium carbonate, and acetone.
-
Addition of Alkylating Agent: While stirring vigorously, add 1,2-dibromoethane to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the acetone washings. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extractive Work-up: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any unreacted acid.
-
Water to remove any remaining salts.
-
Brine to facilitate the separation of the organic and aqueous layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[4]
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and work-up of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, what could be the issue?
A1: Several factors can lead to an incomplete reaction:
-
Insufficient Base: Ensure that at least 1.5 equivalents of potassium carbonate are used to fully deprotonate the phenol.
-
Moisture: The Williamson ether synthesis is sensitive to moisture, which can consume the base and hydrolyze the alkyl halide. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]
-
Reaction Time/Temperature: The reaction may require longer reflux times or a higher temperature. If using a lower boiling point solvent like acetone, consider switching to DMF or acetonitrile and adjusting the temperature accordingly.
Q2: I am observing a significant amount of a di-substituted byproduct. How can I minimize this?
A2: The formation of a di-substituted ether (1,2-bis(4-(methoxycarbonyl)phenoxy)ethane) can occur if the product reacts further with the phenoxide. To minimize this:
-
Control Stoichiometry: Use a significant excess of 1,2-dibromoethane (3-5 equivalents) to favor the mono-alkylation product.
-
Slow Addition: Adding the 1,2-dibromoethane slowly to the reaction mixture can also help to control the formation of the di-substituted product.
Q3: The work-up is resulting in a low yield of my product. What are the potential causes?
A3: Low yields can often be attributed to issues during the work-up:
-
Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent are recommended.
-
Hydrolysis of the Ester: Prolonged exposure to strongly basic or acidic conditions during the work-up can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[5][6][7] Keep the work-up steps as brief as possible and use mild bases like sodium bicarbonate for neutralization.
Q4: My final product is colored. How can I decolorize it?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization or by passing it through a short plug of silica gel.[8]
IV. Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis and work-up of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
V. References
-
Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2025). ResearchGate.
-
Troubleshooting low yield in Williamson ether synthesis of crown ethers. (n.d.). Benchchem.
-
Can methyl benzoate be hydrolyzed? (2021). Quora.
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2021). OUCI.
-
Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. (2022). Chegg.com.
-
An improved Williamson ether synthesis using phase transfer catalysis. (1975). Semantic Scholar.
-
Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com.
-
Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages.
-
What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com.
-
The use of phase-transfer catalysis for the synthesis of phenol ethers. (n.d.). Semantic Scholar.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
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Williamson Ether Synthesis. (n.d.). Chemistry Steps.
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Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing).
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The Williamson Ether Synthesis. (n.d.). LibreTexts.
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METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis. (n.d.). chemicalbook.
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
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US4847428A - Purification of halogenated aromatic compounds. (n.d.). Google Patents.
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Williamson ether synthesis trouble, 2.0. (2015). Reddit.
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Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. (n.d.). Benchchem.
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Preparation of Methyl Benzoate. (n.d.). California State University, Bakersfield.
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This compound. (n.d.). PubChem.
-
Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
How can I purify two different-substituted aromatic compounds? (2019). ResearchGate.
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
-
Application Notes and Protocols for the Purification of Crude 2-Bromoethyl Propanoate. (n.d.). Benchchem.
-
Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
-
Methyl 4-(2-bromoacetyl)benzoate. (n.d.). PubChem.
-
Methyl 4-bromo-2-(bromomethyl)benzoate. (n.d.). PubChem.
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Methyl 4-bromo-2-methylbenzoate. (n.d.). PubChem.
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Validation & Comparative
A Comparative Guide to the NMR Characterization of Methyl 4-(2-bromoethoxy)benzoate and Its Amino Derivatives
Introduction: The Importance of Structural Verification in Drug Discovery
In the landscape of medicinal chemistry and materials science, Methyl 4-(2-bromoethoxy)benzoate serves as a versatile intermediate. Its bifunctional nature—possessing an activatable alkyl bromide for nucleophilic substitution and a methyl ester for further modification—makes it a valuable building block for synthesizing complex molecules, including potential drug candidates and functional polymers.
The success of any multi-step synthesis hinges on the rigorous structural confirmation of each intermediate. Failure to do so can lead to ambiguous results, wasted resources, and significant delays. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry.[1][2][3] It provides a non-destructive, high-resolution snapshot of a molecule's atomic framework, revealing the connectivity and chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
This guide provides an in-depth comparison of the NMR spectral features of this compound and a representative amino derivative. We will explore the causal relationships between structural modifications and the resulting changes in the NMR spectrum, offering field-proven insights into spectral interpretation. This document is designed for researchers, scientists, and drug development professionals who rely on NMR for routine characterization and reaction monitoring.
Part 1: NMR Fingerprint of the Parent Compound: this compound
To compare derivatives, we must first establish a baseline by thoroughly characterizing the parent compound. The structure of this compound contains several distinct proton and carbon environments, each giving rise to a predictable signal in the NMR spectrum.
Chemical Structures for Comparison
Below is a diagram illustrating the parent compound and the exemplary derivative we will be discussing, Methyl 4-(2-morpholinoethoxy)benzoate. The key transformation is the nucleophilic substitution of the bromine atom with a morpholine moiety.
Caption: Structural transformation from parent compound to an amino derivative.
¹H NMR Spectral Analysis: Parent Compound
The proton NMR spectrum is defined by four key characteristics for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).[4]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Protons near electronegative atoms (like oxygen or bromine) are "deshielded" and appear at a higher chemical shift (downfield).[5][6]
-
Multiplicity: This describes the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent protons. The 'n+1' rule is a useful predictor, where 'n' is the number of adjacent protons.[5]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-a (Ar-H) | ~8.00 | Doublet | 2H | Protons ortho to the electron-withdrawing ester group are significantly deshielded. They are coupled to H-b. |
| H-b (Ar-H) | ~6.95 | Doublet | 2H | Protons ortho to the electron-donating ether group are more shielded than H-a. They are coupled to H-a. |
| H-c (-OCH₃) | ~3.91 | Singlet | 3H | Methyl ester protons are deshielded by the adjacent carbonyl and oxygen. No adjacent protons, so it's a singlet. |
| H-d (-OCH₂-) | ~4.35 | Triplet | 2H | Methylene protons adjacent to the aromatic ether oxygen are deshielded. Coupled to the two H-e protons (n+1 = 3). |
| H-e (-CH₂Br) | ~3.70 | Triplet | 2H | Methylene protons adjacent to the highly electronegative bromine atom are strongly deshielded. Coupled to the two H-d protons (n+1 = 3). |
¹³C NMR Spectral Analysis: Parent Compound
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Signal Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C-1 (C=O) | ~166.5 | Carbonyl carbons of esters are highly deshielded and appear far downfield. |
| C-2 (Ar-C) | ~162.8 | Aromatic carbon attached to the ether oxygen (ipso-carbon). |
| C-3 (Ar-CH) | ~131.7 | Aromatic carbons ortho to the ester group. |
| C-4 (Ar-CH) | ~114.2 | Aromatic carbons ortho to the ether oxygen. |
| C-5 (Ar-C) | ~123.5 | Aromatic carbon attached to the ester group (ipso-carbon). |
| C-6 (-OCH₃) | ~52.1 | Methyl ester carbon. |
| C-7 (-OCH₂-) | ~67.5 | Carbon adjacent to the ether oxygen. |
| C-8 (-CH₂Br) | ~28.5 | Carbon adjacent to bromine is significantly deshielded compared to a standard alkane. |
Part 2: Comparative NMR Analysis of an Amino Derivative
The true power of NMR in process chemistry is its ability to clearly signal a successful chemical transformation. By reacting this compound with a nucleophile like morpholine, we replace the bromine atom. This single atomic change has a cascade effect on the local electronic environment, which is vividly reflected in the NMR spectrum. The reaction is a classic example of a nucleophilic substitution, likely proceeding through an Sₙ2 mechanism given the primary nature of the alkyl halide.[7][8]
Key Spectral Changes Post-Derivatization
The most significant changes are expected in the ethoxy side chain, specifically for the protons and carbons at positions 'd' and 'e' (now labeled 'd'' and 'e'').
Table 3: Comparative ¹H NMR Data: Parent vs. Amino Derivative
| Signal Assignment | Parent (δ ppm) | Derivative (δ ppm) | Δδ (ppm) | Causality of the Chemical Shift Change |
| H-d' (-OCH₂-) | ~4.35 | ~4.15 | -0.20 | Minor upfield shift. The electronic environment is now influenced by the adjacent -CH₂-N group instead of -CH₂-Br. |
| H-e' (-CH₂N) | ~3.70 | ~2.85 | -0.85 | Significant Upfield Shift. Nitrogen is less electronegative than bromine. This results in increased shielding of the adjacent protons, causing them to resonate at a lower frequency (upfield).[6] The disappearance of the signal at 3.70 ppm and the appearance of a new signal around 2.85 ppm is a primary indicator of a successful reaction. |
| H-f' (Morpholine) | N/A | ~3.75 | N/A | New signal corresponding to the four protons on the morpholine ring adjacent to the oxygen. |
| H-g' (Morpholine) | N/A | ~2.60 | N/A | New signal corresponding to the four protons on the morpholine ring adjacent to the nitrogen. |
Table 4: Comparative ¹³C NMR Data: Parent vs. Amino Derivative
| Signal Assignment | Parent (δ ppm) | Derivative (δ ppm) | Δδ (ppm) | Causality of the Chemical Shift Change |
| C-7' (-OCH₂-) | ~67.5 | ~66.5 | -1.0 | A small upfield shift, reflecting the change in the adjacent substituent from -Br to -N. |
| C-8' (-CH₂N) | ~28.5 | ~57.5 | +29.0 | Significant Downfield Shift. While nitrogen is less electronegative than bromine, the carbon is now directly attached to the nitrogen and is also alpha to the morpholine oxygen, resulting in a net deshielding effect that shifts it significantly downfield. This dramatic shift is another key marker of the transformation. |
| C-9' (Morpholine) | N/A | ~67.0 | N/A | New signal for the carbons adjacent to the morpholine oxygen. |
| C-10' (Morpholine) | N/A | ~54.0 | N/A | New signal for the carbons adjacent to the morpholine nitrogen. |
Part 3: Experimental Protocols and Workflow
Trustworthy data comes from robust and reproducible protocols. The following sections detail the synthesis of the derivative and the preparation of the sample for NMR analysis.
Protocol 1: Synthesis of Methyl 4-(2-morpholinoethoxy)benzoate
This procedure is a standard protocol for the nucleophilic substitution of an alkyl halide with an amine.[9]
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of acetonitrile. Add anhydrous potassium carbonate (2.5 eq) to act as a base.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Final Product: If necessary, purify the crude product via column chromatography on silica gel to obtain the pure Methyl 4-(2-morpholinoethoxy)benzoate.
Protocol 2: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-15 mg of the purified, dry product.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Using a Pasteur pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. If needed, use a vortex mixer.
-
Analysis: Insert the NMR tube into the spectrometer spinner and place it in the NMR magnet for data acquisition.
Experimental Workflow Diagram
The following diagram outlines the logical flow from starting materials to final data analysis.
Caption: Workflow from synthesis to NMR-based structural confirmation.
Conclusion
NMR spectroscopy offers an unparalleled level of detail for the structural characterization of synthetic intermediates like this compound and its derivatives. As demonstrated, the transformation of the bromoethoxy side chain into an aminoethoxy moiety induces significant and predictable shifts in both the ¹H and ¹³C NMR spectra. The pronounced upfield shift of the alpha-protons (H-e') and the dramatic downfield shift of the alpha-carbon (C-8') serve as unambiguous reporters of a successful nucleophilic substitution. By understanding the fundamental principles that govern these changes—namely the influence of substituent electronegativity on nuclear shielding—researchers can confidently verify their molecular structures, ensuring the integrity and success of their synthetic endeavors.
References
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Bonhomme, F., et al. (2003). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. Available at: [Link]
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Saunders, C. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
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Saunders, C. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (PMC). Available at: [Link]
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Scribd. Nucleophilic Substitution Reactions of Alkyl Halides. Available at: [Link]
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Abreu, P. A., & Tormena, C. F. (2018). Prediction of N NMR chemical shifts for nitrogenated aromatic compounds. ResearchGate. Available at: [Link]
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Saunders, C. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Semantic Scholar. Available at: [Link]
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Cerritos College. Nucleophilic Substitution of Alkyl Halides. Available at: [Link]
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University of Calgary. Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available at: [Link]
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Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Available at: [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
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University of Toronto. Nucleophilic Substitution of Alkyl Halides. Available at: [Link]
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UMass Boston. (2021). Lab 6: Alkyl Halide Reactivites in Nucleophilic Substitution Reactions. YouTube. Available at: [Link]
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Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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American Chemical Society Publications. (1941). The Cleavage of Ethers. Chemical Reviews. Available at: [Link]
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Pearson+. Ether Cleavage Explained. Available at: [Link]
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Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available at: [Link]
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PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Available at: [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]
-
OpenOChem Learn. Interpreting NMR. Available at: [Link]
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ResearchGate. The reaction conditions for replacing an amine group with bromine. Available at: [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]
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Semantic Scholar. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. Available at: [Link]
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Wikipedia. Ether cleavage. Available at: [Link]
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Heterocycles. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE. Available at: [Link]
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Benedict, J. B., et al. (2019). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]
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University College London. Chemical shifts. Available at: [Link]
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ResearchGate. (2016). Easy Ether cleavage. Available at: [Link]
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Mass spectrometry analysis of "Methyl 4-(2-bromoethoxy)benzoate" reaction products
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of "Methyl 4-(2-bromoethoxy)benzoate" Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. The synthesis of intermediates like this compound, a valuable building block in medicinal chemistry, often yields a mixture of the target compound, unreacted starting materials, and various byproducts. A robust analytical methodology is essential to confirm the structure of the desired product, identify impurities, and ultimately ensure the quality and safety of the final active pharmaceutical ingredient.
This guide provides a comprehensive comparison of two powerful mass spectrometry techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of reaction mixtures from the synthesis of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to select and implement the optimal analytical strategy for your research.
The Synthetic Landscape: Understanding Potential Products and Byproducts
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the reaction of methyl 4-hydroxybenzoate with an excess of 1,2-dibromoethane under basic conditions. While the primary goal is the formation of the desired product, several other species can be generated, making a thorough analysis of the crude reaction mixture critical.
Potential Reaction Components:
-
Starting Materials:
-
Methyl 4-hydroxybenzoate
-
1,2-dibromoethane
-
-
Desired Product:
-
This compound
-
-
Key Byproduct:
-
1,2-bis(4-(methoxycarbonyl)phenoxy)ethane (a dimer resulting from the reaction of the product with another molecule of methyl 4-hydroxybenzoate)
-
-
Other Possible Impurities:
-
Products of elimination reactions (e.g., vinyl ethers)
-
Products from reactions with residual water
-
The following diagram illustrates the primary reaction pathway and the formation of the major byproduct.
Caption: Synthetic pathway for this compound.
Analytical Crossroads: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS hinges on the physicochemical properties of the analytes, such as volatility, thermal stability, and polarity. Both techniques offer the high sensitivity and specificity of mass spectrometric detection, but their separation principles dictate their suitability for different applications.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in a gaseous mobile phase. | Separates compounds in a liquid mobile phase. |
| Analyte Suitability | Ideal for volatile/semi-volatile, thermally stable compounds. | Versatile for a wide range of polarities and molecular weights, including non-volatile and thermally labile compounds. |
| Ionization | Typically hard ionization (Electron Ionization - EI), leading to extensive, reproducible fragmentation. | Typically soft ionization (ESI, APCI), often preserving the molecular ion. |
| Spectral Libraries | Extensive, well-established libraries (e.g., NIST) for confident compound identification. | Less comprehensive libraries; identification often relies on accurate mass and MS/MS fragmentation. |
| Strengths for this Topic | Excellent separation of volatile starting materials and main product. Characteristic fragmentation patterns. High sensitivity to halogenated compounds.[1][2][3] | Can analyze the high molecular weight dimer byproduct. Milder ionization simplifies molecular weight confirmation. |
| Limitations for this Topic | The dimer byproduct may have insufficient volatility or thermal stability. | Potential for matrix effects and ion suppression. |
Deep Dive 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for this analysis due to the volatility of the main product and starting materials.[4] The use of Electron Ionization (EI) provides rich fragmentation spectra that act as a "fingerprint" for each compound, allowing for confident identification through library searching.
The Rationale for GC-MS
The decision to employ GC-MS is based on the expectation that this compound and its likely precursors are sufficiently volatile and thermally stable to traverse the GC column without degradation. The presence of a bromine atom is a significant advantage for MS detection, as it imparts a characteristic isotopic signature.
Interpreting the Mass Spectrum: Key Fragmentation Patterns
The mass spectrum of a compound containing a single bromine atom will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M+ and M+2), corresponding to the natural abundance of the 79Br and 81Br isotopes.[5] This distinctive pattern is a primary diagnostic tool.
Expected Fragmentation for this compound (MW: 259.1 g/mol ):
-
Molecular Ion (M+•): Peaks at m/z 258 and 260.
-
Loss of Bromine: A peak corresponding to [M-Br]+.
-
Ether Cleavage: Fragmentation at the ether linkage.
-
Benzoate Fragmentation: Characteristic loss of •OCH3 (m/z 31) or •COOCH3 (m/z 59) from the aromatic portion. The benzoyl cation ([C6H4CO]+) is a common fragment in benzoate esters.[6][7]
Hypothetical GC-MS Data
| Compound | Retention Time (min) | Key m/z Fragments (Relative Abundance) | Identification Confidence |
| 1,2-dibromoethane | 3.5 | 107/109 (100), 186/188/190 (M+•, 20) | High (Library Match) |
| Methyl 4-hydroxybenzoate | 8.2 | 152 (M+•, 80), 121 (100), 93 (40) | High (Library Match) |
| This compound | 12.5 | 258/260 (M+•, 30), 151 (100), 121 (40), 107/109 (25) | High (Isotopic Pattern & Fragmentation) |
| 1,2-bis(4-(methoxycarbonyl)phenoxy)ethane | >20 (or not eluted) | N/A | Low (Poor volatility) |
Experimental Protocol: GC-MS
-
Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection: 1 µL, splitless mode, injector temperature 250°C.
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Data Analysis: Process the total ion chromatogram (TIC) and compare the mass spectrum of each peak against the NIST spectral library. Manually inspect for the Br isotopic pattern.
Caption: GC-MS analytical workflow.
Deep Dive 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is an exceptionally versatile technique, capable of analyzing all components of the reaction mixture, from the polar starting materials to the non-volatile dimer byproduct, in a single run.[8][9] Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which minimizes fragmentation and provides a clear indication of the molecular weight of each compound.
The Rationale for LC-MS
The primary driver for using LC-MS is its ability to analyze compounds over a vast range of polarities and molecular weights without the requirement of volatility. This makes it the superior choice for obtaining a complete profile of the reaction, especially for identifying high-molecular-weight byproducts like the dimer, which may be invisible to GC-MS.
Interpreting the Mass Spectrum: Ionization and MS/MS
In ESI, we expect to see protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. Adducts with solvent ions, like sodium [M+Na]+, are also common.
To gain structural information comparable to GC-MS (EI), tandem mass spectrometry (MS/MS) is employed. In MS/MS, the molecular ion of interest is isolated, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides valuable structural clues.
Expected Ions for this compound (MW: 259.1):
-
Full Scan MS (Positive ESI):
-
[M+H]+: m/z 259/261
-
[M+Na]+: m/z 281/283
-
-
MS/MS of m/z 259/261: Fragmentation would likely yield ions corresponding to the loss of the bromoethoxy group or cleavage within the side chain.
Hypothetical LC-MS Data
| Compound | Retention Time (min) | Observed Ions (m/z) in Positive ESI | Identification Confidence |
| Methyl 4-hydroxybenzoate | 4.1 | 153.05 [M+H]+, 175.03 [M+Na]+ | High (Accurate Mass) |
| This compound | 7.8 | 259.00/260.99 [M+H]+, 280.98/282.98 [M+Na]+ | High (Accurate Mass & Isotopic Pattern) |
| 1,2-bis(4-(methoxycarbonyl)phenoxy)ethane | 9.5 | 359.11 [M+H]+, 381.09 [M+Na]+ | High (Accurate Mass) |
Experimental Protocol: LC-MS
-
Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water.
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Extract ion chromatograms for expected masses. Confirm identification using accurate mass and the bromine isotopic signature. Perform MS/MS on ions of interest for structural confirmation.
Caption: LC-MS analytical workflow.
Complementary Analytical Techniques
While mass spectrometry is a cornerstone of product analysis, integrating data from other techniques provides a more complete and validated picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. 1H and 13C NMR spectra can confirm the connectivity of atoms in the desired product and help identify the structures of unknown byproducts.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The aromatic ring in the benzoate moiety acts as a strong chromophore, making HPLC-UV an excellent and robust method for quantifying the purity of the main product and tracking the disappearance of starting materials.[10][11]
Conclusion and Recommendations
Both GC-MS and LC-MS are highly effective for analyzing the reaction products of this compound, but they provide different, complementary views of the reaction mixture.
-
Choose GC-MS for:
-
Rapid, routine screening when the primary focus is on the main product and volatile impurities.
-
Leveraging extensive EI libraries for quick identification of known compounds.
-
High-resolution separation of isomeric or closely related volatile species.
-
-
Choose LC-MS for:
-
A comprehensive and complete profiling of the entire reaction mixture, including non-volatile byproducts like dimers.
-
Unambiguous molecular weight determination of all components using soft ionization.
-
Analysis of thermally sensitive compounds that would degrade in a hot GC injector.
-
For a complete and authoritative characterization, a dual-pronged approach is recommended. Use LC-MS to get a full picture of all reaction components and their molecular weights. Then, use GC-MS to leverage its separation power and library matching capabilities for the volatile components. Finally, confirm the structure of the purified product and major impurities with NMR spectroscopy. This integrated analytical strategy ensures the highest level of scientific integrity and provides the trustworthy data required for advancing drug development and chemical research.
References
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PubMed. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs. [Link]
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Oxford Academic. Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. [Link]
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ResearchGate. (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. [Link]
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cnki.com.cn. Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. [Link]
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PubMed. HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey. [Link]
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ResearchGate. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T | Request PDF. [Link]
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MDPI. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
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MDPI. Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. [Link]
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ResearchGate. (PDF) Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. [Link]
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PubMed. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. [Link]
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HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
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ACG Publications. Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. [Link]
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ACS Publications. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]
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MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]
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A Comparative Guide to Bromoalkyl Benzoates: Spotlight on Methyl 4-(2-bromoethoxy)benzoate
For the discerning researcher, scientist, and drug development professional, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic strategy. Bromoalkyl benzoates are a versatile class of reagents, prized for their ability to introduce both an aromatic moiety and a reactive alkylating chain in a single step. This guide provides an in-depth, objective comparison of Methyl 4-(2-bromoethoxy)benzoate with other key bromoalkyl benzoates, supported by established chemical principles and detailed experimental protocols to inform your synthetic choices.
Introduction: The Synthetic Utility of Bromoalkyl Benzoates
Bromoalkyl benzoates are bifunctional molecules that serve as valuable intermediates in a wide array of chemical transformations. The ester functionality provides a handle for modifications such as hydrolysis or amidation, while the terminal bromoalkyl chain is a prime electrophile for nucleophilic substitution reactions. This dual reactivity makes them particularly useful in the construction of complex molecular architectures, from novel polymers to pharmacologically active compounds. Their application as linker molecules in the synthesis of anti-HIV agents and enzyme inhibitors underscores their importance in medicinal chemistry.[1]
This guide will focus on a comparative analysis of this compound against its homologs with varying alkyl chain lengths and analogs with different substitution patterns on the aromatic ring. We will delve into their synthesis, comparative reactivity, and practical applications, providing you with the necessary insights to select the optimal reagent for your research needs.
Molecular Structures and Physicochemical Properties
The structure of a bromoalkyl benzoate significantly influences its physical properties and reactivity. Below is a comparison of this compound with its longer-chain homologs and a benzylic isomer.
Caption: Molecular structures of selected bromoalkyl benzoates.
The following table summarizes the key physicochemical properties of these compounds, providing a basis for comparison in terms of their handling and reaction conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C10H11BrO3 | 259.10 | N/A | N/A |
| Methyl 4-(3-bromopropoxy)benzoate | C11H13BrO3 | 273.12 | 71-73 | 357 @ 760 mmHg |
| Methyl 4-(4-bromobutoxy)benzoate | C12H15BrO3 | 287.15 | N/A | N/A |
| Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | 229.07 | 57-58 | 130-135 @ 2 mmHg |
Data compiled from PubChem and commercial supplier information.[2][3]
Synthesis of Bromoalkyl Benzoates: A Practical Protocol
The synthesis of bromoalkyl benzoates can be achieved through several routes. A common and efficient method involves the Williamson ether synthesis, where a hydroxybenzoate is reacted with a dibromoalkane. Alternatively, esterification of a bromo-substituted benzoic acid can be employed.[4]
Below is a detailed protocol for the synthesis of this compound from methyl 4-hydroxybenzoate and 1,2-dibromoethane.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-hydroxybenzoate
-
1,2-Dibromoethane
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of methyl 4-hydroxybenzoate).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (3.0 eq) to the mixture.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain a gentle reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and rinse the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO3 solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Comparative Reactivity in Nucleophilic Substitution
The primary utility of bromoalkyl benzoates lies in the reactivity of the bromoalkyl chain in nucleophilic substitution reactions, typically following an SN2 mechanism. The rate and efficiency of these reactions are governed by several factors.
Theoretical Framework
The reactivity of the bromoalkyl chain is primarily influenced by:
-
Leaving Group Ability: Bromide is an excellent leaving group due to the relatively weak carbon-bromine bond and the stability of the resulting bromide anion.
-
Steric Hindrance: The bromoalkyl chains in the compounds discussed are primary, which is ideal for SN2 reactions as the electrophilic carbon is sterically accessible to the nucleophile.
-
Electronic Effects: The benzoate moiety is electronically withdrawing, but its effect on the reactivity of the terminal bromine is attenuated by the intervening alkoxy chain.
Effect of Alkyl Chain Length
In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group. As the length of the alkyl chain increases from ethoxy to propoxy to butoxy, the following effects can be anticipated:
-
Reaction Rate: For a simple bimolecular substitution, the intrinsic reactivity of the C-Br bond is not significantly altered by the chain length. However, the increased conformational flexibility of longer chains might slightly decrease the probability of a productive collision between the nucleophile and the electrophilic carbon, potentially leading to a marginal decrease in the reaction rate.
-
Potential for Side Reactions: Longer alkyl chains can increase the likelihood of intramolecular side reactions, such as cyclization, if the nucleophile is part of the same molecule.
The following table provides a hypothetical comparison of the relative reaction rates in a typical Williamson ether synthesis, based on these principles.
| Bromoalkyl Benzoate | Alkyl Chain Length | Expected Relative Reaction Rate | Rationale |
| This compound | 2 carbons | 1.00 (Reference) | Short, sterically unhindered chain. |
| Methyl 4-(3-bromopropoxy)benzoate | 3 carbons | Slightly slower | Increased conformational flexibility may slightly reduce effective concentration of reactive conformer. |
| Methyl 4-(4-bromobutoxy)benzoate | 4 carbons | Slower | Further increase in conformational flexibility. |
This table presents expected trends based on chemical principles and is not derived from direct experimental comparison.
Comparison with Benzylic Bromides
It is also instructive to compare the reactivity of ω-bromoalkoxy benzoates with their benzylic isomer, Methyl 4-(bromomethyl)benzoate. The benzylic position is significantly more reactive in SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring. Consequently, Methyl 4-(bromomethyl)benzoate is a much more potent alkylating agent than this compound and is often employed when high reactivity is required.[1]
Applications in Synthesis: A Practical Example
The Williamson ether synthesis is a cornerstone of organic chemistry and a primary application for bromoalkyl benzoates. This reaction allows for the formation of an ether linkage by coupling an alkoxide with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis with this compound
This protocol details the synthesis of a diaryl ether derivative using this compound and a generic phenol.
Materials:
-
A substituted phenol (e.g., 4-methoxyphenol)
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (10 mL per gram of phenol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ether.
Caption: Workflow for a Williamson ether synthesis.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its primary bromoethoxy chain offers a good balance of reactivity and stability, making it an excellent choice for introducing a two-carbon linker to a nucleophile, particularly in Williamson ether syntheses.
When compared to its longer-chain homologs, this compound is expected to exhibit slightly faster reaction kinetics in SN2 reactions due to reduced conformational flexibility. In contrast, it is significantly less reactive than its benzylic isomer, Methyl 4-(bromomethyl)benzoate, a factor that should be considered when a highly reactive alkylating agent is required.
The choice between this compound and other bromoalkyl benzoates will ultimately depend on the specific requirements of the synthetic target, including the desired linker length and the need for a particular level of reactivity. This guide has provided the foundational knowledge and practical protocols to make an informed decision for your research endeavors.
References
- BenchChem. (2025). A Comparative Guide to Brominating Agents for Organic Synthesis. BenchChem.
- University of the Sciences. (n.d.). Williamson Ether Synthesis.
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- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Le Moyne College. (n.d.). Experiment 06 Williamson Ether Synthesis.
- University of Missouri-St. Louis. (n.d.). 12. The Williamson Ether Synthesis.
- Dakenchem. (n.d.). Exploring Methyl 4-(Bromomethyl)
- PrepChem.com. (n.d.).
- ChemicalBook. (n.d.).
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]
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- Sigma-Aldrich. (n.d.).
-
PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. National Center for Biotechnology Information. [Link]
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- Sigma-Aldrich. (n.d.).
-
ResearchGate. (2018). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. [Link]
-
MDPI. (2021). Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. [Link]
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?[Link]
- BenchChem. (2025). Application Notes and Protocols: Methyl 3-(2-aminophenoxy)benzoate in the Synthesis of Bioactive Molecules.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Li, H., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(3), 153. [Link]
- ResearchGate. (2019). Efficient Preparation of Alkyl Benzoates by Heteropolyacid‐Catalysed Esterification of Benzoic Acid under Solvent‐Free Condition.
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-
Leah4sci. (2013, July 3). Introduction To Nucleophilic Substitution and Beta Elimination Reactions. YouTube. [Link]
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A Tale of Two Tethers: A Comparative Guide to Methyl 4-(2-bromoethoxy)benzoate and Methyl 4-(3-bromopropoxy)benzoate in Linker Synthesis
For the discerning researcher in drug development and bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a therapeutic conjugate. This guide provides an in-depth, objective comparison of two widely utilized homologous linkers: Methyl 4-(2-bromoethoxy)benzoate and Methyl 4-(3-bromopropoxy)benzoate. By examining their performance in linker synthesis, supported by established chemical principles and experimental data, we aim to equip scientists with the knowledge to make informed decisions for their specific applications.
The Crucial Role of Linker Length in Conjugate Performance
The fundamental difference between this compound and Methyl 4-(3-bromopropoxy)benzoate lies in the length of their alkyl chains—a single methylene group. This seemingly minor variation has significant repercussions for the resulting conjugate's behavior. The length of a linker is a key parameter in modulating the stability of antibody-drug conjugates (ADCs). While shorter linkers are often associated with greater stability, an excessively short linker could sterically hinder the interaction of the antibody with its target. Conversely, longer linkers may enhance solubility and in vivo efficacy but could also increase the risk of premature payload release[]. The optimal linker length is therefore a delicate balance between stability and payload release efficiency to achieve the desired therapeutic outcome[][2].
A Head-to-Head Comparison: Ethoxy vs. Propoxy Linkers
| Property | This compound | Methyl 4-(3-bromopropoxy)benzoate |
| Molecular Formula | C10H11BrO3[3] | C11H13BrO3[4] |
| Molecular Weight | 259.10 g/mol [3] | 273.12 g/mol [4] |
| Reactivity in SN2 | Higher | Lower |
| Resulting Linker Stability | Good | Excellent |
| Hydrophobicity | Lower | Higher |
The Synthesis Showdown: A Mechanistic Perspective
The synthesis of ether-linked conjugates using these bromoalkoxybenzoates typically proceeds via a Williamson ether synthesis, a classic SN2 reaction where a phenoxide nucleophile attacks the electrophilic carbon of the bromoalkyl group[5].
Figure 1: General workflow of Williamson ether synthesis.
The key difference in the reactivity of our two linkers lies in the principles of SN2 reactions. The rate of an SN2 reaction is sensitive to steric hindrance at the electrophilic carbon. While both the bromoethoxy and bromopropoxy groups are primary alkyl halides, the longer propyl chain can create slightly more steric hindrance compared to the ethyl chain, potentially leading to a slower reaction rate for Methyl 4-(3-bromopropoxy)benzoate.
Experimental Evidence: Stability and Reactivity
Physicochemical Properties: The Impact of a Single Carbon
The addition of a methylene group in the bromopropoxy linker also subtly alters the physicochemical properties of the resulting conjugate. The longer alkyl chain will impart a slight increase in hydrophobicity. In the context of ADCs, the hydrophobicity of the linker-payload construct can influence aggregation and the drug-to-antibody ratio (DAR)[8]. Therefore, the choice between the two linkers may also be guided by the hydrophobicity of the payload and the desired overall physicochemical profile of the final conjugate.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis starting from methyl 4-hydroxybenzoate and 1,2-dibromoethane.
Figure 2: Workflow for the synthesis of this compound.
Materials:
-
Methyl 4-hydroxybenzoate
-
1,2-Dibromoethane
-
Potassium carbonate (K2CO3)
-
Acetone
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of methyl 4-hydroxybenzoate in acetone, add potassium carbonate and 1,2-dibromoethane.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography.
Synthesis of Methyl 4-(3-bromopropoxy)benzoate
This protocol is analogous to the synthesis of the bromoethoxy derivative, substituting 1,3-dibromopropane.
Materials:
-
Methyl 4-hydroxybenzoate
-
1,3-Dibromopropane
-
Potassium carbonate (K2CO3)
-
Acetone
-
Ethyl acetate
-
Brine
Procedure:
-
Follow the same procedure as for this compound, substituting 1,3-dibromopropane for 1,2-dibromoethane.
General Protocol for Conjugation to a Phenol
This protocol outlines the Williamson ether synthesis for coupling the bromoalkoxybenzoate linkers to a phenolic compound.
Figure 3: Workflow for the conjugation of a bromoalkoxybenzoate to a phenol.
Materials:
-
Phenolic substrate
-
This compound or Methyl 4-(3-bromopropoxy)benzoate
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
To a solution of the phenolic substrate in anhydrous DMF, add sodium hydride or potassium carbonate at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the respective bromoalkoxybenzoate in DMF.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion: Making the Right Choice for Your Application
The selection between this compound and Methyl 4-(3-bromopropoxy)benzoate is a nuanced decision that depends on the specific goals of the research.
-
For applications prioritizing faster reaction kinetics and higher yields , the shorter and more reactive This compound may be the preferred choice.
-
For applications where enhanced stability of the final conjugate is paramount , the longer Methyl 4-(3-bromopropoxy)benzoate is likely the superior option, despite potentially slower reaction times.
Ultimately, the optimal linker is the one that provides the best balance of reactivity, stability, and overall physicochemical properties for the intended biological application. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make that critical choice with confidence.
References
-
PubChem. (2024). This compound. National Center for Biotechnology Information. [Link]
-
Lee, et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]
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Sun, D., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics. [Link]
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Sun, D., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PubMed Central. [Link]
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Journal of Chromatography B. (2020). UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads. PubMed. [Link]
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Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. ResearchGate. [Link]
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A Comparative Kinetic Analysis of Methyl 4-(2-bromoethoxy)benzoate in Nucleophilic Substitution and Hydrolysis Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an in-depth kinetic analysis of Methyl 4-(2-bromoethoxy)benzoate, a versatile bifunctional molecule, in two key reaction classes: nucleophilic substitution and hydrolysis. By objectively comparing its performance with relevant alternatives and providing supporting experimental rationale, this document aims to empower researchers to make informed decisions in their experimental design.
Introduction to this compound
This compound possesses two reactive sites: a primary alkyl bromide susceptible to nucleophilic attack and a methyl ester group that can undergo hydrolysis. This dual functionality makes it a valuable building block for introducing the 4-(methoxycarbonyl)phenoxyethyl moiety in the synthesis of more complex molecules. Understanding the kinetics of reactions at both sites is crucial for optimizing reaction conditions and minimizing unwanted side products.
I. Nucleophilic Substitution Reactions: A Kinetic Comparison
The primary alkyl bromide in this compound is a key functional group for forming new carbon-heteroatom bonds via nucleophilic substitution, most commonly through an S(_N)2 mechanism. The rate of this reaction is critically dependent on the nature of the nucleophile, the solvent, and, importantly, the leaving group.
The Decisive Role of the Leaving Group: Bromo vs. Chloro and Tosyloxy Analogs
To contextualize the reactivity of this compound, we will compare it to its chloro- and tosyloxy- analogs: Methyl 4-(2-chloroethoxy)benzoate and Methyl 4-(2-tosyloxyethoxy)benzoate. The Williamson ether synthesis, a classic S(_N)2 reaction, provides an excellent framework for this comparison.[1]
The rate of an S(_N)2 reaction is directly influenced by the ability of the leaving group to depart. A good leaving group is a weak base. Comparing the pKa values of the conjugate acids of the leaving groups (HBr, HCl, and p-toluenesulfonic acid), we can predict the relative reactivity.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity (Estimated) |
| Bromo (Br⁻) | HBr | ~ -9 | ~60 |
| Chloro (Cl⁻) | HCl | ~ -7 | 1 |
| Tosyloxy (OTs⁻) | TsOH | ~ -2.8 | >10,000 |
Table 1: Comparison of leaving group ability and estimated relative reactivity in S(_N)2 reactions.
The bromide ion is a significantly better leaving group than the chloride ion due to its lower basicity. This translates to a substantially faster reaction rate for the bromo compound under identical conditions. Tosylates are exceptionally good leaving groups, making the tosyloxy analog far more reactive than both the bromo and chloro derivatives.[2]
Experimental Protocol: Kinetic Monitoring of a Williamson Ether Synthesis
This protocol outlines a method to compare the reaction rates of this compound and its chloro-analog with a model nucleophile, sodium phenoxide.
Objective: To determine the second-order rate constants for the reaction of this compound and Methyl 4-(2-chloroethoxy)benzoate with sodium phenoxide.
Materials:
-
This compound
-
Methyl 4-(2-chloroethoxy)benzoate
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Standardized HCl solution for quenching
-
HPLC or GC for analysis
Procedure:
-
Preparation of Sodium Phenoxide Solution: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. To this, add phenol followed by the portion-wise addition of sodium hydride. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.
-
Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve a known concentration of either this compound or Methyl 4-(2-chloroethoxy)benzoate in anhydrous DMF.
-
Initiation of Reaction: Equilibrate the reaction vessels to the desired temperature (e.g., 50 °C). Initiate the reaction by adding a known concentration of the pre-prepared sodium phenoxide solution to each vessel.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench them in a solution of standardized HCl to neutralize the unreacted phenoxide.
-
Analysis: Analyze the quenched aliquots by HPLC or GC to determine the concentration of the reactant remaining and the product formed.
-
Data Analysis: Plot the reciprocal of the concentration of the limiting reagent versus time. The slope of the resulting straight line will be the second-order rate constant (k).
Expected Outcome: The rate constant for the reaction with this compound is expected to be significantly higher than that for the chloro-analog, reflecting the superior leaving group ability of bromide.
II. Hydrolysis of the Ester Group: A Competing Pathway
The methyl ester functionality of this compound is susceptible to hydrolysis, particularly under basic or acidic conditions. This reaction can be a competing pathway, especially in syntheses that require basic nucleophiles or involve aqueous workups.
Influence of Substituents on Hydrolysis Rate
The rate of alkaline hydrolysis of benzoate esters is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the rate of hydrolysis by stabilizing the negatively charged transition state formed during nucleophilic attack at the carbonyl carbon. The 4-(2-bromoethoxy) group is an electron-donating group through resonance, which would be expected to decrease the rate of hydrolysis compared to unsubstituted methyl benzoate. However, the inductive effect of the ether oxygen and the bromine atom can have a counteracting electron-withdrawing effect.
| Ester | Relevant Substituent Effect | Expected Relative Rate of Hydrolysis |
| Methyl Benzoate | Reference | 1 |
| Methyl 4-Methoxybenzoate | Strong electron-donating | < 1 |
| This compound | Weakly electron-donating | Slightly < 1 |
| Methyl 4-Nitrobenzoate | Strong electron-withdrawing | > 1 |
Table 2: Predicted relative rates of alkaline hydrolysis for substituted methyl benzoates.
Studies on the hydrolysis of substituted methyl benzoates have shown that the solvent composition also plays a significant role in the reaction kinetics.[3]
Experimental Protocol: Determining the Rate of Alkaline Hydrolysis
Objective: To determine the second-order rate constant for the alkaline hydrolysis of this compound.
Materials:
-
This compound
-
Standardized sodium hydroxide solution
-
Ethanol (or other suitable co-solvent)
-
Standardized hydrochloric acid solution for back-titration
-
Phenolphthalein indicator
Procedure:
-
Reaction Setup: Prepare a solution of this compound in a suitable solvent mixture (e.g., 70:30 ethanol:water) in a thermostated reaction vessel. In a separate flask, prepare a standardized solution of sodium hydroxide in the same solvent mixture.
-
Initiation of Reaction: Allow both solutions to reach the desired temperature. Initiate the reaction by mixing the two solutions.
-
Monitoring the Reaction: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a known excess of standardized hydrochloric acid.
-
Titration: Determine the amount of unreacted hydrochloric acid by back-titrating with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Data Analysis: Calculate the concentration of consumed sodium hydroxide at each time point. Plot the appropriate function of concentration versus time to determine the second-order rate constant.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and experimental workflows.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Caption: General workflow for a chemical kinetics experiment.
Conclusion and Recommendations
This compound is a highly effective reagent for introducing the 4-(methoxycarbonyl)phenoxyethyl group via S(_N)2 reactions, demonstrating significantly greater reactivity than its chloro-analog. For even faster reaction rates, the corresponding tosyloxy derivative would be the reagent of choice, albeit at a likely higher cost. Researchers should be mindful of the potential for competing ester hydrolysis, particularly when using basic nucleophiles or under prolonged exposure to aqueous basic conditions. The kinetic data and experimental protocols provided in this guide offer a robust framework for optimizing reaction conditions and selecting the most appropriate reagent for specific synthetic applications.
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Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
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Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. AIDIC. [Link]
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Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
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EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
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Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. [Link]
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Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. PubMed. [Link]
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Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. [Link]
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Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. ResearchGate. [Link]
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Arrhenius Parameters for Reaction of the tert-Butylperoxy and 2-Ethyl-2-propylperoxy Radicals with some Nonhindered Phenols, Aromatic Amines, and Thiophenols. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized "Methyl 4-(2-bromoethoxy)benzoate" by HPLC
Abstract
This guide provides a comprehensive, in-depth comparison and procedural workflow for assessing the purity of synthesized Methyl 4-(2-bromoethoxy)benzoate, a key intermediate in pharmaceutical and organic synthesis. We will delve into the rationale behind selecting High-Performance Liquid Chromatography (HPLC) for this analysis, explore the likely impurity profile stemming from its common synthesis route, and present a detailed, validated reversed-phase HPLC (RP-HPLC) method. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust and reliable method for quality control and purity determination of small organic molecules. Experimental choices are explained from a mechanistic and practical standpoint, ensuring the protocol is not just a series of steps, but a self-validating analytical system.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule featuring an ester and an alkyl bromide, making it a versatile building block. Its purity is paramount, as contaminants can interfere with subsequent reaction yields, introduce unwanted side products in drug synthesis, or exhibit toxicological effects.[1] High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this assessment, offering high-resolution separation, sensitive detection, and precise quantification of the active pharmaceutical ingredient (API) and its related impurities.[2] This guide will compare a developed RP-HPLC method with other analytical considerations and provide a field-proven protocol for immediate implementation.
Synthesis Context and Anticipated Impurity Profile
To develop a specific and effective HPLC method, one must first understand the potential impurities. This compound is typically synthesized via a Williamson ether synthesis, reacting methyl 4-hydroxybenzoate with an excess of 1,2-dibromoethane under basic conditions.
The Williamson ether synthesis proceeds via an SN2 mechanism, where the phenoxide ion of methyl 4-hydroxybenzoate attacks one of the electrophilic carbons of 1,2-dibromoethane.[3][4] While effective, this reaction is susceptible to several side reactions that generate a predictable set of impurities.[5][6]
Common Potential Impurities:
-
Starting Materials: Unreacted methyl 4-hydroxybenzoate and residual 1,2-dibromoethane.
-
By-products of Elimination (E2): The basic conditions required for phenoxide formation can promote an E2 elimination reaction with 1,2-dibromoethane to form vinyl bromide.[7]
-
Dimerization/Bis-etherification: A second molecule of methyl 4-hydroxybenzoate can react with the product, this compound, to form a diether impurity (1,2-bis(4-(methoxycarbonyl)phenoxy)ethane).
-
Hydrolysis Products: Potential hydrolysis of the methyl ester to 4-(2-bromoethoxy)benzoic acid, particularly if reaction or workup conditions are not strictly controlled.
Our analytical goal is to develop an HPLC method that can resolve the main peak of this compound from all these potential impurities.
HPLC Method Development: A Rationale-Driven Approach
The selection of HPLC parameters is not arbitrary; it is a logical process based on the physicochemical properties of the analyte and its potential impurities.
3.1. Choice of Separation Mode: Reversed-Phase (RP-HPLC)
This compound is a moderately polar aromatic ester, making it an ideal candidate for reversed-phase chromatography.[2][8] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The analyte and its impurities will be separated based on their relative hydrophobicity. More hydrophobic compounds will have a stronger interaction with the C18 stationary phase and thus elute later. This mode is robust, reproducible, and applicable to a vast range of small organic molecules.[9]
3.2. Stationary Phase Selection: The C18 Workhorse
A C18 (octadecylsilane) column is the recommended starting point for most small molecule method development.[10][11] Its long alkyl chains provide excellent hydrophobic retention for aromatic compounds. For this analysis, a modern, end-capped, high-purity silica C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen to ensure good peak shape and efficiency.
3.3. Mobile Phase and Elution Strategy
A gradient elution is selected over an isocratic one. This is because the potential impurities span a range of polarities—from the more polar methyl 4-hydroxybenzoate to the significantly more hydrophobic diether impurity. A gradient allows for the timely elution of all components with good resolution and peak shape, shortening the overall run time.
-
Mobile Phase A: Water (with 0.1% Formic Acid). The acid is added to suppress the ionization of any acidic impurities (like the starting phenol or the hydrolysis product) and the residual silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile (ACN). ACN is chosen over methanol as it generally provides lower backpressure and better UV transparency.
-
Gradient: A linear gradient from a lower to a higher percentage of acetonitrile will effectively elute the compounds in order of increasing hydrophobicity.
3.4. Detector Selection: UV-Vis Detection
The presence of the benzoate aromatic ring in the target molecule and its key impurities provides a strong chromophore, making UV-Vis detection the logical choice.[2] An analysis of the UV spectrum of this compound would reveal a strong absorbance maximum (λmax) around 254 nm. This wavelength provides excellent sensitivity for the main analyte and related aromatic impurities. Furthermore, using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it allows for peak purity analysis by comparing spectra across a single peak.[12][13]
Experimental Workflow and Protocol
The following diagram illustrates the comprehensive workflow for purity assessment.
Caption: Workflow for HPLC Purity Assessment.
4.1. Detailed Experimental Protocol
4.1.1. Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column thermostat, and DAD/PDA detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Reference Standard: this compound, >99.5% purity.
-
HPLC-grade Acetonitrile, HPLC-grade Water, and Formic Acid (~99%).
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | DAD/PDA at 254 nm |
| Run Time | 20 minutes |
4.1.3. Solution Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4.1.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
System Suitability Test (SST): Inject the Reference Standard solution five consecutive times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.[14]
-
Analysis Sequence: Inject the diluent (as a blank), followed by the Reference Standard solution, and then the Sample Solution.
Data Analysis and Comparative Results
5.1. Purity Calculation
The purity of the synthesized sample is determined using the area normalization method. This calculation assumes that all impurities have a similar detector response at the chosen wavelength.[13][15]
Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100 [13]
5.2. Peak Purity Verification
The DAD/PDA detector provides an additional layer of trust in the data. The software can perform a peak purity analysis, which compares UV-Vis spectra taken across the elution of a single peak (e.g., at the upslope, apex, and downslope). A spectrally pure peak will have consistent spectra, while the presence of a co-eluting impurity will cause spectral variations.[12][16]
5.3. Hypothetical Comparative Data
The table below compares a hypothetical batch of synthesized product against a commercial reference standard, demonstrating how the data would be presented.
| Sample ID | Retention Time (min) | Peak Area | % Purity (Area Normalization) | Peak Purity (DAD) |
| Reference Std. | 8.52 | 4,567,890 | >99.8% | Pass |
| Synthesized Batch 01 | 8.51 | 4,321,987 | 98.5% | Pass |
| Impurity 1 (RT 4.2 min) | 4.23 | 35,600 | 0.8% | N/A |
| Impurity 2 (RT 12.5 min) | 12.48 | 29,150 | 0.7% | N/A |
Conclusion
The reversed-phase HPLC method detailed in this guide provides a robust, specific, and reliable system for the purity assessment of synthesized this compound. By understanding the synthetic route and potential impurities, we have rationally developed a gradient method capable of resolving the main component from key process-related contaminants. The use of a C18 column, a water/acetonitrile mobile phase with a formic acid modifier, and DAD detection constitutes a validated approach suitable for quality control in both research and industrial settings. This guide provides the necessary framework for scientists to confidently implement this method and ensure the quality of their synthesized material.
References
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from Moravek website. [Link]
-
Agilent Technologies. (n.d.). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from Agilent Technologies website. [Link]
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Almanac, P. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from Pharma's Almanac. [Link]
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Pérez-Arribas, L. V., et al. (2016). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. National Institutes of Health. [Link]
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Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from Torontech. [Link]
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LCGC International. (2017, June 1). Computer-Assisted Method Development for Small and Large Molecules. Retrieved from LCGC International. [Link]
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Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from Agilent Technologies website. [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]
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ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC? Retrieved from ResearchGate. [Link]
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Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from Pharmaceutical Technology. [Link]
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National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from National Institutes of Health. [Link]
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INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from INIS-IAEA. [Link]
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Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from Bioanalysis Zone. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
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Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from YouTube. [Link]
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Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from YouTube. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from SIELC Technologies. [Link]
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Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'? Retrieved from Homework.Study.com. [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from Organic Chemistry Tutor. [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Methyl 4-(2-bromoethoxy)benzoate Derivatives
Introduction: The Structural Significance of Methyl 4-(2-bromoethoxy)benzoate Derivatives
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, dictates a compound's physical properties, its reactivity, and, crucially, its biological activity. This compound and its derivatives are a class of compounds that serve as versatile intermediates in the synthesis of a wide array of pharmacologically active molecules and functional materials. The presence of the flexible bromoethoxy chain and the aromatic core allows for diverse intermolecular interactions, making their structural elucidation a topic of significant interest.
This guide provides an in-depth, comparative analysis of the X-ray crystallographic approach to characterizing these derivatives. We will delve into the rationale behind experimental choices, from synthesis and crystallization to data analysis, and compare the insights gained from X-ray crystallography with those from other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these methods in their own work.
The Synthetic Pathway: A Foundation for Structural Diversity
The journey to a crystal structure begins with the synthesis of the target molecule. A common and efficient route to this compound and its derivatives is the Williamson ether synthesis. This method involves the alkylation of a substituted methyl 4-hydroxybenzoate with an appropriate dihaloalkane.
Experimental Protocol: Synthesis of this compound
-
Starting Material Preparation: Begin with commercially available methyl 4-hydroxybenzoate. Ensure its purity by recrystallization if necessary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base is crucial for deprotonating the hydroxyl group, forming a more nucleophilic phenoxide.
-
Alkylation: To the stirred suspension, add 1,2-dibromoethane (3.0 eq). The excess is used to minimize the formation of a bis-ether byproduct.
-
Reaction Monitoring: Heat the reaction mixture to reflux (for acetone) or around 80°C (for DMF) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[1]
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
This protocol can be adapted to synthesize a variety of derivatives by using different substituted methyl 4-hydroxybenzoates or other dihaloalkanes.
From Molecule to Crystal: The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.
Crystallization Workflow
Caption: A generalized workflow for the crystallization of organic compounds.
Recommended Crystallization Protocol for this compound Derivatives
Given the typical solubility of these aryl bromide compounds, slow evaporation and solvent layering are often successful crystallization methods.
-
Solvent Selection: Screen for solvents in which the compound has moderate solubility. A good starting point is a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane).
-
Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in a small vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature. Crystals should form over several days to a week.
-
-
Solvent Layering:
-
Dissolve the compound in a small amount of a dense, good solvent (e.g., dichloromethane).
-
Carefully layer a less dense, poor solvent (e.g., hexane) on top of this solution, minimizing mixing at the interface.
-
Seal the vial and leave it undisturbed. Crystals will ideally form at the interface as the solvents slowly mix.
-
The Power of Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[2] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
X-ray Crystallography Workflow
Caption: The sequential steps involved in determining a crystal structure via X-ray diffraction.
Key Stages and Considerations:
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[3]
-
Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then scaled and merged.
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like the ones , direct methods are typically used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares method to improve the agreement between the observed and calculated diffraction data.[4]
Comparative Structural Analysis of Benzoate Derivatives
| Compound | CSD Refcode | Space Group | Key Torsion Angle (°C) | Intermolecular Interactions |
| Methyl 4-bromobenzoate | CCDC 265696 | P2₁/c | C-C-C=O: ~180 | C-H···O, Br···O |
| Methyl 4-bromo-2-hydroxybenzoate | CCDC 1488117 | P2₁/c | C-C-C=O: ~180 | O-H···O, C-H···O |
| Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate | Not in CSD | P-1 | Varies between rotamers | π-π stacking, C-H···F |
Analysis of Structural Trends:
-
Conformation: The planarity of the benzoate group is a common feature, but the conformation of the substituent at the 4-position can vary. In this compound, the C-C-O-C torsion angles of the ethoxy chain will be a key determinant of the overall molecular shape and how the molecules pack in the crystal lattice.
-
Intermolecular Interactions: The presence of the bromine atom allows for potential halogen bonding (Br···O or Br···Br interactions), which can significantly influence the crystal packing. The ester and ether oxygen atoms are also potent hydrogen bond acceptors. In derivatives with hydroxyl or amino groups, strong hydrogen bonding networks are expected to dominate the crystal packing.
-
Polymorphism: It is plausible that this compound and its derivatives could exhibit polymorphism—the ability to crystallize in different crystal forms with distinct molecular arrangements. Each polymorph would have different physical properties, a critical consideration in pharmaceutical development.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate detail on the solid-state structure, other techniques offer complementary information and are often used in concert.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions in the solid state. | Unambiguous structure determination, high resolution.[8] | Requires high-quality single crystals, provides a static picture of the molecule.[9] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, information on molecular dynamics and conformation in solution.[4][10][11] | Does not require crystallization, provides information on dynamic processes.[8] | Structure is an average of solution conformations, less precise than crystallography for solid-state structure.[9] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns for structural clues.[12][13] | High sensitivity, small sample requirement. | Does not provide information on 3D structure or stereochemistry. |
Synergistic Application:
In a typical drug development workflow, NMR and mass spectrometry are used to confirm the identity and purity of a synthesized compound.[12] X-ray crystallography is then employed to determine the precise solid-state structure, which is crucial for understanding receptor binding, designing new analogs, and for intellectual property purposes.
Conclusion: An Integrated Approach to Structural Elucidation
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for gaining fundamental insights into their molecular architecture. A successful analysis hinges on a systematic approach that begins with high-purity synthesis and is followed by meticulous crystallization experiments. The resulting crystal structures, when compared across a series of derivatives, can reveal subtle yet significant trends in conformation and intermolecular interactions that govern the macroscopic properties of these materials. By integrating the high-resolution data from X-ray crystallography with the solution-state information from NMR and the compositional data from mass spectrometry, researchers can build a comprehensive understanding of these versatile molecules, accelerating their development in both medicine and materials science.
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A Senior Application Scientist's Guide to the Isomeric Purity of Methyl 4-(2-bromoethoxy)benzoate
For researchers, scientists, and drug development professionals, the molecular precision of a synthetic building block is not merely a matter of academic interest—it is a critical determinant of downstream success. The isomeric purity of intermediates like Methyl 4-(2-bromoethoxy)benzoate (CAS 56850-91-0) directly impacts reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a therapeutic agent.[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of this compound, grounded in the practical realities of organic synthesis and characterization.
The Synthetic Landscape: Origins of Isomeric Impurities
The most common and direct route to this compound is the Williamson ether synthesis.[3] This reaction involves the O-alkylation of a phenol with an alkyl halide. In this case, methyl 4-hydroxybenzoate is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking 1,2-dibromoethane in an SN2 reaction.[4][5]
The primary source of isomeric impurities in the final product is not a flaw in the Williamson ether synthesis itself, but rather the presence of isomeric impurities in the starting material, methyl hydroxybenzoate. Commercial methyl 4-hydroxybenzoate may contain small quantities of methyl 2-hydroxybenzoate and methyl 3-hydroxybenzoate. These isomers will participate in the reaction, leading to the formation of the corresponding isomeric products: Methyl 2-(2-bromoethoxy)benzoate and Methyl 3-(2-bromoethoxy)benzoate.
Caption: Formation of Isomeric Impurities.
Comparative Analysis of Purity Assessment Techniques
The effective separation and quantification of these closely related isomers require a thoughtful selection of analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique advantages and limitations.[6]
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution for isomers, quantitative accuracy, non-destructive. | Requires chromophores for UV detection, can be time-consuming. | Routine quality control, quantification of known impurities. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | High sensitivity, definitive identification by mass spectrum. | Requires analyte to be volatile and thermally stable, potential for on-column degradation. | Identification of unknown volatile impurities, trace analysis. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Provides structural information, can identify and quantify isomers without a reference standard (qNMR). | Lower sensitivity than chromatographic methods, complex spectra with mixtures. | Structural confirmation, identification of major impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the principles of the Williamson ether synthesis.[7]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol) and anhydrous acetone (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Alkylation: Add 1,2-dibromoethane (46.9 g, 0.25 mol) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove the potassium salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (150 mL) and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove unreacted starting material, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.
HPLC Method for Isomeric Purity
This method is designed to separate the target compound from its potential ortho- and meta- isomers.[8][9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Expected Results: The para-isomer (target compound) is typically the least polar and will elute last. The ortho- and meta- isomers will have slightly different retention times, allowing for their separation and quantification.
GC-MS Method for Impurity Identification
GC-MS is a powerful tool for identifying and quantifying volatile impurities.[11][12]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Expected Results: The mass spectra of the isomers will be very similar, but fragmentation patterns can provide clues to their identity. The primary value of GC-MS here is to confirm the presence of any unexpected volatile side products.
¹H NMR for Structural Confirmation
¹H NMR provides unambiguous structural information. The aromatic region of the spectrum is particularly diagnostic for distinguishing between the isomers.
-
Solvent: Chloroform-d (CDCl₃).
-
Instrument: 400 MHz NMR spectrometer.
Expected Chemical Shifts (δ, ppm):
-
This compound: Aromatic protons will appear as two distinct doublets around 7.9-8.1 ppm and 6.8-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Isomeric Impurities: The aromatic protons of the 2- and 3- isomers will show more complex splitting patterns (e.g., multiplets, doublet of doublets) in the aromatic region, clearly distinguishing them from the target compound.[13][14][15]
Alternative Synthetic Routes and Their Purity Implications
While the Williamson ether synthesis is the most straightforward approach, alternative methods exist, each with its own impurity profile.
-
Mitsunobu Reaction: This reaction between methyl 4-hydroxybenzoate and 2-bromoethanol using triphenylphosphine and a dialkyl azodicarboxylate can provide the target ether. While often high-yielding, a major drawback is the need to remove stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate byproduct, which can be challenging.
-
Multi-step Synthesis from 4-bromobenzoic acid: This would involve esterification followed by a nucleophilic aromatic substitution with 2-hydroxyethanol. This route is less direct and may introduce different sets of impurities.[16][17]
Caption: Analytical Workflow for Purity Assessment.
Conclusion
The isomeric purity of this compound is a critical parameter that is primarily dictated by the purity of the starting methyl hydroxybenzoate. A multi-pronged analytical approach is essential for robust quality control. HPLC serves as the workhorse for routine quantification of isomeric impurities, while GC-MS and NMR spectroscopy provide invaluable orthogonal data for impurity identification and structural confirmation. For researchers in drug development, a thorough understanding of the synthetic pathway and a well-designed analytical strategy are paramount to ensuring the quality and reliability of this important synthetic intermediate.
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A Comparative Guide to the Synthetic Validation of Methyl 4-(2-bromoethoxy)benzoate: A Critical Linker in Drug Discovery
In the landscape of modern pharmaceutical and materials science, the strategic importance of bifunctional linker molecules cannot be overstated. Methyl 4-(2-bromoethoxy)benzoate serves as a quintessential example, providing a versatile scaffold for medicinal chemists. Its structure, featuring a nucleophilic substitution-ready bromoethoxy tail and a readily modifiable methyl ester, makes it an invaluable building block for elaborating molecular complexity. This guide provides an in-depth validation of its primary synthetic route, the Williamson ether synthesis, and objectively compares it against viable alternatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Part 1: The Workhorse Method - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][3][4] For the synthesis of this compound, this translates to the reaction between the phenoxide of Methyl 4-hydroxybenzoate and a suitable bromo-alkylating agent.
Causality in Experimental Design:
-
Choice of Alkylating Agent: 1,2-dibromoethane is an ideal and cost-effective choice. It provides the desired two-carbon linker and a primary bromide, which is highly susceptible to SN2 attack. Using a large excess of 1,2-dibromoethane is crucial to minimize the formation of the dimeric diether byproduct.
-
Base and Solvent System: The reaction requires the deprotonation of the phenolic hydroxyl group of Methyl 4-hydroxybenzoate to form the more nucleophilic phenoxide. A moderately weak base like potassium carbonate (K₂CO₃) is often preferred over strong bases like sodium hydride (NaH) to avoid potential hydrolysis of the methyl ester. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is critical as it solvates the cation (K⁺) while leaving the phenoxide anion highly reactive, thereby accelerating the SN2 reaction.[3][5]
-
Phase-Transfer Catalysis (PTC): To enhance reaction rates and enable milder conditions, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed.[1][6][7] The catalyst facilitates the transport of the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides, overcoming solubility issues and accelerating the reaction.[6][8]
Visualizing the Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Part 2: Alternative Synthetic Routes
While the Williamson synthesis is robust, alternative methods offer advantages in specific contexts, such as substrate sensitivity or the need for milder conditions.
Alternative 1: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming esters, ethers, and other functionalities from alcohols under mild, neutral conditions.[9][10][11][12] It involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11][13]
Mechanistic Insight and Practical Considerations:
This route would involve reacting Methyl 4-hydroxybenzoate with 2-bromoethanol. The reaction proceeds with clean inversion of stereochemistry at the alcohol carbon, although this is irrelevant for an achiral substrate like 2-bromoethanol.[12][13]
-
Advantages: The reaction is performed at or below room temperature, making it suitable for thermally sensitive substrates. It avoids the use of strong bases, preserving the ester functionality without risk.
-
Disadvantages: A major drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[11] The reagents (DEAD/DIAD) are also hazardous and relatively expensive, making this route less economical for large-scale synthesis.
Visualizing the Mitsunobu Reaction Workflow
Caption: Workflow for the Mitsunobu Reaction.
Alternative 2: Two-Step Esterification Route
This strategy reverses the order of operations. It begins with the Williamson ether synthesis on 4-hydroxybenzoic acid, followed by the esterification of the resulting carboxylic acid.
Strategic Rationale:
This approach is advantageous when there is a significant risk of ester hydrolysis under the basic conditions of the Williamson synthesis, especially during prolonged reaction times or at elevated temperatures.
-
Step 1: Etherification of 4-Hydroxybenzoic Acid: React 4-hydroxybenzoic acid with 1,2-dibromoethane using a base like sodium hydroxide (NaOH) or potassium carbonate. The product is 4-(2-bromoethoxy)benzoic acid.
-
Step 2: Fischer Esterification: The intermediate acid is then esterified using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid, H₂SO₄).[14][15]
-
Advantages: This route robustly protects the carboxyl group (as a carboxylate salt) during the etherification step. The Fischer esterification is a classic, high-yielding reaction.
-
Disadvantages: It adds an extra step to the overall synthesis, which can lower the overall yield and increase labor and resource consumption.
Visualizing the Two-Step Esterification Workflow
Caption: Workflow for the Two-Step Esterification Route.
Part 3: Comparative Performance Analysis
The choice of a synthetic route is ultimately guided by a balance of efficiency, cost, scalability, and safety. The following table summarizes these key metrics based on typical laboratory outcomes.
| Metric | Williamson Ether Synthesis | Mitsunobu Reaction | Two-Step Esterification |
| Typical Yield | 75-95%[1] | 60-85% | 70-90% (overall) |
| Reaction Time | 4-12 hours | 2-8 hours | 8-24 hours (total) |
| Reagent Cost | Low to Moderate | High | Low |
| Scalability | Excellent | Poor to Moderate | Good |
| Purification | Simple (Recrystallization) | Difficult (Chromatography)[11] | Moderate (Two steps) |
| Safety/Waste | Moderate base, common solvents | Toxic/explosive reagents (DEAD/DIAD), phosphine waste | Strong acid catalyst, common solvents |
| Conditions | Moderate Heat (60-100°C) | Mild (0°C to RT) | Heat required for both steps |
Analysis:
-
The Williamson Ether Synthesis stands out as the most balanced and industrially viable method. It offers high yields, utilizes cost-effective reagents, and is easily scalable. The primary challenge is optimizing conditions to prevent side reactions.
-
The Mitsunobu Reaction is best reserved for small-scale syntheses of delicate or complex molecules where its mild, base-free conditions are a necessity. Its high cost and purification challenges make it unsuitable for bulk production.[11]
-
The Two-Step Esterification Route is a reliable alternative if the direct Williamson synthesis on the methyl ester proves problematic due to hydrolysis. While robust, it is less efficient than the direct, one-pot approach.
Part 4: Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF, ~5 mL per gram of starting material).
-
Addition: Add 1,2-dibromoethane (5.0 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by silica gel column chromatography to yield the final product.
Protocol 2: Mitsunobu Reaction
-
Setup: In a flame-dried, argon-purged round-bottom flask, dissolve Methyl 4-hydroxybenzoate (1.0 eq), 2-bromoethanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a small amount of water. Remove the THF under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate and purify the crude residue by silica gel column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Protocol 3: Two-Step Esterification Route
Step A: Synthesis of 4-(2-bromoethoxy)benzoic acid
-
Follow the Williamson Ether Synthesis protocol (Protocol 1), using 4-hydroxybenzoic acid as the starting material.
-
After the aqueous workup, acidify the aqueous layer with 1M HCl until a precipitate forms (pH ~2).
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-(2-bromoethoxy)benzoic acid.
Step B: Fischer Esterification
-
Setup: Suspend the 4-(2-bromoethoxy)benzoic acid (1.0 eq) in methanol (10-20 eq).
-
Addition: Carefully add concentrated sulfuric acid (0.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction & Purification: Follow steps 5 and 6 from the Williamson Ether Synthesis protocol (Protocol 1).
References
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Wikipedia. Williamson ether synthesis . [Link]
-
Hill, J. W., & Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis . Journal of Chemical Education. [Link]
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Hughes, D. L. PROGRESS IN THE MITSUNOBU REACTION. A REVIEW . Taylor & Francis Online. [Link]
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ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis . [Link]
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MDPI. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . [Link]
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Organic-Chemistry.org. Mitsunobu Reaction . [Link]
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YouTube. Williamson Ether Synthesis . [Link]
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Dembinski, R. Mitsunobu and Related Reactions: Advances and Applications . Chemical Reviews. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction . [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis . [Link]
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PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate . [Link]
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MDPI. Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide . [Link]
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Chem-Station Int. Ed. Williamson Ether Synthesis . [Link]
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Khan Academy. Williamson ether synthesis (video) . [Link]
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Arkivoc. Unexpected course of a Williamson ether synthesis . [Link]
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Taylor & Francis. Williamson ether synthesis – Knowledge and References . [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate . [Link]
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MDPI. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . [Link]
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NINGBO INNO PHARMCHEM CO., LTD. The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery . [Link]
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Master Organic Chemistry. Aromatic Synthesis: Order of Reactions . [Link]
- Google Patents.
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Organic Syntheses. PREPARATION OF CYCLIC β-HALO KETALS: 2-(2-BROMOETHYL)-2,5,5-TRIMETHYL-1,3-DIOXANE . [Link]
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Royal Society of Chemistry. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes . [Link]
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A Comparative Guide to Leaving Groups for the Synthesis of 4-Methoxycarbonylphenoxy Ethers
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of aryl ethers is a cornerstone of molecular construction. The 4-methoxycarbonylphenoxy moiety, in particular, is a key structural element in various pharmacologically active compounds. Its synthesis, typically achieved through nucleophilic aromatic substitution (SNAr), is highly dependent on the judicious choice of the leaving group on the aromatic electrophile. This guide provides an in-depth comparative analysis of common leaving groups for the synthesis of 4-methoxycarbonylphenoxy ethers, supported by mechanistic insights and experimental data to inform your synthetic strategy.
Mechanistic Considerations: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of 4-methoxycarbonylphenoxy ethers from a substituted benzene and a phenol proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. This is not to be confused with the SN1 or SN2 reactions more common in aliphatic chemistry.[1] The SNAr reaction is a two-step addition-elimination process.[2][3][4]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The reaction is initiated by the attack of a phenoxide nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step of the reaction.[5] For this attack to be favorable, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[6][7] In our target synthesis, the 4-methoxycarbonyl group serves as this essential EWG. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity. In the second, faster step, the leaving group departs, taking with it the pair of bonding electrons. This step restores the aromaticity of the ring, yielding the final aryl ether product.
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A Comparative Guide to Alternatives for Methyl 4-(2-bromoethoxy)benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the construction of molecules with pharmaceutical and materials science applications, the choice of bifunctional linkers is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic route. Methyl 4-(2-bromoethoxy)benzoate has long been a staple reagent for introducing the valuable 4-methoxycarbonylphenoxyethyl moiety. This guide provides an in-depth technical comparison of this reagent with its key alternatives, offering experimental data and field-proven insights to inform your synthetic strategy.
The Role of this compound: A Workhorse for Ether Synthesis
This compound is a bifunctional molecule featuring a reactive primary alkyl bromide and a methyl ester. Its primary application lies in the Williamson ether synthesis, a robust and widely utilized method for forming carbon-oxygen bonds. In this context, the reagent serves as an electrophile, reacting with nucleophiles—most commonly phenoxides—to introduce the 4-methoxycarbonylphenoxyethyl group. This moiety is a common structural motif in a variety of biologically active molecules and functional materials.
The core transformation is an SN2 reaction, where a nucleophile, such as a deprotonated phenol, displaces the bromide leaving group. The reliability of this reaction has made this compound a go-to reagent for this specific synthetic transformation.
Direct Alternatives: Enhancing Reactivity with Superior Leaving Groups
The primary drawback of using alkyl bromides in SN2 reactions is their moderate reactivity compared to other leaving groups. For less nucleophilic substrates or when milder reaction conditions are required, alternatives with enhanced leaving group ability are often sought. The most common direct alternatives to this compound are its sulfonate ester analogs: Methyl 4-(2-(tosyloxy)ethoxy)benzoate and Methyl 4-(2-(methylsulfonyloxy)ethoxy)benzoate.
Conceptual Framework for Leaving Group Reactivity
Caption: Relative reactivity of common leaving groups in SN2 reactions.
Methyl 4-(2-(tosyloxy)ethoxy)benzoate and Methyl 4-(2-(methylsulfonyloxy)ethoxy)benzoate
Tosylate (TsO-) and mesylate (MsO-) groups are excellent leaving groups due to the resonance stabilization of their corresponding anions. This enhanced reactivity allows for etherification reactions to proceed under milder conditions, often at lower temperatures and with shorter reaction times, and can lead to higher yields, especially with challenging nucleophiles.[1]
Table 1: Comparative Performance in Williamson Ether Synthesis
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Conditions | Reported Yields |
| This compound | Br | Good | K₂CO₃, Acetone or DMF, 60-100 °C, 6-24 h | 70-90% |
| Methyl 4-(2-(tosyloxy)ethoxy)benzoate | OTs | Excellent | K₂CO₃, Acetone or DMF, RT to 60 °C, 2-8 h | 85-98% |
| Methyl 4-(2-(methylsulfonyloxy)ethoxy)benzoate | OMs | Excellent | K₂CO₃, Acetone or DMF, RT to 60 °C, 2-8 h | 85-98% |
Experimental Insight: The choice between a tosylate and a mesylate is often one of convenience and cost, with their reactivity being largely comparable.[1] The significantly milder conditions required for the sulfonate esters can be advantageous when working with sensitive substrates that may decompose or undergo side reactions at elevated temperatures.
Synthesis of Sulfonate Ester Alternatives
A key consideration when choosing an alternative is its accessibility. Both the tosylate and mesylate analogs are synthesized from the same precursor, Methyl 4-(2-hydroxyethoxy)benzoate, which can be prepared from methyl 4-hydroxybenzoate and ethylene carbonate.
Synthetic Workflow for Alternatives
Caption: Synthesis of sulfonate ester alternatives from a common precursor.
Alternative Synthetic Strategies
Beyond direct analogs, alternative multi-step synthetic routes can achieve the same overall transformation of introducing the 4-methoxycarbonylphenoxyethyl group onto a nucleophile. These methods offer different advantages in terms of substrate scope, stereochemistry, and reaction conditions.
The Mitsunobu Reaction: A Mild and Versatile Approach
The Mitsunobu reaction provides a powerful alternative for the synthesis of aryl ethers from phenols and alcohols under mild, neutral conditions.[2][3][4] This reaction utilizes a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by the phenol.
A key advantage of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol center, which is relevant when using chiral secondary alcohols. For the synthesis of aryl 2-(4-methoxycarbonylphenoxy)ethyl ethers, the reaction would involve a phenol and Methyl 4-(2-hydroxyethoxy)benzoate.
Mitsunobu Reaction Workflow
Caption: Key components of the Mitsunobu reaction for aryl ether synthesis.
Table 2: Comparison of Williamson Ether Synthesis and Mitsunobu Reaction
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagents | Alkyl halide/sulfonate, Base | Alcohol, Phenol, PPh₃, DEAD/DIAD |
| Conditions | Basic, often requires heating | Neutral, typically room temperature |
| Stereochemistry | SN2 inversion at the electrophilic carbon | Inversion at the alcohol stereocenter |
| Byproducts | Inorganic salts | Triphenylphosphine oxide, reduced azodicarboxylate |
| Substrate Scope | Sensitive to base-labile functional groups | Tolerant of a wider range of functional groups, but sensitive to sterically hindered substrates |
| Yields | Generally good to excellent | Generally good to excellent, but can be lower with hindered substrates |
Experimental Insight: The Mitsunobu reaction is particularly advantageous for substrates that are sensitive to the basic conditions of the Williamson ether synthesis. However, the purification of the desired product from the triphenylphosphine oxide and reduced azodicarboxylate byproducts can sometimes be challenging.
Two-Step Approach: Etherification Followed by Esterification
A more convergent and flexible approach involves a two-step sequence: first, the etherification of a phenol with a suitable two-carbon electrophile, followed by modification of the terminal functional group and subsequent esterification. A particularly efficient method for the initial etherification is the reaction of a phenol with ethylene carbonate.[5] This reaction is often catalyzed by a base and provides the corresponding 2-hydroxyethyl aryl ether. This intermediate can then be esterified with 4-carboxybenzoyl chloride or another activated benzoic acid derivative to yield the final product.
Two-Step Synthetic Pathway
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(2-bromoethoxy)benzoate
Authored for the Laboratory Professional
In any research or development setting, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4-(2-bromoethoxy)benzoate, CAS No. 56850-91-0. Our approach is grounded in the core principles of chemical safety: understanding the hazard, containing the waste, and ensuring its proper final disposition through established institutional channels. The overriding principle is that no procedure should begin without a clear plan for the disposal of all resulting waste streams.[1]
Hazard Assessment: The "Why" Behind the Procedure
This compound is an organic compound whose structure necessitates careful handling. Its primary hazards, as identified by the Globally Harmonized System (GHS), are irritation to the skin, eyes, and respiratory system.[2] Understanding these hazards is fundamental to appreciating the need for the stringent disposal protocols that follow. Exposure can lead to discomfort and injury, making containment and proper handling paramount.
This compound is a halogenated organic, containing bromine. This classification is crucial for waste segregation, as halogenated wastes require specific disposal methods, such as high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts. Mixing them with non-halogenated solvent waste can complicate and increase the cost of disposal for the entire waste stream.[1]
Table 1: GHS Hazard Identification for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Source: PubChem CID 1898264[2] |
Core Principle: Segregation and Containment
The foundation of proper chemical waste management is segregation.[1][3] All waste streams containing this compound must be treated as hazardous halogenated organic waste .
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [4][5][6] Sewer disposal is prohibited for hazardous chemicals, which can damage plumbing, harm aquatic life, or interfere with wastewater treatment processes.[1][3]
The entire disposal process can be visualized through the following workflow:
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[2][6]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use and change them frequently.[6]
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
Step 2: Preparing the Hazardous Waste Container
-
Select the Right Container: Choose a container that is chemically compatible with halogenated organic waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is typically appropriate. The original product container can be ideal if it is in good condition.[3] Do not use foodstuff containers.[3]
-
Label the Container: Proper labeling is a regulatory requirement and is essential for safety.[7] Before any waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) or Office of Clinical and Research Safety (OCRS) department.[4] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The approximate concentrations or volumes of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Halogenated").
-
The date the first waste was added to the container.
-
Step 3: Waste Accumulation
-
Location: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation.[3][7] This should be a secondary containment tray within a ventilated area, such as a chemical fume hood, to control any potential vapors.
-
Adding Waste: Carefully transfer waste into the labeled container. Use a funnel compatible with the waste to prevent spills. Do not use the same funnel for incompatible waste types.[1]
-
Keep it Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[3][4][7] This prevents the release of vapors and reduces the risk of spills.
Step 4: Handling Spills and Contaminated Materials
Any materials used to clean up spills of this compound must be disposed of as hazardous waste.[4]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled liquid.
-
Collect the Debris: Carefully sweep or scoop the absorbent material and place it into a designated solid hazardous waste container or a sealed, heavy-duty plastic bag.[8]
-
Label and Dispose: Label the container or bag as "Debris contaminated with this compound" and manage it as hazardous waste.
Step 5: Managing the "Empty" Primary Container
An "empty" container that once held hazardous waste must still be handled with care.
-
Empty Thoroughly: Remove all contents to the maximum extent possible by normal means (e.g., pouring, scraping).[1]
-
Rinsing: For a non-acute hazardous chemical like this one, triple rinsing is a best practice, though not always a strict regulatory requirement unless specified by your institution.[1][4] If you rinse the container, the rinsate (the rinse liquid) must be collected and disposed of as hazardous waste in your halogenated waste stream.[1]
-
Final Disposal: Once emptied and, if applicable, rinsed, the original container's label should be fully defaced or removed.[4] The cap should be removed, and the container can then typically be disposed of in the regular trash or glass disposal box, per your institution's guidelines.[4]
Step 6: Arranging for Final Disposal
-
Request Pickup: Once your waste container is full or you are finished generating this type of waste, submit a chemical collection request to your EHS/OCRS department.[4][7]
-
Storage Limits: Be aware of accumulation limits. A laboratory SAA is typically limited to 55 gallons of hazardous waste. Once a container is full, it must be removed by EHS within three days.[3][7]
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.
References
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]
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Comprehensive Safety & Handling Guide for Methyl 4-(2-bromoethoxy)benzoate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your work, starting with safety, is built on a foundation of expertise and uncompromising standards. This guide provides an in-depth operational plan for handling Methyl 4-(2-bromoethoxy)benzoate, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our commitment is to provide value that extends beyond the product itself, fostering a culture of safety and scientific integrity in your laboratory.
Immediate Safety Briefing: Core Hazards & Critical Controls
This compound is an irritant, and its primary hazards are associated with skin, eye, and respiratory tract contact[1]. The molecule combines a benzoate ester with a bromoalkane functional group. Bromoalkanes are known alkylating agents, which underpins their potential to irritate biological tissues. Therefore, all handling procedures must be predicated on preventing direct contact and inhalation.
The single most critical control is procedural: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosols[2][3].
Hazard Analysis & Personal Protective Equipment (PPE) Protocol
A thorough understanding of the risks informs the selection of appropriate barriers. The Globally Harmonized System (GHS) classifications for this compound provide a clear directive for our PPE strategy[1].
| Identifier | Hazard Classification & Statement | Source |
| GHS Pictogram | Warning | PubChem[1] |
| H315 | Causes skin irritation | PubChem[1] |
| H319 | Causes serious eye irritation | PubChem[1] |
| H335 | May cause respiratory irritation | PubChem[1] |
| CAS Number | 56850-91-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[1] |
Mandatory PPE Ensemble:
-
Hand Protection: Chemical-resistant nitrile gloves are required. Inspect gloves for any signs of degradation or perforation before each use. For extended operations, consider double-gloving. The rationale for nitrile is its effective barrier against a wide range of organic compounds, including halogenated esters[2][3].
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn[4][5]. For any liquid transfers or operations with a risk of splashing, it is mandatory to upgrade to chemical splash goggles. A face shield, worn over goggles, is recommended when handling larger quantities (>100 mL) outside of a fully contained system[6].
-
Body Protection: A flame-resistant laboratory coat is required to protect against incidental contact and splashes[3][6]. Ensure the coat is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Do not wear sandals or perforated shoes[6].
Step-by-Step Operational Workflow
This protocol is designed to be a self-validating system, where each step logically follows from a risk-based assessment.
Preparation & Pre-Handling:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, reagents) and place them inside the fume hood before introducing the this compound. This minimizes traffic in and out of the hood.
-
Locate Safety Equipment: Before starting, visually confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Don PPE: Put on your complete PPE ensemble as described in Section 2.
Handling & Experimentation:
-
Weighing: If the compound is a solid, weigh it directly within the fume hood. If this is not feasible, tare a sealed container, add the compound in the hood, seal it, and then weigh it outside the hood.
-
Transfers: Conduct all transfers of the chemical from its stock container to a reaction vessel deep within the fume hood. Pour liquids slowly to minimize splashing.
-
Heating: If the reaction requires heating, use a well-controlled heating mantle or oil bath. Avoid open flames. Ensure any heated system is equipped with a condenser to prevent the release of volatile materials.
Post-Experiment Cleanup:
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical. A standard laboratory detergent wash is typically sufficient, followed by appropriate rinsing.
-
Waste Segregation: This is a critical step. All waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container[2].
-
PPE Removal: Remove gloves using the proper technique (peeling one off with the other) to avoid contaminating your skin. Remove your lab coat and wash your hands thoroughly with soap and water[5][7].
Emergency Response Protocols
Rapid and correct response to an incident is crucial for mitigating harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing[5][8]. Seek medical attention if irritation persists.
-
Eye Contact: Flush eyes immediately with water for at least 15 minutes at an eyewash station, holding the eyelids open[7][8]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately[7][8]. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill Response: The response is dictated by the scale of the spill. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[2].
Below is a logical workflow for responding to a chemical spill.
Sources
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
